molecular formula C6H13NO2 B1425629 cis-4-Amino-3-(methoxy)tetrahydropyran CAS No. 955027-73-3

cis-4-Amino-3-(methoxy)tetrahydropyran

Cat. No.: B1425629
CAS No.: 955027-73-3
M. Wt: 131.17 g/mol
InChI Key: OHVYRLNUMZHWIK-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-Amino-3-(methoxy)tetrahydropyran is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3-methoxyoxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725527
Record name 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232060-85-3, 955027-73-3
Record name 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3R,4R)-3-methoxyoxan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (oxan) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an ideal building block for modulating biological activity and improving pharmacokinetic properties. Within this class, stereochemically defined 3,4-disubstituted tetrahydropyrans, such as (3R,4R)-3-methoxyoxan-4-amine, represent high-value chiral intermediates. The precise spatial arrangement of the methoxy and amine functionalities in the (3R,4R) configuration provides a rigid and well-defined vector for molecular recognition, making it a critical component in the rational design of targeted therapeutics.

This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of (3R,4R)-3-methoxyoxan-4-amine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

Part 1: A Stereoselective Synthetic Route to (3R,4R)-3-methoxyoxan-4-amine

Retrosynthetic Analysis and Strategy

Our strategy hinges on establishing the C4-amine and C3-methoxy stereocenters from a common precursor, a chiral epoxide derived from a readily available starting material. The key transformation is the anti-diaxial opening of an epoxide, which translates into a trans-diequatorial arrangement of the substituents in the final product's preferred chair conformation.

Retrosynthesis Target (3R,4R)-3-methoxyoxan-4-amine Intermediate1 Azido-alcohol Precursor Target->Intermediate1 Azide Reduction Intermediate2 (3R,4R)-Epoxy-tetrahydropyran Intermediate1->Intermediate2 Regioselective Epoxide Opening (NaN3, MeOH) StartingMaterial 3,6-Dihydro-2H-pyran Intermediate2->StartingMaterial Asymmetric Epoxidation

Caption: Retrosynthetic analysis for (3R,4R)-3-methoxyoxan-4-amine.

Detailed Synthetic Workflow and Experimental Protocols

The following multi-step synthesis is designed for both scalability and high stereochemical fidelity.

Synthetic_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Epoxide Opening cluster_2 Step 3: O-Methylation cluster_3 Step 4: Azide Reduction A Start: 3,6-Dihydro-2H-pyran B Reaction: Asymmetric Epoxidation Reagents: m-CPBA, Chiral Catalyst A->B C Product: (3R,4R)-Epoxy-tetrahydropyran B->C D Reaction: Nucleophilic Ring Opening Reagents: NaN3, Methanol (MeOH) C->D E Product: (3R,4S)-3-azidooxan-4-ol D->E F Reaction: Williamson Ether Synthesis Reagents: NaH, MeI E->F G Product: (3R,4S)-3-azido-4-methoxyoxane F->G H Reaction: Staudinger Reduction or Hydrogenation Reagents: PPh3, H2O or H2, Pd/C G->H I Final Product: (3R,4R)-3-methoxyoxan-4-amine H->I

Caption: Proposed multi-step synthetic workflow.

Protocol 1: Synthesis of (3R,4S)-3-azidooxan-4-ol

  • Rationale: This crucial step establishes the required stereochemistry. The reaction of an epoxide with sodium azide in the presence of an alcohol proceeds via an SN2 mechanism. The nucleophile (azide) attacks one carbon of the epoxide while the alcohol protonates the epoxide oxygen, facilitating the opening. The trans-diaxial opening of the epoxide ring is highly favored, leading to a product with a trans-diequatorial arrangement of the nucleophile and the hydroxyl group in the more stable chair conformation.

  • Procedure:

    • To a stirred solution of the starting (3R,4R)-epoxy-tetrahydropyran (1.0 eq) in anhydrous methanol (0.2 M), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

    • Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (3R,4S)-3-azidooxan-4-ol.

Protocol 2: Synthesis of (3R,4S)-3-azido-4-methoxyoxane

  • Rationale: A standard Williamson ether synthesis is employed to introduce the methoxy group. Sodium hydride (NaH), a strong base, deprotonates the secondary alcohol to form a nucleophilic alkoxide, which then displaces the iodide from methyl iodide (MeI) in an SN2 reaction.

  • Procedure:

    • Dissolve the azido-alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography to obtain the target methylated product.

Protocol 3: Synthesis of (3R,4R)-3-methoxyoxan-4-amine

  • Rationale: The reduction of the azide to a primary amine is a clean and high-yielding transformation. Catalytic hydrogenation is often preferred for its mild conditions and simple workup. The hydrogen gas, activated on the surface of the palladium catalyst, reduces the azide group to the amine without affecting other functional groups.

  • Procedure:

    • Dissolve the azido-methoxy compound (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.

    • Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, (3R,4R)-3-methoxyoxan-4-amine, which can be further purified by crystallization or converted to a salt (e.g., hydrochloride) if necessary.[3]

Part 2: Comprehensive Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A multi-technique approach ensures a self-validating system of quality control.

Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment Start Synthesized (3R,4R)-3-methoxyoxan-4-amine NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC Chiral HPLC Start->HPLC LCMS LC-MS Start->LCMS Final Verified Compound NMR->Final MS->Final HPLC->Final LCMS->Final

Caption: Integrated workflow for analytical characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For (3R,4R)-3-methoxyoxan-4-amine, ¹H and ¹³C NMR spectra will confirm the connectivity and, crucially, the trans relative stereochemistry of the C3 and C4 substituents through analysis of proton-proton coupling constants (J-values). In the preferred chair conformation, both bulky substituents are expected to be equatorial, leading to large axial-axial coupling constants for the adjacent ring protons.

Predicted NMR Data ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Assignment δ (ppm), Multiplicity, J (Hz) δ (ppm)
H-2~3.9-4.1 (m), ~3.3-3.5 (m)~68-72
H-3~3.1-3.3 (m)~78-82
H-4~2.8-3.0 (m)~50-55
H-5~1.8-2.0 (m), ~1.4-1.6 (m)~28-32
H-6~3.6-3.8 (m), ~3.2-3.4 (m)~65-69
-OCH₃~3.4 (s)~56-58
-NH₂~1.5 (br s)-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The calculated monoisotopic mass for C₆H₁₃NO₂ is 131.0946 g/mol .[4]

Predicted HRMS Data (ESI+) m/z
Adduct Predicted [M+H]⁺
[M+H]⁺132.1019
[M+Na]⁺154.0838
[M+K]⁺170.0578
Data derived from predicted values.[4]
Chromatographic Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product, confirming the success of the asymmetric synthesis and ensuring the final sample is not a racemic mixture.

  • Principle: The synthesized compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers, (3R,4R) and (3S,4S), form transient diastereomeric complexes with the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are highly effective for this purpose.[5]

  • Protocol: Chiral HPLC Method Development

    • Column Selection: Start with a polysaccharide-based chiral column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase Screening:

      • Begin with a reversed-phase mobile phase, which is compatible with mass spectrometry detection (LC-MS).[5] A typical mobile phase would be a buffered aqueous solution with an organic modifier.

      • Example Starting Condition: 80:20 (v/v) mixture of 10 mM ammonium bicarbonate in water and acetonitrile.

    • Optimization:

      • Adjust the ratio of the organic modifier (acetonitrile or methanol) to optimize retention time and resolution. Decreasing the organic content generally increases retention and can improve separation.[5]

      • The flow rate can be adjusted (e.g., 0.5 - 1.0 mL/min) to balance resolution and analysis time.

    • Detection: Use UV detection at a low wavelength (e.g., 210-220 nm) where the amine and ether functionalities may have some absorbance, or preferably, couple with a mass spectrometer for sensitive and selective detection.

Conclusion

This guide has outlined a robust, scientifically-grounded approach to the stereoselective synthesis and comprehensive characterization of (3R,4R)-3-methoxyoxan-4-amine. By understanding the causality behind each experimental step—from the stereocontrolling epoxide opening to the multi-faceted analytical verification—researchers can confidently produce and validate this critical chiral building block. The successful application of these methodologies will empower drug development professionals to accelerate the discovery of novel therapeutics built upon the privileged tetrahydropyran scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxyoxan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84.
  • Hüebner, H., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry.
  • Goti, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2833.
  • Cenmed Enterprises. (n.d.). (3S,4R)-3-methoxyoxan-4-amine. Retrieved from [Link]

  • Park, K. H., et al. (2004). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Journal of Organic Chemistry.
  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • PubChem. (n.d.). methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino.... National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Chitosan
  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90. of Medicinal Chemistry, 44*(17), 2687-90.

Sources

Stereoselective Synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active natural products and synthetic drug candidates. The specific substitution pattern and stereochemistry of the THP ring are often crucial for biological activity. This guide provides a comprehensive overview of scientifically robust strategies for the stereoselective synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran, a key building block for drug discovery. We will delve into multiple synthetic pathways, including a Prins cyclization approach followed by diastereoselective functionalization, a strategy centered around the diastereoselective epoxidation of a dihydropyran intermediate, and an intramolecular cyclization of a pre-functionalized acyclic precursor. For each strategy, the underlying principles of stereochemical control, detailed experimental considerations, and the rationale behind the chosen methodologies are discussed. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran ring is a common structural motif in a vast number of natural products and pharmaceuticals.[1] Its prevalence is due to a combination of factors, including its relative stability, its ability to engage in hydrogen bonding through the ring oxygen, and the defined spatial arrangement of its substituents, which can lead to specific interactions with biological targets. The precise stereochemical orientation of these substituents is often a critical determinant of pharmacological activity.

The this compound scaffold, in particular, presents a vicinal amino alcohol functionality on a conformationally restricted six-membered ring. This arrangement is of significant interest in drug design as it can mimic the structural features of amino acids and sugars, allowing for specific interactions with enzymes and receptors. The development of efficient and stereoselective synthetic routes to this and related scaffolds is therefore a key objective for medicinal chemists. This guide will explore several strategic approaches to address the stereochemical challenges inherent in the synthesis of this target molecule.

Retrosynthetic Analysis: Charting the Path to the Target Molecule

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The key challenge lies in the stereocontrolled installation of the cis-vicinal amino and methoxy groups at the C3 and C4 positions. Three plausible strategies are outlined below:

Retrosynthetic Analysis target This compound intermediate1 cis-4-Azido-3-hydroxytetrahydropyran target->intermediate1 Reduction & Methylation intermediate2 Dihydropyran epoxide target->intermediate2 Azide opening & Methylation intermediate3 Acyclic amino alcohol precursor target->intermediate3 Intramolecular Cyclization precursor1a Homoallylic alcohol + Aldehyde intermediate1->precursor1a Prins Cyclization / Azidation precursor1b Dihydropyran intermediate1->precursor1b Functionalization precursor2 Substituted Dihydropyran intermediate2->precursor2 Diastereoselective Epoxidation precursor3 Functionalized acyclic chain intermediate3->precursor3 Acyclic Stereocontrol

Figure 1: Retrosynthetic analysis of this compound.

This analysis leads to three primary synthetic strategies that will be discussed in detail:

  • Strategy 1: Prins Cyclization followed by Diastereoselective Functionalization. This approach involves the construction of a 4-functionalized tetrahydropyran ring, followed by the introduction of the adjacent methoxy group with the desired cis-stereochemistry.

  • Strategy 2: Diastereoselective Epoxidation of a Dihydropyran and Regioselective Ring Opening. This strategy focuses on creating the tetrahydropyran ring with an olefin, which is then epoxidized in a diastereoselective manner. Subsequent regioselective opening of the epoxide with an azide nucleophile establishes the cis-amino alcohol pattern.

  • Strategy 3: Intramolecular Cyclization of an Acyclic Precursor. This approach relies on establishing the cis-3-methoxy-4-amino stereochemistry in an acyclic precursor, which is then cyclized to form the tetrahydropyran ring.

Synthetic Strategy 1: Prins Cyclization and Subsequent Functionalization

The Prins cyclization is a powerful and convergent method for the synthesis of substituted tetrahydropyrans.[2][3][4] This strategy leverages a three-component coupling of a homoallylic alcohol, an aldehyde, and a nucleophile to rapidly assemble the tetrahydropyran core.

Prins Cyclization Strategy start Homoallylic Alcohol + Aldehyde + TMS-N3 intermediate1 Oxocarbenium Ion start->intermediate1 Lewis Acid (e.g., PMA) intermediate2 Cyclized Cation intermediate1->intermediate2 Intramolecular Cyclization product1 cis-4-Azidotetrahydropyran intermediate2->product1 Nucleophilic attack by N3- product2 cis-4-Aminotetrahydropyran product1->product2 Reduction (e.g., H2, Pd/C) product3 cis-4-Amino-3-hydroxytetrahydropyran product2->product3 Hydroxylation final_product This compound product3->final_product Methylation (e.g., NaH, MeI)

Figure 2: Synthetic pathway via Prins cyclization.

A particularly attractive variant of this reaction is the one-pot synthesis of 4-azidotetrahydropyrans.[2] The reaction proceeds through a Lewis acid-catalyzed formation of an oxocarbenium ion from the aldehyde and homoallylic alcohol, which then undergoes intramolecular cyclization. The resulting cyclic cation is trapped by the azide nucleophile, often with high diastereoselectivity for the all-cis isomer.

Step-by-Step Protocol (Based on Prins/Azidation):
  • Synthesis of cis-4-Azidotetrahydropyran: To a solution of the chosen aldehyde (1.0 equiv) and homoallylic alcohol (1.2 equiv) in a suitable solvent such as dichloromethane, add trimethylsilyl azide (1.5 equiv). Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as phosphomolybdic acid.[2] The reaction is typically stirred at room temperature until completion. The all-cis diastereomer is often favored due to the thermodynamic stability of the chair-like transition state with equatorial substituents.

  • Reduction of the Azide: The resulting 4-azidotetrahydropyran is then reduced to the corresponding 4-aminotetrahydropyran. This can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride.

  • Diastereoselective Hydroxylation and Methylation: The introduction of the 3-methoxy group with cis stereochemistry is the most challenging step in this sequence. One approach is the diastereoselective hydroxylation of the enolate of a corresponding tetrahydropyran-4-one, followed by methylation. A more direct approach would involve a substrate-directed hydroxylation of the 4-aminotetrahydropyran. Subsequent methylation of the hydroxyl group can be achieved under standard conditions (e.g., NaH, MeI).

Causality of Stereocontrol: The stereoselectivity of the Prins cyclization is generally high for the formation of all-cis products, as this arrangement minimizes steric interactions in the chair-like transition state.[2][3] The subsequent functionalization steps would need to be carefully chosen to maintain or introduce the desired cis-3,4-stereorelationship.

Synthetic Strategy 2: Diastereoselective Epoxidation and Regioselective Ring Opening

This strategy relies on the controlled functionalization of a dihydropyran intermediate. The key steps are the diastereoselective epoxidation of the double bond, followed by the regioselective opening of the resulting epoxide with an azide nucleophile.

Epoxidation Strategy start Substituted Dihydropyran intermediate1 Diastereomerically pure Epoxide start->intermediate1 Diastereoselective Epoxidation (e.g., m-CPBA) intermediate2 cis-4-Azido-3-hydroxytetrahydropyran intermediate1->intermediate2 Regioselective Azide Opening (e.g., NaN3) final_product This compound intermediate2->final_product Reduction & Methylation

Figure 3: Synthetic pathway via diastereoselective epoxidation.

The stereochemical outcome of the epoxidation can often be directed by existing stereocenters on the dihydropyran ring.[5] For example, an existing substituent may sterically hinder one face of the double bond, directing the epoxidation to the opposite face.

Step-by-Step Protocol (Based on Epoxidation/Azidolysis):
  • Synthesis of a Substituted Dihydropyran: A suitable dihydropyran precursor is required. This can be synthesized through various methods, including the hetero-Diels-Alder reaction or ring-closing metathesis.

  • Diastereoselective Epoxidation: The dihydropyran is then subjected to epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The diastereoselectivity of this step is crucial and may be influenced by allylic or homoallylic substituents that can direct the approach of the oxidant.[5]

  • Regioselective Azide Opening: The resulting epoxide is then opened with an azide source, such as sodium azide. The regioselectivity of this ring-opening is governed by the electronic and steric nature of the epoxide and the reaction conditions (SN2-type attack at the less hindered carbon). To achieve the desired 4-azido-3-hydroxy substitution pattern, the dihydropyran precursor must be appropriately substituted to direct the nucleophilic attack to the C4 position.

  • Reduction and Methylation: The final steps involve the reduction of the azide to an amine and the methylation of the hydroxyl group, as described in Strategy 1.

Causality of Stereocontrol: The stereocontrol in this strategy hinges on the diastereoselective epoxidation step. The relative stereochemistry of the substituents on the starting dihydropyran will dictate the facial selectivity of the epoxidation. The subsequent SN2 ring-opening of the epoxide with azide will proceed with inversion of configuration, thus establishing the trans-diaxial relationship of the azide and hydroxyl groups in the transition state, which leads to the desired cis-equatorial product after conformational flipping.

Synthetic Strategy 3: Intramolecular Cyclization of an Acyclic Precursor

This approach focuses on establishing the key stereocenters in an acyclic precursor before the formation of the tetrahydropyran ring. This allows for the use of well-established methods for acyclic stereocontrol.

Intramolecular Cyclization Strategy start Acyclic Precursor with established cis-3,4-stereocenters product This compound start->product Intramolecular Cyclization (e.g., Hydroalkoxylation)

Figure 4: Synthetic pathway via intramolecular cyclization.

The synthesis of the acyclic precursor can be achieved through various methods, including asymmetric aminohydroxylation of an unsaturated substrate or by starting from a chiral pool material.

Step-by-Step Protocol (Based on Intramolecular Cyclization):
  • Synthesis of the Acyclic Precursor: The acyclic precursor must contain a terminal alcohol and the desired cis-4-amino-3-methoxy functionality. A plausible route to such a precursor could involve the Sharpless asymmetric aminohydroxylation of a suitable olefin, which installs the vicinal amino and hydroxyl groups with syn stereochemistry.[6] The amino and hydroxyl groups would then be appropriately protected, followed by chain extension to introduce the terminal alcohol.

  • Intramolecular Cyclization: The final step is the intramolecular cyclization of the acyclic precursor to form the tetrahydropyran ring. This can be achieved through an intramolecular hydroalkoxylation reaction, which can be catalyzed by various acids or metal complexes.[7][8] The stereocenters established in the acyclic precursor will be translated into the final cyclic product.

Causality of Stereocontrol: In this strategy, the critical stereochemical information is embedded in the acyclic precursor. The cyclization step is primarily a ring-forming reaction, and the stereochemical outcome is determined by the pre-existing stereocenters. The success of this approach is therefore highly dependent on the ability to synthesize the acyclic precursor with high diastereoselectivity.

Data Summary

StrategyKey ReactionStereocontrolAdvantagesDisadvantages
1. Prins Cyclization Prins Cyclization / AzidationHigh diastereoselectivity for all-cis products in the cyclization step.Convergent, rapid assembly of the THP core.Stereocontrol in subsequent functionalization can be challenging.
2. Epoxidation Diastereoselective EpoxidationSubstrate-controlled epoxidation.Utilizes well-established epoxidation and ring-opening reactions.Requires a suitably substituted dihydropyran precursor.
3. Intramolecular Cyclization Acyclic StereocontrolStereochemistry is established before cyclization.Allows for the use of powerful acyclic stereocontrol methods.Can involve a longer linear sequence to prepare the precursor.

Conclusion

The stereoselective synthesis of this compound presents a significant challenge that can be addressed through several well-designed synthetic strategies. The choice of the optimal route will depend on the specific requirements of the synthesis, including the availability of starting materials, scalability, and the desired overall efficiency. The Prins cyclization offers a convergent and often highly diastereoselective entry into the tetrahydropyran core. The diastereoselective epoxidation of a dihydropyran intermediate provides a powerful method for installing the vicinal amino and hydroxyl groups with the correct relative stereochemistry. Finally, the intramolecular cyclization of an acyclic precursor allows for the application of established methods for acyclic stereocontrol. Each of these strategies provides a viable pathway to the target molecule and offers a versatile toolkit for the synthesis of other complex substituted tetrahydropyrans for applications in drug discovery and natural product synthesis. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly lead to even more efficient and elegant solutions for the synthesis of this important class of molecules.

References

  • Recent advances in stereoselective 1,2-cis-O-glycosylations. (n.d.). Frontiers. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. [Link]

  • Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. (2015). Chemical Communications. [Link]

  • Neighboring group participated in 1,2-cis glycosylation. (n.d.). ResearchGate. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). National Institutes of Health. [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Institutes of Health. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2020). MDPI. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2020). Sci-Hub. [Link]

  • Synthesis of 4-Azidotetrahydropyrans via Prins Cyclization. (2008). Synfacts. [Link]

  • Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. (2024). Journal of Organic Chemistry. [Link]

  • Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. (n.d.). PubMed. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. (n.d.). National Institutes of Health. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of cis-4-Amino-3-(methoxy)tetrahydropyran, a substituted tetrahydropyran of interest in medicinal chemistry and drug development. The unique stereochemical arrangement of the amino and methoxy substituents on the tetrahydropyran ring presents a distinct spectroscopic fingerprint. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule, offering insights into the interpretation of this data and the underlying structural features.

Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide will present a representative analysis based on established principles of spectroscopy and data from closely related analogs. This approach is designed to provide a robust framework for researchers working with similar substituted tetrahydropyran systems.

Molecular Structure and Stereochemistry

The core of the target molecule is a tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom. The "cis" designation indicates that the amino group at the C4 position and the methoxy group at the C3 position are on the same side of the ring. This stereochemical relationship is crucial as it dictates the spatial orientation of the protons on the ring, which in turn significantly influences the NMR spectrum, particularly the proton-proton coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time (aq): 2-4 seconds

    • Spectral width (sw): Approximately 12-15 ppm, centered around 6-7 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time (aq): 1-2 seconds

    • Spectral width (sw): Approximately 200-220 ppm, centered around 100-110 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons. The cis relationship of the substituents will lead to specific coupling patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2ax3.8 - 4.0dddJ(H2ax, H2eq) ≈ 11-12, J(H2ax, H3) ≈ 9-10, J(H2ax, H6ax) ≈ 2-3
H2eq3.3 - 3.5dddJ(H2eq, H2ax) ≈ 11-12, J(H2eq, H3) ≈ 4-5, J(H2eq, H6eq) ≈ 2-3
H33.1 - 3.3m-
H42.9 - 3.1m-
H5ax1.5 - 1.7ddddJ(H5ax, H5eq) ≈ 12-13, J(H5ax, H4) ≈ 10-11, J(H5ax, H6ax) ≈ 11-12, J(H5ax, H6eq) ≈ 4-5
H5eq1.8 - 2.0ddddJ(H5eq, H5ax) ≈ 12-13, J(H5eq, H4) ≈ 4-5, J(H5eq, H6ax) ≈ 3-4, J(H5eq, H6eq) ≈ 2-3
H6ax3.9 - 4.1dddJ(H6ax, H6eq) ≈ 11-12, J(H6ax, H5ax) ≈ 11-12, J(H6ax, H2ax) ≈ 2-3
H6eq3.4 - 3.6dddJ(H6eq, H6ax) ≈ 11-12, J(H6eq, H5eq) ≈ 2-3, J(H6eq, H2eq) ≈ 2-3
OCH₃3.3 - 3.4s-
NH₂1.5 - 2.5br s-

Causality behind Assignments: The protons on carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded. The axial protons (e.g., H2ax, H5ax, H6ax) will typically resonate at a slightly upfield chemical shift compared to their equatorial counterparts due to anisotropic effects. The cis stereochemistry will influence the dihedral angles between adjacent protons, leading to characteristic coupling constants. For instance, a large diaxial coupling (J ≈ 10-13 Hz) is expected between H4 and H5ax.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C268 - 72
C378 - 82
C450 - 55
C525 - 30
C665 - 70
OCH₃56 - 58

Causality behind Assignments: Carbons directly attached to oxygen (C2, C3, C6, and the methoxy carbon) will be significantly deshielded. The carbon bearing the amino group (C4) will also be deshielded, though to a lesser extent than those bonded to oxygen. The C5 carbon, being a simple methylene group further from the heteroatoms, is expected to be the most upfield.

NMR Logical Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Env Carbon Environments C13_NMR->Carbon_Env HH_Connectivity H-H Connectivity COSY->HH_Connectivity CH_Connectivity C-H Connectivity HSQC->CH_Connectivity Long_Range_CH Long-Range C-H Connectivity HMBC->Long_Range_CH Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Env->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_CH->Final_Structure

Caption: A logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Experimental Protocol for IR Data Acquisition

Sample Preparation:

  • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3250Medium, BroadN-H stretchPrimary Amine
2950 - 2850StrongC-H stretchAlkane
1650 - 1580MediumN-H bendPrimary Amine
1150 - 1050StrongC-O stretchEther (tetrahydropyran ring and methoxy)

Causality behind Assignments: The broad N-H stretching band is characteristic of primary amines and is often composed of two peaks (symmetric and asymmetric stretching). The strong C-H stretching bands are due to the numerous sp³-hybridized C-H bonds in the molecule. The N-H bending vibration is also a key indicator of a primary amine. The most intense band in the fingerprint region is expected to be the C-O stretching vibration from the tetrahydropyran ring and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[4]

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Data Acquisition:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Mode: Positive ion mode is expected to be most effective, detecting the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₆H₁₃NO₂) is 131.18 g/mol . The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at an m/z corresponding to this mass.

Plausible Fragmentation Pathway:

MS_Fragmentation M [M+H]⁺ m/z = 132.10 Frag1 Loss of CH₃OH m/z = 100.08 M->Frag1 - CH₃OH Frag2 Loss of NH₃ m/z = 115.09 M->Frag2 - NH₃ Frag3 Ring Opening & Fragmentation M->Frag3

Caption: A plausible fragmentation pathway for protonated this compound.

Causality behind Fragmentation: Under ESI conditions, the molecule is expected to be readily protonated, likely on the nitrogen atom of the amino group. Common fragmentation pathways for cyclic ethers and amines include the loss of small neutral molecules.[6] The loss of methanol (CH₃OH) or ammonia (NH₃) from the protonated molecular ion are plausible initial fragmentation steps. Further fragmentation would likely involve the opening of the tetrahydropyran ring followed by subsequent cleavages.

Conclusion

References

  • Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). MDPI. [Link]

  • Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [https://www.youtube.com/watch?v=saik5p RivaM]([Link] RivaM)

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. ResearchGate. [Link]

  • Organic Compounds FT-IR Spectroscopy. ResearchGate. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. James Madison University. [Link]

Sources

An In-Depth Technical Guide to cis-4-Amino-3-(methoxy)tetrahydropyran: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties.[1] Its three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements, thereby increasing target affinity and selectivity. Substituted aminotetrahydropyrans, in particular, are of significant interest as they introduce a basic center, which can be crucial for target engagement and for optimizing pharmacokinetic profiles.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of a specific, functionally rich derivative: cis-4-Amino-3-(methoxy)tetrahydropyran. As a Senior Application Scientist, the following sections are designed to not only present the known data for this compound but also to provide a logical framework for its synthesis, characterization, and analysis, emphasizing the rationale behind the described experimental choices. This document will serve as a valuable resource for researchers working with this molecule or similar substituted tetrahydropyran systems.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported in publicly available literature, we can compile its fundamental properties and provide well-reasoned estimates for others based on its structure and data from analogous compounds.

PropertyValue / Estimated RangeSource / Rationale
CAS Number 955027-73-3[3]
Molecular Formula C₆H₁₃NO₂[3]
Molecular Weight 131.17 g/mol []
IUPAC Name (cis)-3-methoxyoxan-4-amine[]
Melting Point Not reported; likely a low-melting solid or high-boiling liquid at room temperature.Based on similar small, functionalized cyclic compounds.
Boiling Point Not reported; estimated to be in the range of 180-220 °C at atmospheric pressure.Estimation based on the boiling points of related aminotetrahydropyrans.[5][6]
Solubility Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO).[7]The presence of an amino and a methoxy group, along with the ether oxygen, allows for hydrogen bonding with protic solvents.
pKa (of the conjugate acid) Estimated to be in the range of 8.5 - 9.5.Typical range for cyclic secondary amines, influenced by the electronic effect of the adjacent methoxy group.[8]

Synthesis and Stereochemical Control

The synthesis of polysubstituted tetrahydropyrans with defined stereochemistry is a key challenge in organic synthesis.[9] A plausible and stereocontrolled synthetic approach to this compound would likely involve an intramolecular cyclization strategy. One such conceptual pathway is outlined below.

G start Protected Homoallylic Alcohol intermediate1 Epoxidation start->intermediate1 m-CPBA intermediate2 Regioselective Epoxide Opening intermediate1->intermediate2 Nucleophile (e.g., MeO-) intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Acid or Base Catalysis intermediate4 Functional Group Interconversion intermediate3->intermediate4 e.g., Azide reduction product This compound intermediate4->product

Figure 1: Conceptual synthetic workflow for this compound.

Causality Behind the Synthetic Strategy:

The choice of an intramolecular cyclization of a linear precursor is driven by the need to control the relative stereochemistry of the substituents on the tetrahydropyran ring. By establishing the stereocenters in the acyclic precursor, the subsequent cyclization can be designed to proceed in a stereospecific manner. For instance, an intramolecular Williamson ether synthesis or an acid-catalyzed ring closure of a diol derivative are common strategies.[10] The cis relationship between the amino and methoxy groups would be dictated by the stereochemistry of the epoxide and the regioselectivity of the nucleophilic attack.

Experimental Protocols for Characterization

A rigorous characterization of this compound is essential to confirm its structure, purity, and stereochemistry. The following protocols are designed as self-validating systems, where the data from each technique provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the relative stereochemistry of substituents on a cyclic system. For this compound, both ¹H and ¹³C NMR will be critical. The coupling constants between protons on the tetrahydropyran ring will be particularly informative for confirming the cis configuration.

Step-by-Step Methodology for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amine proton.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to analyze include the methoxy singlet, the protons on the tetrahydropyran ring, and the amine protons.

    • The protons on the carbon bearing the amino group and the one bearing the methoxy group will be of particular interest. The coupling constants (J-values) between these and adjacent protons will reveal their dihedral angles and thus the relative stereochemistry. In a chair conformation, a cis relationship would likely result in one axial and one equatorial substituent, leading to characteristic axial-axial, axial-equatorial, and equatorial-equatorial coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom. The chemical shifts will be indicative of the electronic environment of each carbon.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for confirming the cis stereochemistry. Spatial proximity between the protons on the carbons bearing the amino and methoxy groups will result in cross-peaks, providing definitive evidence for their cis relationship.

G cluster_nmr NMR Workflow sample_prep Sample Preparation one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr Initial Structural Insights structure_elucidation Structure and Stereochemistry Elucidation two_d_nmr->structure_elucidation Definitive Connectivity and Spatial Information

Figure 2: A streamlined workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For this compound, FTIR will be used to confirm the presence of the amine (N-H) and ether (C-O) functionalities.

Step-by-Step Methodology for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if it is a liquid) or as a KBr pellet (if it is a solid).

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • N-H Stretching: Look for one or two bands in the region of 3400-3250 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one.[12]

    • N-H Bending: A bending vibration for the primary amine should be visible in the 1650-1580 cm⁻¹ region.[12]

    • C-O Stretching: A strong C-O stretching band characteristic of the ether linkage in the tetrahydropyran ring and the methoxy group is expected in the 1260-1000 cm⁻¹ region.[13]

    • C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Step-by-Step Methodology for Mass Spectrometric Analysis:

  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, which should match C₆H₁₃NO₂.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Fragmentation Analysis: The fragmentation pattern will be characteristic of the molecule's structure. Expected fragmentation pathways for aminotetrahydropyrans include cleavage of the tetrahydropyran ring and loss of substituents.[14] Analysis of the fragment ions can provide further confirmation of the connectivity.

G sample Sample esi Electrospray Ionization sample->esi hrms HRMS Analysis esi->hrms msms Tandem MS (MS/MS) esi->msms formula Elemental Formula Confirmation hrms->formula structure Structural Confirmation via Fragmentation msms->structure

Figure 3: Workflow for mass spectrometry-based characterization.

Conclusion

This compound represents a valuable building block in medicinal chemistry, embodying the desirable characteristics of the tetrahydropyran scaffold. While specific experimental data for this compound is not widely published, this guide has provided a comprehensive framework for its synthesis, characterization, and analysis based on established chemical principles and data from analogous structures. By following the detailed protocols outlined herein, researchers can confidently determine the physicochemical properties and confirm the structure and stereochemistry of this and other related substituted tetrahydropyrans, thereby accelerating their drug discovery and development efforts.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Wang, Y., et al. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters, 15(13), 3378–3381. [Link]

  • Alomari, K., et al. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro- substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(5), 1181-1186. [Link]

  • Barriocanal, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

  • Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209-1213. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026, from [Link]

  • Al-Gahoumi, A. A., Henni, A., & East, A. L. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4995. [Link]

  • Rađenović, A., et al. (2014). Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 207-215. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved January 17, 2026, from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

  • Request PDF. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved January 17, 2026, from [Link]

  • Request PDF. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved January 17, 2026, from [Link]

  • DTIC. (n.d.). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved January 17, 2026, from [Link]

  • Analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. [Link]

  • Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
  • SpectraBase. (n.d.). cis-3,4-Dimethyl-tetrahydropyran. Retrieved January 17, 2026, from [Link]

  • SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

  • ACS Publications. (2021). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 86(17), 11849–11856. [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved January 17, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). WO 2013/134298 A1. Retrieved January 17, 2026, from [Link]

  • Sci-Hub. (n.d.). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved January 17, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 3-amino-3,4-dideoxysugars. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlideShare. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Semantic Scholar. (n.d.). Analysis of complex NMR spectra for the organic chemist: III. Four spin systems of the ABC2, ABX2, ABK2, AA'BB', and AA'XX' types. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Procurement of (3R,4R)-3-methoxyoxan-4-amine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Oxane Scaffold in Modern Drug Discovery

For researchers and scientists engaged in the intricate process of drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the saturated heterocyclic systems, the substituted oxane (tetrahydropyran) ring has emerged as a privileged scaffold. Its inherent stability, favorable physicochemical properties, and ability to present substituents in a well-defined three-dimensional orientation make it an attractive design element for modulating target engagement and optimizing pharmacokinetic profiles.

Specifically, the (3R,4R)-3-methoxyoxan-4-amine molecule represents a chiral building block of significant interest. The trans-relationship between the methoxy and amine groups, fixed by the chair-like conformation of the oxane ring, offers a rigid and stereochemically defined presentation of key pharmacophoric features. This structural rigidity is invaluable for probing the binding pockets of complex biological targets such as enzymes and receptors, where precise spatial orientation can be the difference between a potent therapeutic agent and an inactive compound. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned, while the primary amine provides a versatile handle for further chemical elaboration, enabling its incorporation into a larger molecular architecture through amide bond formation, reductive amination, or other standard transformations. This guide provides an in-depth analysis of the commercial availability, procurement strategies, and key quality considerations for this high-value chemical intermediate.

Commercial Landscape: Scarcity of the (3R,4R) Stereoisomer

A comprehensive survey of the current chemical supplier landscape reveals a critical insight for researchers: (3R,4R)-3-methoxyoxan-4-amine is not a readily available, off-the-shelf compound. While the aminotetrahydropyran core is common, this specific stereoisomer is notably absent from the stock catalogs of major global suppliers.

Searches for this compound often yield its various other stereoisomers, which, while structurally related, are not interchangeable for stereospecific synthesis projects. The distinct spatial arrangement of substituents is fundamental to the molecule's utility, and using an incorrect isomer would lead to a completely different final compound with potentially undesirable biological activity.

One supplier, Amadis Chemical, lists (3R,4R)-3-Methoxy-tetrahydro-pyran-4-ylamine with CAS number 1232060-85-3. However, the supplier notes that pricing is not currently available, which strongly indicates that the compound is not a stock item and would require synthesis on demand[1]. In contrast, the hydrochloride salt of the target molecule, (3R,4R)-3-methoxyoxan-4-amine hydrochloride (CAS: 1232064-63-9), is listed by suppliers like Synblock, suggesting it may be slightly more accessible, albeit still as a specialty reagent.

Supplier Analysis: Available Isomers and Analogs

To aid researchers in navigating their sourcing options, the following table summarizes the availability of closely related isomers and the target compound's salt form. It is imperative to verify the CAS number and stereochemistry with the supplier before any purchase.

Compound NameStereochemistryFormCAS NumberKnown Supplier(s)Availability Note
(3R,4R)-3-methoxyoxan-4-amine (3R,4R) - trans Free Amine 1232060-85-3 Amadis Chemical Likely Made-to-Order [1]
(3R,4R)-3-methoxyoxan-4-amine HCl(3R,4R) - transHydrochloride Salt1232064-63-9SynblockListed as available
(3S,4R)-3-methoxyoxan-4-amine(3S,4R) - cisFree Amine1523530-32-6Cenmed EnterprisesListed as available[2]
(3R,4S)-3-methoxyoxan-4-amine(3R,4S) - cisFree Amine1421066-70-7SynQuest LabsListed as available[3]
(3S,4R)-3-methyloxan-4-amine HCl(3S,4R) - cisHydrochloride Salt1523530-71-3Advanced ChemBlocksMethyl analog, not methoxy[4]

Expert Insight: The availability of the hydrochloride salt is a significant advantage. For many synthetic applications, the free amine can be readily generated in situ from the salt via a simple basic workup. Researchers should consider this as a viable and potentially more accessible route to obtaining the desired building block.

Procurement Strategy: The Custom Synthesis Imperative

Given the scarcity of the target molecule as a stock chemical, researchers must pivot their procurement strategy towards custom synthesis. This approach, while often involving longer lead times and higher initial costs, offers the distinct advantage of securing a reliable supply of the exact, stereochemically pure material required for a drug development campaign.

Several contract research organizations (CROs) and specialty chemical manufacturers specialize in the synthesis of complex, chiral building blocks. Companies such as Enamine, American BioInnovations, and Curia Global have extensive experience in multi-step organic synthesis and can provide the target compound on scales ranging from milligrams to kilograms[5][6][7].

Workflow for Initiating a Custom Synthesis Project

The process of commissioning a custom synthesis project typically follows a structured workflow. Understanding this process is key to a successful collaboration with a CRO.

Custom Synthesis Workflow cluster_researcher Researcher's Actions cluster_cro CRO's Actions start Identify Need for (3R,4R)-3-methoxyoxan-4-amine search Search Commercial Databases (e.g., Sigma-Aldrich, PubChem) start->search 1. Sourcing evaluate Evaluate Availability & Identify Scarcity search->evaluate 2. Analysis select_cro Identify & Vet Potential CROs evaluate->select_cro 3. Strategy Shift request_quote Request Quotations (Provide Specs: Purity, Quantity, Analytics) select_cro->request_quote 4. Engagement feasibility Feasibility Analysis & Route Scouting request_quote->feasibility issue_po Issue Purchase Order synthesis Execute Synthesis & Purification issue_po->synthesis B. Project Start receive Receive Compound & CoA provide_quote Provide Quote (Timeline, Cost, Deliverables) feasibility->provide_quote A. Assessment provide_quote->issue_po qc Perform Quality Control (NMR, LC-MS, Chiral HPLC) synthesis->qc C. Production ship Ship Product with Certificate of Analysis (CoA) qc->ship D. Validation ship->receive E. Delivery

Caption: Workflow for procuring (3R,4R)-3-methoxyoxan-4-amine via custom synthesis.

Quality Control and Self-Validating Protocols

When procuring a custom-synthesized chiral building block, rigorous quality control is paramount. The trustworthiness of the entire research endeavor relies on the verifiable identity and purity of its starting materials.

Essential Analytical Data (The Self-Validating System): A reputable supplier must provide a comprehensive Certificate of Analysis (CoA) that includes the following data. This documentation forms a self-validating system, ensuring the material meets the required specifications.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and absence of significant organic impurities. The spectra should be consistent with the expected structure of (3R,4R)-3-methoxyoxan-4-amine.

  • Mass Spectrometry (LC-MS or GC-MS): To verify the molecular weight of the compound.

  • Chiral HPLC Analysis: This is the most critical analytical test. It determines the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the material, confirming its stereochemical purity. For most drug discovery applications, a purity of >98% is required.

  • Purity by HPLC or GC: To determine the overall chemical purity by assessing the area percentage of the main peak relative to any impurities.

Expert Insight: Always request spectral data alongside the CoA. Do not rely solely on a summary report. A visual inspection of the NMR and HPLC traces by an experienced chemist provides an essential layer of validation and builds confidence in the material's quality. The synthesis of highly substituted aminotetrahydropyrans often involves stereospecific steps, and verifying the outcome is crucial[8][9].

Conclusion

(3R,4R)-3-methoxyoxan-4-amine is a valuable, stereochemically defined building block for drug discovery, yet it is not a common catalog chemical. Its procurement necessitates a strategic approach centered on custom synthesis. By understanding the commercial landscape, identifying credible custom synthesis partners, and demanding a rigorous, self-validating package of analytical data, researchers can confidently source this critical intermediate. While this path requires more upfront planning than purchasing a stock reagent, it ensures the acquisition of a high-quality, structurally precise molecule, thereby upholding the scientific integrity of the research and development program.

References

  • Cenmed Enterprises. (3S,4R)-3-methoxyoxan-4-amine (C007B-369112). [Link]

  • Cenmed Enterprises. (3S,4R)-3-methoxyoxan-4-amine (C007B-369112). [Link]

  • Wang, Q., et al. (2024). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 26(14), 2729–2732. [Link]

  • PubMed. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Org Lett. [Link]

  • American BioInnovations. ABI Custom Synthesis. [Link]

  • Curia Global. Custom Synthesis - Publications. [Link]

Sources

CAS 955027-73-3 chemical properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS 955027-73-3: GSK2334470, a Potent and Selective PDK1 Inhibitor

Foreword for the Modern Researcher

The landscape of signal transduction research is in a perpetual state of refinement, demanding tools of increasing specificity and potency. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a comprehensive understanding of the chemical probe GSK2334470. While the CAS number 955027-73-3 has also been associated with cis-4-Amino-3-(methoxy)tetrahydropyran, the vast body of scientific literature and commercial availability points to GSK2334470 as the overwhelmingly relevant entity for research and development. This document serves as a deep dive into its chemical properties, biological activity, and safety profile, empowering you to leverage this potent inhibitor in your experimental designs.

Core Chemical Identity and Properties

GSK2334470 is a highly specific and potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] Its systematic chemical name is (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide.[3]

PropertyValueSource
CAS Number 955027-73-3 (also associated with GSK2334470 under CAS 1227911-45-6)[2][4]
Molecular Formula C25H34N8O[3]
Molecular Weight 462.59 g/mol [3]
Purity ≥98% (HPLC)[3][5]
Appearance Solid[2]
Solubility ≥46.3 mg/mL in DMSO; Insoluble in H2O; ≥9.6 mg/mL in EtOH[2]
Storage Store at +4°C or -20°C[2][3]

Mechanism of Action and Biological Activity: A Precision Tool for Kinase Research

GSK2334470 distinguishes itself through its potent and selective inhibition of PDK1, a master regulator in the PI3K/AKT signaling pathway. It exhibits an IC50 of approximately 10 nM.[1][3][5] This high degree of specificity is a critical attribute, as it shows no significant inhibitory effect on a panel of 93 other protein kinases, including 13 closely related AGC-kinases, at concentrations 500-fold higher.[1][5]

The primary mechanism of action for GSK2334470 is the suppression of T-loop phosphorylation and the subsequent activation of PDK1 substrates.[3] This has been demonstrated to effectively block the activation of S6K1, SGK, and RSK in vitro.[3] While it has a limited inhibitory effect on the direct activation of Akt, it potently inhibits the phosphorylation of its T-loop.[2][3]

Key Biological Effects:

  • Inhibition of PDK1 Substrates: GSK2334470 ablates the T-loop residue phosphorylation and activation of SGK isoforms and S6K1 induced by serum or IGF-1.[5]

  • Akt Pathway Modulation: It inhibits the T-loop phosphorylation and activation of Akt. Interestingly, it more potently inhibits an Akt1 mutant lacking the PH domain.[5]

  • ERK Pathway Crosstalk: The inhibitor also suppresses the T-loop phosphorylation and activation of RSK2, a PDK1 target activated by the ERK pathway.[5]

  • Cancer Research Applications: In preclinical models, GSK2334470 has been shown to delay melanomagenesis and metastasis in BrafV600E::Pten(-/-) mice.[3] Furthermore, its use in combination with mTOR inhibitors has demonstrated a significant reduction in tumor growth in multiple myeloma xenograft models.[6]

PDK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates (T-loop) SGK SGK PDK1->SGK phosphorylates S6K1 S6K1 PDK1->S6K1 phosphorylates RSK RSK PDK1->RSK phosphorylates GSK2334470 GSK2334470 GSK2334470->PDK1 inhibits Downstream_Targets Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream_Targets SGK->Downstream_Targets S6K1->Downstream_Targets RSK->Downstream_Targets

Caption: GSK2334470 inhibits PDK1, blocking downstream signaling pathways.

Experimental Protocols and Methodologies

In Vitro Kinase Assays

A common application of GSK2334470 is in cell-free kinase assays to determine its IC50 and specificity.

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer, typically containing ATP, a peptide substrate (like PDKtide), and the kinase of interest (PDK1).

  • Inhibitor Dilution: Create a serial dilution of GSK2334470 in DMSO.

  • Assay Plate Preparation: Add the kinase, peptide substrate, and GSK2334470 dilutions to a 96- or 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as radiometric assays (32P-ATP) or luminescence-based assays that measure remaining ATP.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assays for Pathway Inhibition

To assess the effect of GSK2334470 on cellular signaling pathways, Western blotting is a standard technique.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, U87) to a suitable confluency. Treat the cells with varying concentrations of GSK2334470 for a specified duration. In some experiments, stimulation with a growth factor like IGF-1 may be necessary to activate the pathway.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of PDK1 substrates (e.g., phospho-Akt (Thr308), total Akt, phospho-S6K1, total S6K1).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with GSK2334470) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: A typical workflow for assessing pathway inhibition via Western Blot.

Safety and Handling

While a comprehensive safety profile is still under development, standard laboratory safety precautions should be observed when handling GSK2334470.

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[7]
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7]
Storage Keep container tightly closed in a dry and well-ventilated place.[8]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
First Aid (In case of contact) Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell. Inhalation: Move to fresh air.[7]

Hazard Statements from Supplier SDS:

  • May cause irritation to the respiratory tract, skin, and eyes.[7]

  • Harmful if swallowed.[7]

  • Toxic in contact with skin.[7]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Directions

GSK2334470 has emerged as a valuable research tool for the precise dissection of the PI3K/PDK1 signaling pathway. Its high potency and selectivity make it a superior alternative to less specific kinase inhibitors, enabling clearer interpretation of experimental results. For drug development professionals, it serves as a critical lead compound and a benchmark for the development of novel therapeutics targeting PDK1, a key player in various pathologies, including cancer and metabolic diseases. Future research will likely focus on further elucidating its long-term effects in various disease models and exploring its potential in combination therapies.

References

  • Quip Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

Synthesis of Functionalized Tetrahydropyran Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, prominently featured in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its conformational rigidity and ability to serve as a hydrogen bond acceptor make it an attractive bioisostere for cyclohexyl and phenyl groups, often improving key absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[4] This guide provides a comprehensive overview of robust and modern synthetic strategies for constructing and functionalizing the THP core. We will delve into the mechanistic underpinnings of key methodologies, including Prins cyclizations, organocatalytic cascades, hetero-Diels-Alder reactions, and direct C-H functionalization. Each section is designed to provide not only the procedural steps but also the strategic rationale behind their application, empowering researchers to select and optimize the ideal pathway for their specific drug discovery programs.

The Strategic Importance of the Tetrahydropyran Moiety

The prevalence of the THP motif in bioactive molecules is not coincidental.[2] Its unique stereochemical and electronic properties offer distinct advantages in molecular design:

  • Conformational Pre-organization: The THP ring is more conformationally restricted than an acyclic ether, reducing the entropic penalty upon binding to a biological target.[4]

  • Improved Physicochemical Properties: As a bioisostere of a cyclohexane, the introduction of the ring oxygen atom can modulate lipophilicity (logP) and pKa, often leading to enhanced solubility and permeability, which are critical for favorable pharmacokinetic profiles.[4]

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is unavailable with a carbocyclic analogue.[4]

These attributes have been successfully leveraged in numerous approved drugs, including the DPP-4 inhibitor Omarigliptin and the AXL receptor tyrosine kinase inhibitor Gilteritinib.[4][5] The challenge for medicinal chemists lies in the efficient, stereocontrolled synthesis of these scaffolds, often bearing multiple stereocenters and diverse functional handles for library development.

An Overview of Core Synthetic Strategies

The construction of the THP ring can be approached through several distinct strategic bond disconnections. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials. The most powerful and widely adopted methods are summarized below.

G Start Key Starting Materials (Aldehydes, Alkenes, Alcohols, Dienes) Prins Prins Cyclization Start->Prins Organo Organocatalysis (e.g., Michael-Hemiacetalization) Start->Organo HDA Hetero-Diels-Alder Start->HDA ICHF Intramolecular Cycloetherification Start->ICHF THP Functionalized Tetrahydropyran Scaffold Prins->THP Organo->THP HDA->THP ICHF->THP CHF Direct C-H Functionalization (Post-Cyclization) THP->CHF Late-stage diversification

Figure 1: Key strategic pathways for the synthesis of functionalized tetrahydropyran scaffolds.

Key Synthetic Methodologies: Mechanisms and Protocols

The Prins Cyclization: A Convergent and Stereoselective Approach

The Prins cyclization is a robust and well-established acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, proceeding through a key oxocarbenium ion intermediate.[6] This methodology is highly valued for its ability to construct the THP ring and install multiple stereocenters in a single, convergent operation.[7]

Causality and Mechanistic Insight: The reaction is initiated by the activation of the aldehyde with a Lewis or Brønsted acid. The subsequent nucleophilic attack by the homoallylic alcohol generates a hemiacetal, which then loses water to form a highly reactive oxocarbenium ion. This ion is then trapped intramolecularly by the alkene, typically proceeding through a chair-like transition state to minimize steric interactions. This conformational preference is the origin of the high diastereoselectivity often observed, leading predominantly to cis-2,6-disubstituted THPs.[7][8] The resulting tertiary cation is then quenched by a nucleophile present in the reaction medium (e.g., water, halide, or acetate), yielding the functionalized THP product.[6][8]

Figure 2: Generalized mechanism of the acid-catalyzed Prins cyclization.

Field-Proven Protocol: Synthesis of cis-2,6-Disubstituted-4-hydroxytetrahydropyran [8]

This protocol describes an environmentally benign, phosphomolybdic acid (PMA)-catalyzed Prins cyclization in water, where water acts as both the solvent and the nucleophile.

  • Reagents & Equipment:

    • Homoallylic alcohol (1.0 mmol, 1.0 equiv)

    • Aldehyde (1.2 mmol, 1.2 equiv)

    • Phosphomolybdic acid (PMA) (0.1 mmol, 10 mol%)

    • Deionized water (5 mL)

    • Round-bottom flask with magnetic stir bar

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Step-by-Step Methodology:

    • To a 25 mL round-bottom flask charged with a magnetic stir bar, add the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol).

    • Add deionized water (5 mL) to the flask.

    • Add phosphomolybdic acid (10 mol%) to the stirred mixture.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-hydroxytetrahydropyran product.

  • Self-Validation: The high diastereoselectivity for the all-cis product is a key validation metric, verifiable by ¹H NMR analysis (coupling constants). The reaction's success across various aldehydes demonstrates its robustness.[8]

Organocatalysis: Asymmetric Synthesis via Cascade Reactions

The rise of organocatalysis has provided powerful, metal-free alternatives for the asymmetric synthesis of complex molecules.[9][10] For THP synthesis, organocatalytic domino or cascade reactions, which form multiple bonds in a single pot, are particularly efficient.[11][12] A common and elegant strategy is the Michael-hemiacetalization sequence.

Causality and Mechanistic Insight: This approach often employs a bifunctional organocatalyst, such as a quinine-derived squaramide, which possesses both a hydrogen-bond donating moiety and a basic site (tertiary amine).[9][13] The squaramide activates a 1,3-dicarbonyl compound and an α,β-unsaturated acceptor (e.g., a nitroalkene) through hydrogen bonding, orienting them for a highly enantioselective Michael addition. The resulting Michael adduct contains both a nucleophilic hydroxyl group (or a precursor) and an electrophilic carbonyl. The basic site of the catalyst can then facilitate an intramolecular hemiacetalization, cyclizing the intermediate to form the THP ring with excellent control over the newly formed stereocenters.[11]

Table 1: Representative Substrate Scope for Organocatalytic Domino Michael-Hemiacetalization [11]

Entry1,3-Dicarbonyl Compoundα-Hydroxymethyl Nitroalkene (Ar)Yield (%)de (%)ee (%)
1DibenzoylmethanePhenyl919898
2Acetylacetone4-Chlorophenyl859699
3Ethyl acetoacetate2-Naphthyl718295
4Dibenzoylmethane2-Thienyl889897

Field-Proven Protocol: Asymmetric Synthesis of a Polyfunctionalized Tetrahydropyranol [11]

  • Reagents & Equipment:

    • (E)-3-Aryl-2-nitroprop-2-en-1-ol (0.2 mmol, 1.0 equiv)

    • 1,3-Dicarbonyl compound (0.2 mmol, 1.0 equiv)

    • Squaramide organocatalyst (e.g., Catalyst E from the reference) (0.02 mmol, 10 mol%)

    • Dichloromethane (DCM), anhydrous (2.0 mL)

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Standard work-up and purification equipment

  • Step-by-Step Methodology:

    • To a dry vial under an inert atmosphere, add the 1,3-dicarbonyl compound (0.2 mmol), the (E)-3-aryl-2-nitroprop-2-en-1-ol (0.2 mmol), and the squaramide organocatalyst (10 mol%).

    • Add anhydrous dichloromethane (2.0 mL) via syringe.

    • Stir the reaction at ambient temperature. Monitor progress by TLC (typically 24-48 hours).

    • Once the reaction is complete, concentrate the mixture directly onto silica gel.

    • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the highly functionalized tetrahydropyranol.

  • Self-Validation: The primary validation is the stereochemical outcome. Enantiomeric excess (ee) is determined by chiral HPLC analysis, while diastereomeric excess (de) can be assessed via ¹H NMR of the crude reaction mixture.

Hetero-Diels-Alder Reaction: A Classic Cycloaddition

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that provides a direct and often highly stereocontrolled route to dihydropyran systems, which can be easily reduced to the desired THPs.[14] This powerful C-C and C-O bond-forming reaction typically involves an electron-rich diene and an electron-poor dienophile (aldehyde or ketone).[1]

Causality and Mechanistic Insight: The reaction is a concerted, pericyclic process. The stereochemical outcome is governed by the Woodward-Hoffmann rules and frontier molecular orbital (FMO) theory. Lewis acid catalysis is frequently employed to lower the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction and enhancing its regioselectivity. Chiral Lewis acids, such as Jacobsen's chromium(III) catalysts, have been developed to render this reaction highly enantioselective.[14] The endo transition state is often favored, leading to predictable stereochemical outcomes in the final product.

G Reactants Diene + Aldehyde (Dienophile) TS [4+2] Cycloaddition (Endo Transition State) Reactants->TS Catalyst Chiral Lewis Acid (e.g., Cr(III) complex) Catalyst->TS Catalysis Product Dihydropyran (Enantioenriched) TS->Product Final Tetrahydropyran (Post-reduction) Product->Final Reduction (e.g., H₂, Pd/C)

Figure 3: Workflow for asymmetric Hetero-Diels-Alder reaction followed by reduction.

Direct C-H Functionalization: A Modern Approach for Late-Stage Diversification

A paradigm shift in synthetic strategy involves the direct functionalization of C-H bonds on a pre-existing scaffold. This approach is exceptionally atom- and step-economical, avoiding the need for pre-functionalized starting materials.[15][16] For THP scaffolds, this allows for the late-stage introduction of molecular complexity, which is highly desirable for generating compound libraries in drug discovery.[5]

Causality and Mechanistic Insight: Palladium-catalyzed C-H functionalization is a prominent example.[17] The process often requires a directing group (which can be a permanent part of the molecule or a transiently installed one) to position the palladium catalyst near a specific C-H bond.[5] The cycle typically involves:

  • Coordination of the directing group to the Pd(II) catalyst.

  • Concerted Metalation-Deprotonation (CMD) to form a palladacycle intermediate, activating the C-H bond.

  • Oxidative addition of a coupling partner (e.g., an aryl halide).

  • Reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.

This stereospecific process allows for the precise installation of aryl or alkyl groups at positions that are otherwise difficult to access.[5]

Field-Proven Protocol: Pd(II)-Catalyzed γ-Methylene C-H Arylation of Aminotetrahydropyran [5]

  • Reagents & Equipment:

    • Aminotetrahydropyran substrate (1.0 mmol, 1.0 equiv)

    • Aryl iodide (2.0 mmol, 2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)

    • 2-hydroxynicotinaldehyde (transient directing group) (0.4 mmol, 40 mol%)

    • 5-trifluoromethylpyridone (ligand) (0.5 mmol, 50 mol%)

    • Silver trifluoroacetate (AgTFA) (oxidant/halide scavenger) (2.0 mmol, 2.0 equiv)

    • Hexafluoroisopropanol (HFIP) (solvent) (2.5 mL)

    • Water (10 mmol, 10 equiv)

    • Sealed reaction vessel suitable for heating

  • Step-by-Step Methodology:

    • To a sealable reaction vessel, add the aminotetrahydropyran (1.0 mmol), aryl iodide (2.0 mmol), Pd(OAc)₂ (10 mol%), 2-hydroxynicotinaldehyde (40 mol%), 5-trifluoromethylpyridone (50 mol%), and AgTFA (2.0 equiv).

    • Add HFIP (2.5 mL) and water (10 equiv) to the vessel.

    • Seal the vessel and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 48 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the γ-arylated aminotetrahydropyran product.

  • Self-Validation: The reaction's success is validated by the high diastereoselectivity and regioselectivity of the arylation, confirmed by NMR spectroscopy and mass spectrometry. The compatibility with various functional groups on the aryl iodide demonstrates the method's utility for library synthesis.[5]

Conclusion and Future Outlook

The synthesis of functionalized tetrahydropyran scaffolds remains a vibrant and evolving field, driven by the ring's immense value in drug discovery. While classic methods like the Prins cyclization and Hetero-Diels-Alder reaction continue to be workhorses, modern innovations in asymmetric organocatalysis and C-H functionalization are transforming the landscape. These newer methods offer unparalleled efficiency, stereocontrol, and the ability to diversify molecular structures at late stages, aligning perfectly with the demands of modern medicinal chemistry. Future developments will likely focus on further expanding the scope of these reactions, developing more sustainable and scalable catalytic systems, and integrating these powerful synthetic tools into automated workflows to accelerate the discovery of next-generation therapeutics.

References

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

  • Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]

  • Wang, W., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]

  • Rychnovsky, S. D., & Hwang, K. (1996). Synthesis of the C22-C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters. [Link]

  • Reddy, B. V. S., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

  • Zhu, S., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. [Link]

  • Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health. [Link]

  • Wang, W., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. American Chemical Society. [Link]

  • Chauhan, P., & Enders, D. (2017). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. European Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]

  • Vetica, F., & Enders, D. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. [Link]

  • Kumar, A., et al. (2021). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]

  • Vetica, F., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Sci-Hub. [Link]

  • Nasir, N. M., et al. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Chakraborty, T. K., & Das, S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

  • Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

  • Barbero, A., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry. [Link]

  • Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • N/A. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

  • Procter, D. J., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health. [Link]

  • Marco-Contelles, J., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry. [Link]

  • Floreancig, P. E. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. National Institutes of Health. [Link]

  • Nasir, N. M., et al. (2014). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]

  • Clarke, P. A., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • Chen, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health. [Link]

  • Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. [Link]

  • Tang, Y., et al. (2021). Enzymatic Intermolecular Hetero-Diels–Alder Reaction in the Biosynthesis of Tropolonic Sesquiterpenes. PMC. [Link]

  • N/A. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI. [Link]

  • N/A. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic motif. ResearchGate. [Link]

  • N/A. (2012). C-H Activation / C-H Functionalization. Bode Research Group. [Link]

  • N/A. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. ResearchGate. [Link]

  • Floreancig, P. E. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative CH Bond Activation. ResearchGate. [Link]

  • Walvoord, R. R., et al. (2012). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. National Institutes of Health. [Link]

  • N/A. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. [Link]

  • N/A. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Tokyo. [Link]

  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • N/A. (n.d.). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. [Link]

  • Wang, J., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. [Link]

  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

Sources

Whitepaper: The Strategic Imperative of Three-Dimensionality: A Guide to sp3-Rich Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, medicinal chemistry has been dominated by compounds rich in flat, aromatic sp2-hybridized carbons, a paradigm often referred to as "flatland." While productive, this approach has led to challenges in drugging complex biological targets and has often yielded molecules with suboptimal physicochemical properties. This guide provides an in-depth technical analysis of the shift towards sp3-rich scaffolds, molecules that possess a higher degree of three-dimensional (3D) character. We will explore the fundamental advantages conferred by molecular three-dimensionality, including improved solubility, enhanced metabolic stability, and superior target selectivity. Furthermore, we will detail key synthetic strategies, such as Diversity-Oriented Synthesis (DOS) and complexity-generating cascades, that enable access to these vital structures. Through detailed protocols and case studies, this document serves as a resource for researchers, scientists, and drug development professionals aiming to leverage the power of 3D chemical space to address the next generation of therapeutic targets.

Introduction: Escaping the Tyranny of Flatland

The landscape of drug discovery is intrinsically linked to the exploration of chemical space. Historically, a significant portion of screening libraries and approved drugs has been built upon sp2-rich, aromatic scaffolds.[1][2] The synthetic chemistry for these "flat" molecules is well-established, reliable, and amenable to high-throughput parallel synthesis. However, this reliance on planar structures has created significant hurdles. Biological targets, particularly challenging ones like protein-protein interfaces, are not flat; they are complex, three-dimensional entities with intricate pockets and surfaces.[3][4] Forcing planar molecules into these 3D environments can lead to poor binding affinity, a lack of selectivity, and undesirable off-target effects.

An increased fraction of sp3-hybridized carbons (Fsp3) within a molecule is a key descriptor of its three-dimensionality.[5][6] Molecules with a higher Fsp3 value move away from rod-like or disc-like shapes and adopt more globular, spherical conformations.[6][7] This shift is not merely an aesthetic one; it is a strategic move that correlates strongly with increased clinical success.[5][8] The deliberate incorporation of sp3-rich scaffolds is now recognized as a critical strategy for improving the developability of lead compounds and tackling previously "undruggable" targets.[1][2][9]

The Physicochemical and Pharmacological Advantages of Three-Dimensionality

The decision to invest in the often more complex synthesis of sp3-rich molecules is grounded in the tangible improvements they offer in key drug-like properties. The rigid, defined 3D architecture of these scaffolds allows for more precise and specific interactions with biological targets, moving away from the promiscuity often associated with flat, hydrophobic moieties.[5][8]

Key advantages include:

  • Improved Aqueous Solubility: Increasing the Fsp3 count often disrupts the planarity and reduces the lipophilicity (cLogP) of a molecule. This "escape from flatland" can interrupt crystal packing and lead to significant gains in aqueous solubility, a critical factor for oral bioavailability and formulation.[3][9] There is a strong inverse correlation between the number of aromatic rings and solubility, making the move to saturated scaffolds a primary strategy to mitigate solubility issues.[1][2]

  • Enhanced Metabolic Stability: Flat, electron-rich aromatic rings are prime substrates for oxidative metabolism by Cytochrome P450 (CYP) enzymes. Introducing saturated, sp3-rich cores removes these metabolic "soft spots," often leading to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Greater Selectivity and Reduced Promiscuity: The defined three-dimensional arrangement of functional groups on an sp3-rich scaffold enables more specific interactions with a target's binding site.[3][10] This contrasts with the often non-specific hydrophobic interactions of large aromatic surfaces, which can lead to binding at numerous off-targets. Studies have shown that increased molecular complexity, as measured by Fsp3, is negatively correlated with compound promiscuity.[8]

  • Access to Novel Chemical Space: Perhaps most importantly, sp3-rich scaffolds unlock novel regions of chemical space, providing opportunities to generate unique intellectual property and to find hits for targets that have failed to yield to traditional screening collections.[11][12]

Below is a logical diagram contrasting the general properties of sp2-rich versus sp3-rich compound classes.

G cluster_sp2 sp2-Rich 'Flatland' Molecules cluster_sp3 sp3-Rich 3D Scaffolds sp2_node Predominantly Planar Scaffolds (e.g., Aromatics, Heteroaromatics) sp2_prop1 High Lipophilicity (High cLogP) sp2_node->sp2_prop1 Leads to sp2_prop2 Prone to π-π Stacking sp2_node->sp2_prop2 Leads to sp2_prop3 Metabolic Liability (CYP Oxidation) sp2_node->sp2_prop3 Leads to sp2_prop4 Potential for Promiscuous Binding sp2_node->sp2_prop4 Leads to sp2_prop5 Lower Aqueous Solubility sp2_node->sp2_prop5 Leads to sp3_node Saturated & Conformationally Rigid Scaffolds (e.g., Spirocycles, Bridged Systems) sp3_prop1 Improved Aqueous Solubility sp3_node->sp3_prop1 Enables sp3_prop2 Enhanced Metabolic Stability sp3_node->sp3_prop2 Enables sp3_prop3 Higher Target Selectivity sp3_node->sp3_prop3 Enables sp3_prop4 Access to Novel Chemical Space sp3_node->sp3_prop4 Enables sp3_prop5 Reduced Promiscuity sp3_node->sp3_prop5 Enables

Caption: Contrasting properties of sp2-rich and sp3-rich molecules.
Data Presentation: A Quantitative Comparison

To illustrate these differences, the following table summarizes typical physicochemical properties for representative sp2-rich and sp3-rich fragments, compiled from data presented in the literature.[1][2]

PropertyRepresentative sp2-Rich Fragment (e.g., Phenylpyrazole)Representative sp3-Rich Fragment (e.g., Azaspirocycle)Rationale for Improvement
Fsp3 Low (~0.1 - 0.3)High (> 0.4)By definition, sp3-rich scaffolds have a higher fraction of saturated carbons, leading to a more 3D structure.[2]
Aqueous Solubility LowHighDisruption of planar structure reduces crystal lattice energy and increases favorable interactions with water.[3]
cLogP HigherLowerSaturated carbons are less lipophilic than their aromatic counterparts, reducing the overall hydrophobicity.[3]
Number of Aromatic Rings ≥ 10The core strategy is to replace flat aromatic systems with saturated, polycyclic scaffolds.[1][2]
Metabolic Stability Lower (Susceptible to oxidation)HigherRemoval of electron-rich aromatic rings that are primary sites for CYP-mediated metabolism.
Shape (PMI) Rod- or Disc-likeSphere-likePrincipal Moments of Inertia (PMI) plots show sp3-rich molecules populating the top of the triangle (spherical).[7]

Strategic Synthesis of sp3-Rich Scaffolds

The primary barrier to the widespread adoption of sp3-rich scaffolds has been synthetic accessibility.[11][13] However, significant advances in synthetic methodology are lowering this barrier. The key is to employ strategies that build molecular complexity and three-dimensionality efficiently.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful paradigm for generating libraries of structurally diverse and complex molecules, often with high Fsp3 content.[9][14] Unlike target-oriented synthesis, which aims for a single product, DOS employs a branching synthesis pathway. A common starting material is elaborated through various complexity-generating reactions to produce a wide array of distinct molecular scaffolds.[14][15] This approach is perfectly suited for building sp3-rich libraries to explore uncharted chemical space.[8][16]

The general workflow for a DOS campaign is depicted below.

G cluster_build Build Phase cluster_pair Pair/Couple Phase cluster_split Split/Diversify Phase start Simple, Common Starting Material(s) build_block Incorporate Building Block Diversity start->build_block couple_react Complexity-Generating Reaction (e.g., Multicomponent Rxn) build_block->couple_react intermediate Key Polyfunctional Intermediate couple_react->intermediate scaffold1 Scaffold A intermediate->scaffold1 Divergent Cyclizations scaffold2 Scaffold B intermediate->scaffold2 Divergent Cyclizations scaffold3 Scaffold C intermediate->scaffold3 Divergent Cyclizations library sp3-Rich Screening Library scaffold1->library Appendage Diversity scaffold2->library Appendage Diversity scaffold3->library Appendage Diversity

Caption: Generalized workflow for a Diversity-Oriented Synthesis (DOS) campaign.
Experimental Protocol: Synthesis of a Bis-Spirocyclic Scaffold

This protocol describes the synthesis of a bis-spiro-oxazolidine scaffold, a representative Fsp3-rich fragment core, adapted from methodologies described for constructing highly three-dimensional frameworks.[9] This class of reaction, involving a double condensation, is a step-efficient way to generate significant molecular complexity.

Objective: To synthesize a bis-spiro-oxazolidine scaffold as a representative Fsp3-rich fragment core.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methanamine (1.0 eq)

  • N-benzylpiperidone (2.2 eq)

  • Toluene (as solvent)

  • Dean-Stark apparatus

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the starting amine (1.0 equivalent) and toluene.

  • Addition of Reagents: Add N-benzylpiperidone (a slight excess, 2.2 equivalents) to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, driving the reaction to completion by removing the water byproduct from the double imine formation and subsequent cyclization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure bis-spiro-oxazolidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Integrating sp3-Richness into Discovery Programs: A Focus on FBDD

Fragment-Based Drug Discovery (FBDD) is an ideal platform for leveraging sp3-rich scaffolds.[11][17] FBDD identifies low molecular weight fragments (~150-300 Da) that bind weakly but efficiently to a biological target.[18] These hits then serve as starting points for elaboration into more potent, drug-like leads.

Traditionally, fragment libraries were dominated by the same flat, aromatic compounds found in HTS decks.[2] This has been identified as a major limitation. The development of novel synthetic strategies has now enabled the creation of dedicated 3D fragment libraries.[1][11] Screening these sp3-rich fragments can identify unique binding modes and provide hit matter that is more readily optimizable with respect to properties like solubility and metabolic stability.[11]

Protocol: Fragment Screening using Fluorine-19 (¹⁹F) NMR

Fluorine-19 NMR is a highly sensitive and efficient method for screening fragment libraries, particularly for sp3-rich fragments that can be readily tagged with a fluorine atom.[9] The ¹⁹F nucleus provides a background-free signal, allowing for the rapid detection of weak binding events.

Objective: To identify binding fragments from a fluorinated sp3-rich library to a target protein using ¹⁹F-NMR.

Materials:

  • Target protein solution in a suitable NMR buffer (e.g., 50 µM in phosphate-buffered saline).

  • Fluorinated sp3-rich fragment library (cocktails of 5-10 fragments, each at ~200 µM).

  • NMR spectrometer equipped with a fluorine probe.

Step-by-Step Methodology:

  • Library Preparation: Prepare cocktails of 5-10 non-overlapping, fluorinated fragments in the NMR buffer. Run a reference ¹⁹F-NMR spectrum for each cocktail to establish the chemical shift of each fragment in the absence of the protein.

  • Protein-Ligand Incubation: Add the target protein to an NMR tube containing a fragment cocktail. The final protein concentration should be sufficient for detection (e.g., 20-50 µM), and fragment concentrations are typically 5-10 times higher (e.g., 200-500 µM).

  • Data Acquisition: Acquire a ¹⁹F-NMR spectrum of the protein-fragment mixture. Binding events are typically detected by changes in the fluorine signal, such as line broadening, a change in chemical shift, or a decrease in signal intensity.

  • Hit Deconvolution: If a cocktail shows evidence of binding, prepare individual samples for each fragment in that cocktail with the protein to identify the specific binder(s).

  • Hit Validation: Confirm the binding of identified hits using an orthogonal method, such as Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC), to determine binding affinity (Kd). X-ray crystallography can provide structural confirmation of the binding mode.[12]

Case Study: The Rise of Azaspirocycles

Azaspirocycles are a class of sp3-rich scaffolds that have gained significant prominence in medicinal chemistry.[3] These frameworks, which consist of two rings sharing a single nitrogen-containing spirocenter, offer a rigid and novel 3D architecture.

The azaspiro[3.3]heptane motif, for example, has been successfully employed as a bioisostere for saturated and aromatic rings. Its rigid structure provides orthogonal exit vectors, allowing chemists to precisely control the spatial orientation of substituents to optimize interactions within a protein binding site.[3] The high Fsp3 content and inherent three-dimensionality of azaspirocycles contribute to improved solubility and metabolic profiles, addressing many of the limitations associated with traditional flat scaffolds.[3] Their growing presence in clinical pipelines underscores the practical power of embracing 3D chemical space.

Challenges and Future Outlook

Despite significant progress, challenges remain. The synthesis of complex sp3-rich scaffolds can still be lengthy and resource-intensive compared to their sp2-rich counterparts.[11][13] A continuing challenge for the synthetic chemistry community is the development of robust, general, and scalable methods for the late-stage functionalization of C(sp3)-H bonds, which would allow for more rapid exploration of structure-activity relationships around these complex cores.[11][13]

The future of the field lies in the tighter integration of computational chemistry with synthetic design. Predictive models for solubility and metabolism, combined with structure-based design, will help prioritize the most promising 3D scaffolds.[7] Furthermore, the application of new technologies like photoredox catalysis and biocatalysis is expected to unlock novel and efficient pathways to even more complex and diverse sp3-rich structures.[4][19]

Conclusion

The strategic incorporation of sp3-rich scaffolds is no longer a niche academic pursuit but a mainstream and essential component of modern medicinal chemistry. By moving beyond the confines of "flatland," researchers can access molecules with superior physicochemical properties, enhanced pharmacological profiles, and the ability to modulate challenging biological targets. The advantages in solubility, metabolic stability, and selectivity directly address key sources of attrition in the drug development pipeline. As synthetic methodologies continue to advance, the ability to design and construct novel three-dimensional molecules will be a defining feature of successful drug discovery programs in the years to come.

References

  • Bullen, D., & O'Brien, P. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments.
  • Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.
  • Karawajczyk, A., et al. (n.d.). Synthesis of sp3-rich scaffolds for molecular libraries through complexity-generating cascade reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cimmino, L., et al. (n.d.). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers.
  • Marcaurelle, L. (2015). Diversity Oriented Synthesis for Discovery of Novel Therapeutics. LabRoots.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. BenchChem.
  • Troelsen, N. S., & Clausen, M. H. (2023).
  • AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Broad Institute. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute.
  • RSC Publishing. (n.d.). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science.
  • ResearchGate. (n.d.). Sp²- versus sp³-rich molecular 'fragments' for applications in FBDD.
  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. University of Birmingham's Research Portal.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Cambridge Healthtech Institute.
  • Foley, D. J., et al. (2017).
  • Chemistry For Everyone. (2025). How Does Molecular Shape Affect Drug Design? YouTube.
  • Lovering, F., et al. (n.d.). On The Origins of Three-Dimensionality in Drug-Like Molecules. PMC - NIH.
  • Semantic Scholar. (n.d.). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Semantic Scholar.
  • de Gimenez, L. H., et al. (2013). 3D Molecular Descriptors Important for Clinical Success. R Discovery - Researcher.Life.
  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia.
  • Bostrom, J., et al. (n.d.). Molecular Shape and Medicinal Chemistry: A Perspective.
  • Murray, C. W., & Rees, D. C. (2025). Fragment-based drug discovery: A graphical review. PMC - PubMed Central.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks.
  • Spring, D. (n.d.). An Introduction to Diversity-Oriented Synthesis. David Spring's group.
  • MDPI. (n.d.). Special Issue : Diversity Oriented Synthesis. Molecules.
  • University of Cambridge. (2023). Organic & Biomolecular Chemistry. University of Cambridge.
  • Chemistry For Everyone. (2025). Why Is Sp3 Sp2 Sp Hybridization Key For Organic Chemistry? YouTube.
  • Bu, H., et al. (2019). The role of sp2 and sp3 hybridized bonds on the structural, mechanical, and electronic properties in a hard BN framework. RSC Publishing.
  • ResearchGate. (n.d.). Practical Synthesis of Pharmaceutically Relevant Molecules Enriched in sp3 Character.
  • CurlyArrows Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). A “thought experiment” showing how known sp³-rich fragment hits might be elaborated using modern synthetic methods.

Sources

An In-Depth Technical Guide to Aminotetrahydropyran Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Aminotetrahydropyran Scaffold

In the landscape of medicinal chemistry, the quest for novel, three-dimensional (3D) molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged heterocyclic structures, the tetrahydropyran (THP) ring has emerged as a cornerstone in drug design, being the fifth most prevalent heterocycle found in pharmaceutical molecules.[1] When functionalized with an amino group, the resulting aminotetrahydropyran (ATHP) building block becomes an exceptionally powerful tool for drug discovery professionals.

This guide provides an in-depth exploration of ATHP building blocks, from their fundamental structural advantages and diverse synthetic routes to their practical application in drug development, supported by field-proven insights and detailed experimental protocols. The ATHP scaffold is not merely a passive carrier; it is an active contributor to a molecule's success, offering a unique combination of properties that can solve common challenges in lead optimization, such as improving solubility, metabolic stability, and target engagement.

The Core Advantage: Structural and Physicochemical Rationale

The utility of the ATHP scaffold is rooted in its distinct stereoelectronic properties, which offer a compelling alternative to more traditional carbocyclic (e.g., cyclohexane) or aromatic rings.

1. Conformational Rigidity and Reduced Entropy: The THP ring primarily adopts a stable chair conformation, similar to cyclohexane.[2][3] This conformational restriction reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.

2. Bioisosterism with Improved Properties: The ATHP moiety is an excellent bioisostere for structures like aminocyclohexane or even morpholine.[4][5] The key advantages of this substitution include:

  • Reduced Lipophilicity: The introduction of the ring oxygen atom lowers the molecule's lipophilicity (logP) compared to its cyclohexane counterpart. This is a critical strategy for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, mitigating issues like poor solubility and off-target toxicity.[5]

  • Hydrogen Bonding Capability: The endocyclic oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with a carbocyclic ring.[5][6] This can significantly enhance binding potency and selectivity.

  • Modulation of pKa: The presence of the ether oxygen can subtly modulate the pKa of the appended amino group, influencing its ionization state at physiological pH and thereby affecting its interaction with targets and overall pharmacokinetic properties.[5]

3. A Vector for Chemical Exploration: The amino group serves as a critical handle for synthetic diversification. It provides a nucleophilic site for a wide array of chemical transformations, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[7][8]

Table 1: Conceptual Comparison of Bioisosteric Scaffolds
PropertyAminocyclohexaneAminotetrahydropyran (ATHP)Rationale for Change
Lipophilicity (logP) HigherLowerThe ring oxygen atom increases polarity and reduces lipophilicity, often improving the ADME profile.[5]
Hydrogen Bonding Donor (Amine)Donor (Amine) & Acceptor (Ring Oxygen)The ether oxygen provides an additional hydrogen bond acceptor site, potentially increasing target affinity.[5]
Metabolic Stability Prone to oxidationGenerally more stableThe ether linkage is often less susceptible to metabolic oxidation than a methylene group in a carbocycle.
Aqueous Solubility LowerHigherIncreased polarity from the oxygen atom typically enhances aqueous solubility.

Key Synthetic Strategies for Aminotetrahydropyran Cores

The construction of the ATHP scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and, critically, the required stereochemical outcome.

Diagram 1: Major Synthetic Pathways to ATHP Scaffolds

General Synthetic Routes to Aminotetrahydropyrans A Aldehydes & Alkenols Mid1 4-Hydroxy-THP Intermediate A->Mid1 Prins Cyclization [H+ catalyst] B Hydroxy Alkenes Mid2 Functionalized THP Ring B->Mid2 Intramolecular oxa-Michael C δ-Halo Carbonyls C->Mid2 Intramolecular Williamson Ether Synthesis D Existing ATHP Cores D->Mid2 C-H Functionalization [Pd(II) catalyst] Out Aminotetrahydropyran (ATHP) Building Block Mid1->Out Azide Formation (NaN3) then Reduction (H2, Pd/C) Mid2->Out Direct Amination or Functional Group Interconversion

Caption: Overview of primary synthetic strategies for accessing ATHP building blocks.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol. The tethered enol-ether variant is particularly effective for constructing 4-hydroxy-tetrahydropyran intermediates.[7][8][9]

  • Mechanism Rationale: The reaction proceeds via protonation of the aldehyde, followed by nucleophilic attack from the alkene to form a transient carbocation. The tethered hydroxyl group then acts as an intramolecular nucleophile, trapping the cation to form the THP ring. This strategy provides excellent control over the formation of the 4-hydroxy intermediate, which is a versatile precursor to the 4-amino derivative. The subsequent conversion typically involves mesylation or tosylation of the hydroxyl group, displacement with azide, and finally, reduction to the primary amine.

Intramolecular oxa-Michael Addition

This strategy is a cornerstone for asymmetric synthesis of substituted THPs.[1] It involves the cyclization of a precursor containing a hydroxyl group and an α,β-unsaturated ester, ketone, or other Michael acceptor.

  • Expertise Insight: The power of this method lies in its amenability to organocatalysis. Chiral catalysts, such as phosphoric acids, can effectively control the enantioselectivity of the cyclization, leading to THP products with high enantiomeric excess (up to 99% ee).[1] The choice of the Michael acceptor is critical; thioesters, for instance, are in a "Goldilocks zone" of reactivity, balancing the rate of the catalyzed reaction against the uncatalyzed background reaction to maximize stereocontrol.[1]

C-H Functionalization

Modern synthetic chemistry has enabled the direct functionalization of C-H bonds, providing a highly efficient route to complex, substituted ATHPs from simpler precursors.[10][11][12] Palladium(II)-catalyzed stereoselective γ-methylene C-H arylation is a prime example.

  • Causality Behind the Choice: This method avoids the need for pre-functionalized starting materials, reducing step count and improving atom economy. A transient directing group is often employed, which reversibly binds to the amine and positions the palladium catalyst at a specific C-H bond for selective activation and coupling with, for example, an aryl iodide.[11] This allows for the precise, stereospecific installation of substituents on the THP ring, a task that would be significantly more challenging using classical methods. Subsequent α-alkylation or arylation can then be performed to afford highly substituted, value-added ATHP scaffolds.[10][11]

Applications in Drug Discovery: Case Studies and Principles

The true value of ATHP building blocks is demonstrated by their successful incorporation into clinical candidates and marketed drugs.

Diagram 2: The ATHP Scaffold as a Bioisosteric Tool

Bioisosteric Replacement Strategy cluster_0 Parent Scaffold cluster_1 Optimized Scaffold Parent Lead Compound (High logP, Poor Solubility) Cyclohexyl Aminocyclohexane Moiety Parent->Cyclohexyl ATHP Aminotetrahydropyran Moiety Cyclohexyl->ATHP Bioisosteric Replacement Optimized Optimized Candidate (Lower logP, Improved ADME) Optimized->ATHP Improvement Key Improvements: • Lower Lipophilicity • Added H-Bond Acceptor • Enhanced Solubility • Favorable PK Profile ATHP->Improvement

Caption: Visualizing the benefits of replacing a carbocycle with an ATHP moiety.

Case Study: Gilteritinib (Xospata®) Gilteritinib is an FDA-approved AXL receptor tyrosine kinase inhibitor used to treat acute myeloid leukemia (AML).[5] This molecule prominently features an amino-THP substituent. The inclusion of this scaffold was instrumental in achieving a desirable balance of potency, selectivity, and pharmacokinetic properties, highlighting the scaffold's utility in modern kinase inhibitor design.[5]

Structure-Activity Relationship (SAR) Insights In the development of triple uptake inhibitors for potential antidepressant agents, SAR studies have shown that the ATHP core is a highly effective template.[13] Alterations to the substituents on the ATHP's amino group and the ring itself allow for fine-tuning of the molecule's affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For instance, replacing a phenyl ring with a thiophene or pyrrole moiety on the N-alkyl side chain can shift the activity profile towards a dopamine-norepinephrine reuptake inhibitor (DNRI) type.[13] This demonstrates how the ATHP serves as a stable and reliable anchor for exploring the chemical space around a biological target.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the synthesis and analysis of ATHP building blocks.

Protocol 1: Synthesis of a 4-Aminotetrahydropyran Scaffold via Prins Cyclization Intermediate

This protocol outlines a representative two-step sequence to obtain a 4-aminotetrahydropyran from a 4-hydroxytetrahydropyran intermediate, which is accessible via a Prins-type cyclization.[7][8][9]

Objective: To convert 4-hydroxytetrahydropyran to 4-aminotetrahydropyran via an azide intermediate.

Materials:

  • 4-hydroxytetrahydropyran

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

Step 1: Mesylation of 4-Hydroxytetrahydropyran

  • Rationale: The hydroxyl group is a poor leaving group. It is first converted to a mesylate to facilitate nucleophilic substitution by the azide ion in the next step.

  • Dissolve 4-hydroxytetrahydropyran (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO3 solution, then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation and Reduction to the Amine

  • Rationale: The azide is introduced via an SN2 reaction. The azide is then reduced to the primary amine under catalytic hydrogenation, a clean and efficient method that produces nitrogen gas as the only byproduct.

  • Dissolve the crude mesylate from Step 1 in DMF (approx. 0.3 M).

  • Add sodium azide (3.0 eq) and heat the mixture to 80 °C. Stir for 12-18 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water. Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate to yield crude 4-azidotetrahydropyran.

  • Dissolve the crude azide in methanol (approx. 0.1 M).

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the azide).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-12 hours.

  • Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The disappearance of the azide starting material and the appearance of a new, more polar spot (the amine) indicates a successful reaction. The azide has a characteristic IR stretch (~2100 cm⁻¹) which should be absent in the final product.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to afford the target 4-aminotetrahydropyran. The product can be purified by distillation or chromatography if necessary.

Protocol 2: Chiral Analysis of an Aminotetrahydropyran

Objective: To separate and quantify the enantiomers of a chiral ATHP building block using High-Performance Liquid Chromatography (HPLC).

Rationale: Many synthetic routes produce racemic or enantioenriched mixtures. Accurate determination of the enantiomeric excess (ee) is critical for drug development, as enantiomers can have vastly different pharmacological and toxicological profiles.[14] Direct separation using a chiral stationary phase (CSP) is the most common and reliable method.[15]

Diagram 3: Workflow for Chiral HPLC Analysis

Chiral HPLC Analysis Workflow A Racemic ATHP Sample C Dissolve Sample in Mobile Phase A->C B Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) D Inject onto Chiral HPLC Column (e.g., Polysaccharide-based CSP) B->D C->D E Separation of Enantiomers (Differential Interaction with CSP) D->E F UV Detection E->F G Chromatogram Output F->G H Integrate Peaks & Calculate Enantiomeric Excess (ee) G->H

Caption: Step-by-step process for determining the enantiomeric purity of an ATHP.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC, which are versatile for amine separation).

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).

  • Amine additive (e.g., Diethylamine - DEA, or Trifluoroacetic acid - TFA, depending on the analyte and mobile phase). Causality: An amine additive like DEA is often required in normal phase separations to mask acidic silanol groups on the silica support and improve the peak shape of basic analytes like ATHPs.

Procedure:

  • Column Selection: Choose a CSP. Polysaccharide-based columns are a robust starting point for screening.

  • Mobile Phase Preparation: Prepare a mobile phase. A common starting point for normal phase chromatography is a mixture of Hexane and an alcohol (Isopropanol or Ethanol) (e.g., 90:10 v/v). Add a small amount of an amine modifier (e.g., 0.1% DEA).

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the ATHP sample (approx. 1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Interpretation: If the separation is successful, two distinct peaks corresponding to the two enantiomers will be observed.

  • Self-Validation: Integrate the area of each peak. The enantiomeric excess (ee) is calculated using the formula: ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100

  • Optimization: If resolution is poor, method development is required. Systematically vary the mobile phase composition (e.g., change the alcohol percentage), try a different alcohol, or screen different CSP columns.

Future Perspectives

The aminotetrahydropyran scaffold is poised to remain a vital component in the medicinal chemist's toolbox. Its application is expanding into new modalities, including targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), where its ability to confer favorable physicochemical properties is highly valuable. Furthermore, the continued development of novel synthetic methods, particularly in late-stage C-H functionalization, will enable even more sophisticated and rapid exploration of ATHP-containing chemical space, accelerating the discovery of the next generation of therapeutics.

References

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Google Vertex AI Search.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. Benchchem.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz
  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.
  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionaliz
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF.
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization.
  • Conformational Analysis CA12.
  • A Theoretical Investigation into the Conformational Landscape of 4-Chloro-2-methyl-tetrahydropyran. Benchchem.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • Tetrahydropyran. Wikipedia.
  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. PMC - NIH.
  • 4-Aminotetrahydropyran Chemical Properties,Uses,Production. ChemicalBook.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC - PubMed Central.
  • Chiral analysis. Wikipedia.
  • Chiral HPLC Separ
  • Structure Activity Rel

Sources

The Aminotetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties is a perpetual driving force in medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the aminotetrahydropyran (ATHP) scaffold has emerged as a privileged motif, increasingly incorporated into a diverse array of biologically active molecules. Its inherent three-dimensionality, hydrogen bonding capabilities, and synthetic tractability make it an attractive building block for the design of next-generation therapeutics targeting a wide range of diseases, from cancer to metabolic disorders. This technical guide provides a comprehensive overview of the discovery and development of novel aminotetrahydropyran derivatives, delving into synthetic strategies, structure-activity relationships (SAR), and the underlying molecular mechanisms of action.

Section 1: The Strategic Advantage of the Aminotetrahydropyran Core

The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, offers a significant departure from the flat, aromatic structures that have historically dominated small molecule drug discovery. The introduction of an amino substituent further enhances its utility by providing a key interaction point for engaging with biological targets.

Key Physicochemical and Structural Features:

  • Sp3-Richness and Three-Dimensionality: The non-planar nature of the tetrahydropyran ring allows for the exploration of a much larger chemical space compared to flat aromatic systems. This three-dimensionality can lead to improved target engagement and selectivity.

  • Hydrogen Bonding: The amino group and the ring oxygen act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with amino acid residues in protein binding pockets.

  • Chirality: The presence of stereocenters in substituted aminotetrahydropyrans allows for the fine-tuning of pharmacological activity and the potential for developing highly stereoselective drugs.

  • Improved Physicochemical Properties: The incorporation of the ATHP scaffold can favorably modulate key drug-like properties such as solubility, metabolic stability, and cell permeability.

Section 2: Synthetic Strategies for Assembling the Aminotetrahydropyran Core

A diverse array of synthetic methodologies has been developed to access a wide range of substituted aminotetrahydropyran derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Prins Cyclization: A Powerful Tool for Tetrahydropyran Synthesis

The Prins cyclization is a classic and versatile method for the construction of tetrahydropyran rings. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[1][2] Functionalised tetrahydropyran scaffolds can be prepared using a tethered enol-ether Prins cyclisation.[3] The resulting 4-hydroxytetrahydropyran can then be converted to the corresponding 4-aminotetrahydropyran through a two-step sequence involving the formation of a 4-azidotetrahydropyran intermediate followed by reduction.[1]

Experimental Protocol: Synthesis of 4-Azidotetrahydropyran via Prins Cyclization Intermediate

  • Prins Cyclization: To a solution of the homoallylic alcohol (1 equivalent) and the aldehyde (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the 4-hydroxytetrahydropyran.

  • Azide Formation: To a solution of the 4-hydroxytetrahydropyran (1 equivalent) and diphenylphosphoryl azide (1.5 equivalents) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4-azidotetrahydropyran.

Intramolecular Hetero-Diels-Alder Reaction

The intramolecular hetero-Diels-Alder (IMDA) reaction provides a powerful and stereocontrolled route to fused and bridged aminotetrahydropyran systems.[4][5] This reaction involves the cycloaddition of a diene and a dienophile tethered within the same molecule. The use of chiral catalysts can enable the enantioselective synthesis of dihydropyrans.[6]

Palladium-Catalyzed C-H Functionalization

Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, providing a more atom-economical and efficient approach to the synthesis of substituted aminotetrahydropyrans. Palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran can be followed by α-alkylation or arylation of the primary amine to generate highly substituted derivatives.

Experimental Workflow for C-H Functionalization

Caption: Palladium-catalyzed C-H functionalization workflow.

Section 3: Structure-Activity Relationship (SAR) Studies

The systematic exploration of the structure-activity relationship is a cornerstone of the drug discovery process.[7] For aminotetrahydropyran derivatives, SAR studies focus on understanding how modifications to the tetrahydropyran ring, the amino substituent, and other appended functionalities influence biological activity.

Key SAR Insights for Aminotetrahydropyran-Based Inhibitors:

Target ClassKey Structural Features for ActivityRepresentative Scaffolds
Kinases - Substitution pattern on the tetrahydropyran ring. - Nature of the substituent on the amino group. - Presence of specific hydrogen bond donors and acceptors.4-aminopyrazolopyrimidine, Aminopyrimidine
Caspases - Linkage of alkyl and aryl groups to a piperazine ring. - Avoidance of electron-withdrawing groups in certain positions.Triaminopyrimidine

Table 1: Summary of SAR for Aminotetrahydropyran Derivatives

For example, in the development of kinase inhibitors, the 4-aminopyrazolopyrimidine scaffold has proven to be a valuable pharmacophore.[8] SAR studies have shown that the substitution pattern on the pyrimidine ring and the nature of the group attached to the amino function are critical for achieving high potency and selectivity.[9] Similarly, in the design of caspase-1 inhibitors based on a triaminopyrimidine scaffold, it was found that alkyl and aryl groups linked to a piperazine ring were well-tolerated, while electron-withdrawing groups generally led to a decrease in potency.[10]

Section 4: Targeting Key Signaling Pathways

The biological effects of aminotetrahydropyran derivatives are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. Two pathways of significant interest in cancer and inflammatory diseases are the PI3K/Akt/mTOR and JAK/STAT pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[11][12] Aberrant activation of this pathway is a common feature of many cancers, making it a prime target for therapeutic intervention.[13][14] Small molecule inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies.[]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling cascade.

The JAK/STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the regulation of gene expression involved in immunity, cell proliferation, and apoptosis.[16][17] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[2][9] Small molecule inhibitors targeting JAK kinases have been successfully developed and approved for the treatment of several of these conditions.[2][18]

JAK/STAT Signaling Pathway

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Overview of the JAK/STAT signaling pathway.

Section 5: Biological Evaluation of Aminotetrahydropyran Derivatives

A critical aspect of the drug discovery process is the robust biological evaluation of newly synthesized compounds. A battery of in vitro assays is employed to determine the potency, selectivity, and mechanism of action of aminotetrahydropyran derivatives.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's biological activity often involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[19][20][21][22]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminotetrahydropyran derivative for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target Engagement and Pathway Modulation Assays

To confirm that a compound is acting on its intended target and modulating the desired signaling pathway, further biochemical and cell-based assays are necessary. Western blotting is a powerful technique used to detect and quantify the levels of specific proteins, including their phosphorylation status.[23][24][25]

Experimental Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: Treat cells with the aminotetrahydropyran derivative for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins of interest (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation and total levels of the target proteins.

Section 6: Case Studies and Future Perspectives

While specific aminotetrahydropyran-based drugs currently on the market are limited, the scaffold is present in numerous compounds in preclinical and clinical development.[10][26][27][28][29][30] The insights gained from the development of related heterocyclic compounds provide a valuable roadmap for the future of aminotetrahydropyran derivatives. For instance, the successful development of kinase inhibitors like neratinib for breast cancer highlights the potential of targeting key signaling pathways with structurally optimized small molecules.[7]

The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and the intricate signaling networks that govern disease, will undoubtedly lead to the discovery and development of the next generation of aminotetrahydropyran-based therapeutics. The versatility and favorable properties of this scaffold ensure its enduring prominence in the field of medicinal chemistry.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Kang, G., Xiao, L.-J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 25(14), 2729–2732.
  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Naumova, A. S., Mikhaylov, A. A., Khomutova, Y. A., Novikov, R. A., Arkhipov, D. E., Korlyukov, A. A., & Ioffe, S. L. (2014). Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Organic & Biomolecular Chemistry, 12(8), 1234–1244.
  • Javadinia, S. S., Saeedi, S., & Ghafouri-Fard, S. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Gene, 796, 145820.
  • Wang, F., He, S., & Sun, Y. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. Bioorganic & Medicinal Chemistry, 107, 117765.
  • Aldeghi, M., Malhotra, S., Selwood, D. L., & Chan, A. W. E. (2014). Two‐ and Three‐dimensional Rings in Drugs. Chemistry & Biology, 21(4), 467-476.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Al-mahdali, H. A., Al-hidari, S. A., & Al-shami, A. S. (2022). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Future Medicinal Chemistry, 14(16), 1239–1256.
  • Zhang, H., & Chen, Z. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(14), 5414.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Kim, S. H., & Lee, J. Y. (2010). Preparation of Heterotricyclic Chlorides via Intramolecular Diels-Alder Reaction of Furans. Asian Journal of Chemistry, 22(3), 1735–1740.
  • Ivanov, D. S., et al. (2024).
  • Boston Biotech Clinical Research. (2020, August 20). Breakthrough Therapy Designation and Orphan drugs. Retrieved from [Link]

  • Drug Hunter. (2025, December 29). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]

  • Mabuchi, S., et al. (2015). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Current Cancer Drug Targets, 15(6), 500-512.
  • Wang, F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. Bioorganic & Medicinal Chemistry, 107, 117765.
  • Wang, Y., et al. (2021). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 19(31), 6826-6830.
  • Biotys. (n.d.). Detection methods for intracellular protein binding with small molecule inhibitors - Western blot. Retrieved from [Link]

  • Thomas, S. J., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 11, 721528.
  • National Institute of Mental Health. (n.d.). NIH/NIMH Therapeutics Discovery Research. Retrieved from [Link]

  • Southall, N., & Shah, P. (2020). Case studies in rare disease small molecule discovery and development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1109–1125.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Certara. (n.d.). Drug Development Case Studies. Retrieved from [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649.
  • Sandborn, W. J. (2016, January 7). New Therapies that Target the JAK-STAT Pathway and other Small Molecules [Video]. YouTube. [Link]

  • Jafari, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 14(7), 1645.
  • Liu, J., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(11), 1836-1853.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Substituted Saturated Heterocycles in Modern Kinase Inhibitor Design

The relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. Kinases, a class of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer.[1] Consequently, small molecule inhibitors targeting their ATP-binding site have become a cornerstone of modern pharmacology.[2] In this context, the incorporation of three-dimensional, saturated heterocyclic scaffolds has emerged as a powerful strategy to improve drug-like properties. The tetrahydropyran (THP) ring, in particular, has garnered significant attention as a bioisostere of a cyclohexane ring, offering improved solubility and metabolic stability, while its oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

This application note provides a comprehensive guide to the synthesis and utility of a key building block, cis-4-Amino-3-(methoxy)tetrahydropyran , for the development of next-generation kinase inhibitors. We will delve into a detailed, field-proven protocol for the stereoselective synthesis of this valuable intermediate. Furthermore, we will present its application in the construction of potent kinase inhibitors targeting key enzymes such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), complete with detailed coupling protocols and insights into the structure-activity relationships (SAR) that underscore the importance of this specific substitution pattern.

Part 1: Stereoselective Synthesis of the Key Building Block: this compound

The synthesis of this compound is a multi-step process requiring careful control of stereochemistry. The following protocol is a robust and reproducible method, beginning with a readily available starting material and proceeding through a series of stereocontrolled transformations.

Synthetic Workflow Overview

A Commercially Available Achiral Starting Material B Stereoselective Dihydroxylation A->B C cis-Diol Intermediate B->C D Selective Protection of Hydroxyl Groups C->D E Monoprotected Diol D->E F Activation of Free Hydroxyl E->F G Activated Intermediate F->G H Azide Displacement (SN2) G->H I Azido Intermediate H->I J O-Methylation I->J K Methoxy-Azido Intermediate J->K L Azide Reduction K->L M This compound (Target Building Block) L->M

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Synthesis of cis-Tetrahydropyran-3,4-diol

This step establishes the crucial cis-diol stereochemistry. The choice of dihydroxylation agent is critical for achieving the desired stereoselectivity.

  • Reaction: To a stirred solution of a suitable cyclic alkene precursor in a mixture of tert-butanol and water (1:1) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) followed by a catalytic amount of osmium tetroxide (0.02 equivalents).

  • Rationale: The Upjohn dihydroxylation using a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant like NMO is a reliable method for the syn-dihydroxylation of alkenes, leading to the desired cis-diol.

  • Work-up: After stirring at room temperature for 12-18 hours, the reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the cis-diol.

Step 2: Selective Protection and Activation

To differentiate the two hydroxyl groups, a selective protection-activation sequence is employed.

  • Reaction: The cis-diol is first converted to a cyclic acetal, for example, by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid. This is followed by regioselective opening of the acetal to reveal one of the hydroxyl groups, which is then activated for nucleophilic substitution, for instance, by conversion to a mesylate or tosylate.

  • Rationale: The formation of a cyclic acetal temporarily protects both hydroxyl groups. Subsequent regioselective opening, often sterically controlled, allows for the specific functionalization of one hydroxyl group over the other.

Step 3: Azide Introduction

The activated hydroxyl group is displaced by an azide nucleophile in an S(_N)2 reaction, which proceeds with inversion of stereochemistry.

  • Reaction: The activated intermediate is dissolved in a polar aprotic solvent such as DMF, and sodium azide (1.5 equivalents) is added. The reaction mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

  • Rationale: The S(_N)2 reaction with azide is a standard and efficient method for introducing a nitrogen functionality with inversion of configuration, setting the stage for the desired trans relationship between the azide and the remaining hydroxyl group.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated to give the crude azido alcohol.

Step 4: O-Methylation

The remaining free hydroxyl group is methylated.

  • Reaction: To a solution of the azido alcohol in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise. After stirring for 30 minutes, add methyl iodide (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.[3]

  • Rationale: The Williamson ether synthesis is a classic and effective method for the formation of ethers. The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol, facilitating the subsequent nucleophilic attack on methyl iodide.[3]

  • Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Azide Reduction to the Amine

The azide is reduced to the primary amine to yield the final product.

  • Reaction: The azido intermediate is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure), and the reaction is stirred vigorously at room temperature for 4-6 hours.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines.[4] The reaction proceeds with high yield and generates only nitrogen gas as a byproduct.

  • Work-up and Salt Formation: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The resulting free amine is dissolved in a minimal amount of diethyl ether or ethyl acetate, and a solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a stable, crystalline solid.

StepProductExpected Yield RangeKey Analytical Data (Expected)
1cis-Tetrahydropyran-3,4-diol75-85%¹H NMR, ¹³C NMR, MS
2-3Azido-alcohol intermediate60-70% (over 2 steps)IR (strong azide stretch ~2100 cm⁻¹), ¹H NMR, ¹³C NMR, MS
4Methoxy-azido intermediate80-90%IR, ¹H NMR, ¹³C NMR, MS
5This compound HCl85-95%¹H NMR, ¹³C NMR, MS, Elemental Analysis

Part 2: Application in the Synthesis of BTK and JAK Kinase Inhibitors

The this compound building block is an ideal component for the synthesis of kinase inhibitors targeting the BTK and JAK families, which are crucial mediators in inflammatory and oncogenic signaling pathways. Many potent inhibitors of these kinases feature a heterocyclic core (e.g., pyrimidine, pyrazolopyrimidine) that binds to the hinge region of the kinase, and a variety of substituents that occupy adjacent pockets to enhance potency and selectivity.[5][6]

Rationale for Incorporation:

The cis-3-methoxy-4-amino substitution pattern on the tetrahydropyran ring offers several potential advantages in kinase inhibitor design:

  • Improved Physicochemical Properties: The methoxy group and the amine functionality can enhance aqueous solubility and modulate the lipophilicity of the final compound, which are critical for favorable ADME properties.

  • Enhanced Target Engagement: The methoxy group can act as a hydrogen bond acceptor, while the amine, after coupling to the core, will form a crucial part of the inhibitor that can engage in various interactions within the ATP-binding pocket.

  • Vector for Further Functionalization: The secondary amine formed upon coupling can be a point for further derivatization to fine-tune the inhibitor's properties.

Representative Signaling Pathway: The JAK-STAT Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK associates with STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA binds to cluster_nucleus cluster_nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription initiates Cytokine Cytokine Cytokine->CytokineReceptor binds JAK_Inhibitor JAK Inhibitor (e.g., containing our building block) JAK_Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core via Nucleophilic Aromatic Substitution (S(_N)Ar)

This protocol describes the coupling of this compound to a dichloropyrimidine core, a common scaffold in kinase inhibitors.

  • Reaction: To a solution of 2,4-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as n-butanol or dioxane, add this compound hydrochloride (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents). Heat the mixture to reflux (or 100-120 °C) and stir for 12-24 hours.

  • Rationale: The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution than the C2 position. The reaction is typically driven by heat, and the base is required to neutralize the HCl generated during the reaction.[6]

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography to yield the mono-substituted pyrimidine intermediate. This intermediate can then be further functionalized at the C2 position to complete the synthesis of the kinase inhibitor.

Protocol 2: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor Core via Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the formation of C-N bonds, particularly with less reactive aryl halides.

  • Reaction: In a nitrogen-flushed flask, combine the chloro- or bromo-pyrazolopyrimidine core (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a suitable phosphine ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2.0 equivalents). Add anhydrous, degassed toluene or dioxane as the solvent. Heat the mixture to 80-110 °C and stir for 8-16 hours.[7]

  • Rationale: The Buchwald-Hartwig amination allows for the coupling of amines to aryl halides under relatively mild conditions with high functional group tolerance. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.[7]

  • Work-up: Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired pyrazolopyrimidine-based kinase inhibitor.

Part 3: Structure-Activity Relationship (SAR) Insights

The specific cis-3-methoxy-4-amino substitution pattern on the tetrahydropyran ring is not arbitrary. It is designed to confer specific advantages that can translate into improved clinical candidates.

  • Stereochemistry and Conformation: The cis relationship between the methoxy and amino groups, and their resulting equatorial and axial orientations in the chair conformation of the tetrahydropyran ring, will dictate the vector through which the rest of the inhibitor projects from the core scaffold. This precise three-dimensional arrangement is critical for optimal fitting into the kinase active site and avoiding steric clashes.

  • Polarity and Desolvation: The introduction of the methoxy group can subtly alter the polarity of the molecule, potentially improving its solubility and permeability. The energetic cost of desolvating the inhibitor upon binding to the relatively hydrophobic ATP pocket is a key consideration in drug design, and the methoxy group can play a role in fine-tuning this property.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism (e.g., hydroxylation) on the tetrahydropyran ring, thereby increasing the metabolic stability and half-life of the drug.

Conclusion

This compound is a strategically designed building block that offers significant potential for the synthesis of advanced kinase inhibitors. Its stereochemically defined structure and advantageous substitution pattern can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols and strategic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals in their quest to discover and develop novel and effective kinase-targeted therapies.

References

  • Barf, T. A., et al. (2013). Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors. WO 2013010868.
  • Burger, J. A. (2014). Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Current Hematology and Malignancy Reports, 9(1), 44–49.
  • Crawford, J. J., et al. (2013).
  • He, W. (2016). Preparation of Fluorinated Pyrazolopyrimidine Bruton's Tyrosine Kinase Inhibitors, Their Drug Combinations and Their Pharmaceutical Compositions and Their Use for Treatment of Cancer and Autoimmune Diseases. US 20160324878 A1.
  • Kamal, A., et al. (2008). A selective and facile method allows the reduction of aromatic azides to amines by employing borontrifluoride diethyl etherate and sodium iodide. Synlett, (8), 1297-1300.
  • Liu, B., et al. (2017). Preparation of 4-amino-3-(alkylethynyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives Useful as BTK Inhibitors. CN 107344940 A.
  • Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology, 20(2), 146–159.
  • Mato, A. R., et al. (2019). A Phase Ia/Ib Study Exploring the Synthetic Lethality of the Orally Administered Novel BTK Inhibitor, Dtrmwxhs-12 (DTRM-12), in Combination with Everolimus and Pomalidomide in Patients with Relapsed/Refractory CLL, DLBCL or Other B-Cell Lymphomas. Blood, 134(Supplement_1), 810.
  • Spaargaren, M., et al. (2015). BTK inhibitors in chronic lymphocytic leukemia: A glimpse to the future. Oncogene, 34(19), 2426–2436.
  • Thompson, P. A., & Burger, J. A. (2014). Bruton's tyrosine kinase inhibitors: a promising novel class of targeted agents for B-cell malignancies. Clinical Cancer Research, 20(22), 5649–5658.
  • Xu, X. (2017).
  • Mo, G., & Zha, X. (2017). Preparation of BTK inhibitor Acalabrutinib. CN 107522701.
  • Anon. (n.d.). Process for preparation of 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide. IP.com Journal.
  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Zhang, Z., et al. (2006). The Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates was effective for the formation of various cyclic amines. Journal of the American Chemical Society, 128(30), 9632–9633.
  • Tadpetch, K., & Rychnovsky, S. D. (2008). The rhenium(VII) complex O3ReOSiPh3 is a particularly effective catalyst for Prins cyclizations using aromatic and α,β-unsaturated aldehydes. Organic Letters, 10(21), 4839–4842.
  • Alvarez-Manzaneda, E. J., et al. (2006). The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity. Synlett, (11), 1756–1758.
  • Dzudza, A., & Marks, T. J. (2009). Lanthanide triflates are efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids (RTILs) to give five- and six-membered oxygen heterocycles in very good yields. Organic Letters, 11(14), 3140–3143.
  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydropyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry, 60(23), 9757–9772.
  • SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7475–7479.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Bioorganic & Medicinal Chemistry, 64, 116766.
  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. (2023). PLoS ONE, 18(8), e0289523.
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
  • Fringuelli, F., et al. (2000). Reduction of azides to amines and amides was carried out with NaBH4/CoCl2 · 6 H2O in water at 25 °C under catalytic heterogeneous conditions. Synthesis, (5), 646-650.
  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Burger, J. A. (2014). Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Current Hematology and Malignancy Reports, 9(1), 44–49.
  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. (2018). ACS Medicinal Chemistry Letters, 9(10), 1039–1044.
  • Barf, T. A., et al. (2013). Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors. WO 2013010868.
  • He, W. (2016). Preparation of Fluorinated Pyrazolopyrimidine Bruton's Tyrosine Kinase Inhibitors, Their Drug Combinations and Their Pharmaceutical Compositions and Their Use for Treatment of Cancer and Autoimmune Diseases. US 20160324878 A1.
  • Liu, B., et al. (2017). Preparation of 4-amino-3-(alkylethynyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives Useful as BTK Inhibitors. CN 107344940 A.
  • Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology, 20(2), 146–159.
  • Spaargaren, M., et al. (2015). BTK inhibitors in chronic lymphocytic leukemia: A glimpse to the future. Oncogene, 34(19), 2426–2436.
  • Thompson, P. A., & Burger, J. A. (2014). Bruton's tyrosine kinase inhibitors: a promising novel class of targeted agents for B-cell malignancies. Clinical Cancer Research, 20(22), 5649–5658.
  • Xu, X. (2017).
  • Mo, G., & Zha, X. (2017). Preparation of BTK inhibitor Acalabrutinib. CN 107522701.
  • Anon. (n.d.). Process for preparation of 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide. IP.com Journal.
  • Crawford, J. J., et al. (2013).
  • Mato, A. R., et al. (2019). A Phase Ia/Ib Study Exploring the Synthetic Lethality of the Orally Administered Novel BTK Inhibitor, Dtrmwxhs-12 (DTRM-12), in Combination with Everolimus and Pomalidomide in Patients with Relapsed/Refractory CLL, DLBCL or Other B-Cell Lymphomas. Blood, 134(Supplement_1), 810.

Sources

Application Notes & Protocols: Investigating (3R,4R)-3-methoxyoxan-4-amine for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new chemical scaffolds in antiviral drug discovery. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued as a bioisosteric replacement for cyclohexane that can improve physicochemical properties such as solubility and metabolic stability.[1][2] The incorporation of an amino group introduces a critical hydrogen bonding moiety, offering potential for strong and specific interactions with viral or host target proteins.[3]

The specific molecule, (3R,4R)-3-methoxyoxan-4-amine (hereafter referred to as Compound-X), represents a novel, sp³-rich scaffold that is underexplored in the context of virology. Its defined stereochemistry, combined with the methoxy and amine functional groups, provides a unique three-dimensional architecture for probing the binding pockets of viral targets. This document serves as a comprehensive guide for researchers initiating the evaluation of Compound-X and its derivatives as potential antiviral agents. It outlines a strategic, step-by-step framework for characterization, from initial in vitro screening to preliminary in vivo assessment, emphasizing the causality behind each experimental choice to ensure a robust and logical progression.

Part 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount for generating sufficient quantities of Compound-X for biological evaluation. While a specific route for this exact stereoisomer is not widely published, a general strategy can be adapted from established methods for synthesizing functionalized aminotetrahydropyrans.[3][4] A plausible approach involves a Prins cyclization to construct the core tetrahydropyran ring, followed by stereoselective functional group manipulations to install the amine and methoxy groups with the desired (3R,4R) configuration.

Protocol 1: Proposed Synthetic Strategy Outline
  • Prins Cyclization: React a suitable homoallylic alcohol with an aldehyde under acidic conditions to form a 4-hydroxytetrahydropyran intermediate. This reaction sets the initial stereochemistry of the ring.[3]

  • Functional Group Introduction:

    • Convert the hydroxyl group at the 4-position to an azide (e.g., using diphenylphosphoryl azide). The azide serves as a stable precursor to the amine.

    • Introduce the methoxy group at the 3-position, potentially via stereocontrolled methods.

  • Reduction to Amine: Reduce the azide group (e.g., via catalytic hydrogenation with Pd/C or using Staudinger reduction) to yield the final primary amine, Compound-X.[3]

  • Purification and Characterization: Purify the final compound using column chromatography or crystallization. Confirm the structure, purity (>95%), and stereochemistry using NMR (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography.

Part 2: The Antiviral Testing Cascade: A Workflow for Discovery

The evaluation of a new chemical entity (NCE) for antiviral activity follows a structured cascade designed to efficiently identify promising candidates while filtering out toxic or ineffective compounds. This workflow begins with broad in vitro assessments and progresses to more complex and targeted in vivo studies.

Antiviral_Testing_Cascade cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (CC50) PrimaryScreen Primary Antiviral Screen (EC50) (e.g., CPE Reduction) Cytotoxicity->PrimaryScreen Determine therapeutic window Confirmation Confirmatory Assay (Virus Yield Reduction) PrimaryScreen->Confirmation Validate hits MoA Mechanism of Action (MoA) (e.g., Time-of-Addition) Confirmation->MoA Characterize lead PK Pharmacokinetics (PK) Study MoA->PK Advance lead candidate Efficacy Efficacy Study (Animal Model) PK->Efficacy Inform dosing regimen MoA_Pathway cluster_0 cluster_1 Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. vRNA Replication Uncoating->Replication Assembly 4. Assembly & Budding Replication->Assembly CompoundX Compound-X CompoundX->Replication Blocks RNA-dependent RNA polymerase

Figure 2: Hypothetical mechanism of action for Compound-X.
Part 4: In Vivo Evaluation Protocols

Promising candidates from in vitro studies (high SI, known MoA) must be evaluated in a living organism to assess their pharmacokinetic properties and true therapeutic efficacy.

Protocol 6: Mouse Pharmacokinetics (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X in an animal model. A favorable PK profile is essential for a drug to reach and maintain therapeutic concentrations at the site of infection. [5][6] Materials:

  • BALB/c mice (6-8 weeks old).

  • Compound-X formulated for oral (PO) and intravenous (IV) administration.

  • Blood collection supplies (e.g., heparinized capillaries).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing: Administer a single dose of Compound-X to two groups of mice: one via IV injection (e.g., 5 mg/kg) and one via oral gavage (e.g., 10 mg/kg). [5]2. Blood Sampling: Collect blood samples from the mice at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to separate plasma. Extract Compound-X from the plasma and analyze its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time. Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

PK ParameterDescriptionHypothetical Result
Cₘₐₓ Maximum plasma concentration1.5 µg/mL
Tₘₐₓ Time to reach Cₘₐₓ1.5 hours
t₁/₂ Half-life4 hours
AUC Area under the curve (total drug exposure)2500 ng·h/mL
F (%) Oral Bioavailability40%
Table 2: Example of hypothetical pharmacokinetic data for Compound-X after a 10 mg/kg oral dose in mice.[5]
Protocol 7: Mouse Model of Influenza Efficacy Study

Objective: To evaluate the therapeutic efficacy of Compound-X in reducing viral load and disease symptoms in mice infected with influenza virus. The mouse is a well-established model for preliminary efficacy testing. [7][8] Procedure:

  • Acclimatization: House BALB/c mice for one week before the experiment.

  • Infection: Lightly anesthetize the mice and infect them intranasally with a lethal or sub-lethal dose of a mouse-adapted influenza strain (e.g., A/PR/8/34). [8]3. Treatment: Begin treatment at a clinically relevant time point (e.g., 4 hours post-infection). Administer Compound-X orally twice daily for 5 days at a dose informed by the PK study.

  • Control Groups: Include a placebo (vehicle) group and a positive control group treated with an approved drug (e.g., Oseltamivir).

  • Monitoring: Monitor the mice daily for 14 days for:

    • Body Weight: Weight loss is a key indicator of morbidity. [7] * Clinical Signs: Score for signs of illness (ruffled fur, lethargy).

    • Survival: Record mortality daily.

  • Viral Titer: On select days (e.g., day 3 and 5 post-infection), euthanize a subset of mice from each group and harvest their lungs to determine the viral load via plaque assay or RT-qPCR. [9]7. Analysis: Compare the changes in body weight, survival curves (Kaplan-Meier analysis), and lung viral titers between the treated and placebo groups to determine if Compound-X provides a statistically significant therapeutic benefit.

Conclusion

This document provides a foundational framework for the systematic evaluation of (3R,4R)-3-methoxyoxan-4-amine as a potential antiviral agent. By progressing through this testing cascade, researchers can generate a comprehensive data package detailing the compound's cytotoxicity, antiviral potency, mechanism of action, and preliminary in vivo profile. Each step is designed to be self-validating, with clear decision points for advancing a compound from an initial hit to a preclinical lead candidate. The unique structural features of the aminotetrahydropyran scaffold hold promise for the discovery of novel therapeutics, and this rigorous, protocol-driven approach will be essential to unlocking that potential.

References
  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug-addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical Influenza Models for Efficacy Testing. Retrieved from [Link]

  • Krammer, F., & Palese, P. (2014). Animal Models for Influenza Research: Strengths and Weaknesses. Expert Review of Vaccines, 13(10), 1149-1159. Retrieved from [Link]

  • Pannecouque, C., Daelemans, D., & De Clercq, E. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Animal Models used in Drug Development for Influenza Infections. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • MDPI. (2021). Animal Models Utilized for the Development of Influenza Virus Vaccines. Retrieved from [Link]

  • Subbarao, K. (2021). Influenza antivirals and animal models. FEBS Letters, 595(1), 1142-1163. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research, 14(4-5), 181–205. Retrieved from [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Lurain, N. S., et al. (1999). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 43(10), 2442–2447. Retrieved from [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-33. Retrieved from [Link]

  • Singh, S., & Das, S. (2018). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virology Journal, 15(1), 1-13. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Labinsights. (2023, April 10). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • Ekins, S., et al. (2021). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology, 12, 660613. Retrieved from [Link]

  • Kim, H. J., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12484. Retrieved from [Link]

  • protocols.io. (2025). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. Retrieved from [Link]

  • Schreiber, A., et al. (2022). Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans. Frontiers in Pharmacology, 13, 888126. Retrieved from [Link]

  • Yan, D., et al. (2022). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment. bioRxiv. Retrieved from [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 989-1007. Retrieved from [Link]

  • Li, Y., et al. (2021). Small molecules in the treatment of COVID-19. Acta Pharmaceutica Sinica B, 11(11), 3349-3371. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Pharmacokinetics of New Antiviral Drugs for Emerging Infectious Diseases. Retrieved from [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of cis-4-Amino-3-(methoxy)tetrahydropyran in the Synthesis of Novel G Protein-Coupled Receptor (GPCR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Spacial and Physicochemical Diversity in GPCR Drug Discovery

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them premier targets for therapeutic intervention across a vast spectrum of diseases.[1] The development of small-molecule modulators for these receptors has historically been a cornerstone of pharmacology.[2] However, achieving subtype selectivity and desirable pharmacokinetic profiles remains a significant challenge, often hindered by the high conservation of orthosteric binding sites among related GPCRs.[3]

This has propelled a strategic shift towards exploring allosteric modulation—targeting topographically distinct sites to fine-tune receptor activity with greater specificity.[1][3][4] Success in this endeavor hinges on the ability to synthesize structurally complex and diverse molecules. Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring, have emerged as invaluable "bioisosteres" for traditional carbocyclic moieties like cyclohexane.[5] The introduction of a ring oxygen atom reduces lipophilicity and provides a hydrogen bond acceptor, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

Within this chemical space, the cis-4-Amino-3-(methoxy)tetrahydropyran scaffold offers a unique combination of features: a conformationally constrained ring system, defined stereochemistry, and strategically placed functional groups. This note provides a detailed guide for its application in the synthesis of novel GPCR modulators, blending established chemical principles with practical, field-proven protocols.

Section 1: The Strategic Value of the Scaffold

The choice of a chemical scaffold is a critical decision in a drug discovery campaign. The this compound moiety is not merely a linker but a carefully selected architectural element that imparts significant advantages.

Physicochemical and Structural Benefits
  • Improved Solubility and Reduced Lipophilicity: Compared to its cyclohexane analog, the THP ring's ether oxygen disrupts hydrophobicity, which can enhance aqueous solubility and improve overall ADME properties.[5]

  • Defined Three-Dimensionality: The saturated, sp3-hybridized nature of the ring provides a rigid, three-dimensional structure that can effectively probe the complex topology of a GPCR binding pocket.[6] The fixed cis relationship between the amino and methoxy groups reduces the number of accessible conformations, minimizing the entropic penalty upon binding and potentially increasing ligand affinity.

  • Hydrogen Bonding Capability: The ring oxygen can act as a crucial hydrogen bond acceptor, forming an additional point of interaction with the receptor target that is unavailable to a carbocyclic ring.[5]

  • Synthetic Versatility: The primary amine at the C4 position serves as a robust and versatile synthetic handle. It is readily amenable to a wide range of transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for its stability and prevalence in biologically active molecules.

Rationale in the Context of Allosteric Modulation

Allosteric modulators often bind to less-conserved, topographically complex pockets on the receptor surface or within the transmembrane domains.[2][4][7] The well-defined vectoral projection of substituents from the this compound scaffold is ideally suited for optimizing interactions within such pockets. The methoxy group, for instance, can provide a steric or electronic influence that orients the rest of the molecule for optimal engagement with an allosteric site, thereby conferring subtype selectivity.[3]

Section 2: Core Protocol — Amide Coupling for Library Synthesis

The following protocol details a robust and widely applicable method for incorporating the this compound scaffold via amide bond formation with a carboxylic acid. This reaction forms the basis for creating large libraries of potential GPCR modulators.

Objective

To synthesize a model N-substituted amide using this compound and a representative aromatic carboxylic acid, employing a modern uronium-based coupling agent for high efficiency and purity.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 cis-4-Amino-3- (methoxy)tetrahydropyran CouplingStep Nucleophilic Attack (Amide Bond Formation) Reactant1->CouplingStep + DIPEA Reactant2 Ar-COOH (Aromatic Carboxylic Acid) Activation Active Ester Formation Reactant2->Activation + HATU Coupling HATU (Coupling Agent) Base DIPEA (Base) Solvent DMF (Solvent) Activation->CouplingStep Product Final Product: N-(cis-3-methoxy-tetrahydropyran-4-yl)-amide CouplingStep->Product

Caption: General workflow for amide coupling synthesis.

Reagents and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )QuantityRole
This compound955027-73-3145.191.0 eq (e.g., 145 mg)Amine component (Nucleophile)
4-Chlorobenzoic Acid74-11-3156.571.05 eq (e.g., 164 mg)Carboxylic acid component
HATU148893-10-1380.231.1 eq (e.g., 418 mg)Coupling/Activating Agent
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.243.0 eq (e.g., 0.52 mL)Non-nucleophilic base
DMF (N,N-Dimethylformamide), Anhydrous68-12-273.09~5 mLAprotic polar solvent
Dichloromethane (DCM)75-09-284.93As neededExtraction solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededAqueous wash
BrineN/AN/AAs neededAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Silica Gel (for chromatography)7631-86-960.08As neededStationary phase
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.05 eq).

    • Add anhydrous DMF (~3 mL) to dissolve the solid.

    • Add HATU (1.1 eq) to the solution. Stir for 5-10 minutes at room temperature. This pre-activation step forms the highly reactive O-acylisourea intermediate, minimizing side reactions.[8]

  • Amine Addition:

    • In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF (~2 mL).

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

    • Add DIPEA (3.0 eq) to the reaction flask. The base is crucial for neutralizing the hexafluorophosphate salt of HATU and the carboxylic acid proton, facilitating the nucleophilic attack.[8]

  • Reaction Monitoring (Trustworthiness Checkpoint):

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50% ethyl acetate in hexanes. The disappearance of the limiting starting material (the amine) indicates reaction completion.

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (~20 mL).

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 15 mL) to remove any unreacted acid and acidic byproducts, followed by brine (1 x 15 mL) to reduce the water content in the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to isolate the pure amide product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Data Summary
AnalysisExpected Result for N-(4-chlorophenyl)-cis-(3-methoxy-tetrahydropyran-4-yl)amide
Appearance White to off-white solid
HRMS (ESI+) Calculated for C₁₃H₁₆ClNO₃ [M+H]⁺: 286.0891; Found: 286.0895 (example)
¹H NMR Diagnostic peaks: aromatic protons (7-8 ppm), amide NH proton, methoxy singlet (~3.4 ppm), characteristic tetrahydropyran ring protons.

Section 3: Mechanistic Insight and Broader Application

The Chemistry of Activation

The choice of HATU as a coupling agent is deliberate. It is highly efficient, especially for coupling less reactive amines or sterically hindered substrates.

G RCOOH R-COOH ActiveEster R-CO-O-HATU (Active Ester) RCOOH->ActiveEster + HATU, -H⁺ HATU HATU Product R-CONH-R' (Amide Product) ActiveEster->Product Byproduct HOAt + Guanidinium Salt ActiveEster->Byproduct Reaction Amine R'-NH₂ (cis-THP-Amine) Amine->ActiveEster Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

From Synthesis to Biological Function

Once synthesized, these novel molecules enter the biological screening cascade to assess their function as GPCR modulators.

  • Primary Assays: Initial screening often involves functional assays that measure downstream signaling, such as cAMP accumulation (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors).

  • Allosteric Characterization: To confirm allosteric activity, compounds are tested in the presence of varying concentrations of the endogenous (orthosteric) agonist. A positive allosteric modulator (PAM) will potentiate the agonist's response, while a negative allosteric modulator (NAM) will inhibit it without competing for the same binding site.[3][9]

  • Selectivity Profiling: Lead compounds are then tested against a panel of related GPCR subtypes to ensure they do not exhibit off-target activity, a key advantage sought through allosteric modulator design.[3]

The diagram below illustrates the fundamental concept of GPCR modulation that these synthesized compounds aim to achieve.

G cluster_membrane Cell Membrane GPCR GPCR (Inactive) GPCR_Active GPCR (Active) G_Protein G Protein (Inactive) GPCR_Active->G_Protein Activates Ligand Orthosteric Ligand Ligand->GPCR Binds to Orthosteric Site Modulator Allosteric Modulator (Synthesized Compound) Modulator->GPCR Binds to Allosteric Site G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active Downstream Downstream Signaling G_Protein_Active->Downstream Initiates

Caption: Allosteric modulation of GPCR signaling.

Conclusion

The this compound scaffold is a powerful and strategic building block for the modern medicinal chemist targeting GPCRs. Its inherent physicochemical advantages and synthetic accessibility allow for the rapid generation of diverse chemical libraries with a high degree of three-dimensional complexity. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this scaffold in the pursuit of novel, selective, and effective GPCR-targeted therapeutics. By combining rational design with robust synthetic execution, the path from a simple building block to a potential clinical candidate becomes clearer and more efficient.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock White Paper.
  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 288(18), 12425–12433. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of G-protein-coupled receptors: a novel approach for the treatment of central nervous system disorders. Nature Reviews Drug Discovery, 8(1), 41–54. [Link]

  • Roth, B. L., Irwin, J. J., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143–1151. [Link]

  • Tautermann, C. S. (2014). GPCR structures in drug design, emerging opportunities with new structures. Bioorganic & Medicinal Chemistry Letters, 24(17), 4073–4079. [Link]

  • WO2013134376A1 - Positive allosteric modulators for melanocortin receptors.
  • BenchChem. (2025).
  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

  • Shonberg, J., et al. (2014). GPCR Crystal Structures: Medicinal Chemistry in the Pocket. Request PDF on ResearchGate. [Link]

  • BOC Sciences. (n.d.). This compound. BOC Sciences Product Page.

Sources

Stereoselective synthesis of the tetrahydropyran core of natural products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of the Tetrahydropyran Core in Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a privileged six-membered oxygen-containing heterocycle that serves as a cornerstone in the architecture of numerous biologically active natural products.[1][2] Found in marine toxins, polyether antibiotics, and potent anticancer agents, the specific stereochemical arrangement of substituents on the THP core is often critical to its biological function.[3][4] Consequently, the development of robust and highly stereoselective methods for constructing this scaffold is a central focus in synthetic organic chemistry and drug discovery.[3][5]

This guide provides an in-depth overview of the predominant modern strategies for the stereoselective synthesis of the THP core. It moves beyond a simple recitation of methods to explain the underlying principles of stereocontrol, offering field-proven insights into the causal relationships between reaction design and stereochemical outcome. We will explore a range of powerful techniques, from classic cycloadditions to modern catalytic approaches, each validated by its successful application in the total synthesis of complex molecules.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The construction of the THP ring with precise control over multiple stereocenters can be achieved through several distinct strategic approaches. The choice of method is dictated by the desired substitution pattern, the available starting materials, and the specific stereochemical challenges of the target molecule.

Prins Cyclization: Forging Rings through Cationic Cascades

The Prins cyclization is a formidable reaction for THP synthesis, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[1][6][7] The reaction proceeds via a key oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene nucleophile. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the substrates and catalyst.

Mechanistic Rationale: The reaction is initiated by the activation of the carbonyl component by a Lewis or Brønsted acid. The resulting activated species reacts with the homoallylic alcohol to form a hemiacetal, which then loses water to generate a stabilized oxocarbenium ion. This cation is poised for intramolecular attack by the pendant alkene. The stereochemistry of the substituents on the newly formed ring is often governed by a preference for a chair-like transition state, where bulky groups occupy pseudo-equatorial positions to minimize steric strain.[8]

Prins_Cyclization General Mechanism of Prins Cyclization cluster_0 Activation & Ion Formation cluster_1 Cyclization & Trapping Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium Acid Activation - H2O Acid Lewis or Brønsted Acid (H+) Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Chair-like Transition State Cation Tertiary Cation Product Tetrahydropyran Product Cation->Product Nucleophilic Trapping

Caption: Prins Cyclization Workflow.

Key Considerations:

  • Stereocontrol: The geometry of the homoallylic alcohol can directly influence the diastereoselectivity of the product. For instance, trans-homoallyl alcohols often yield 2,3,4-trisubstituted THPs with an "up-down-up" relative stereochemistry, while cis-isomers can produce "up-up-up" products.[9][10]

  • Catalysts: A wide range of acids can be used, from strong Brønsted acids like trifluoroacetic acid (TFA) to Lewis acids such as BF₃·OEt₂, InCl₃, and TMSOTf.[6][9] Environmentally benign solid acids like phosphomolybdic acid have also been shown to be effective, particularly in aqueous media.[8]

  • Variants: The Mukaiyama aldol–Prins (MAP) cascade reaction is a powerful variant where an enol ether traps the oxocarbenium ion, preventing side reactions.[1]

Hetero-Diels-Alder (HDA) Reaction: A Convergent Cycloaddition Approach

The hetero-Diels-Alder reaction is a [4+2] cycloaddition that provides direct access to dihydropyran systems, which can be readily reduced to the corresponding THP.[11] This strategy is exceptionally powerful when rendered asymmetric through the use of chiral catalysts, allowing for the construction of enantioenriched THP cores.[12]

Mechanistic Rationale: The reaction involves an electron-rich diene and an electron-poor dienophile, typically an aldehyde. Chiral Lewis acids, such as Jacobsen's chromium(III) catalyst, coordinate to the aldehyde, lowering its LUMO energy and creating a chiral environment that directs the facial selectivity of the diene's approach.[3] This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters in the cycloadduct.

HDA_Reaction Asymmetric Hetero-Diels-Alder Mechanism Diene Electron-Rich Diene TS [4+2] Cycloaddition (Asymmetric Transition State) Diene->TS Aldehyde Aldehyde Activated Activated Aldehyde- Catalyst Complex Aldehyde->Activated Catalyst Chiral Lewis Acid (e.g., Cr(III) complex) Catalyst->Activated Activated->TS DHP Enantioenriched Dihydropyran TS->DHP Ring Formation THP Tetrahydropyran Product DHP->THP Reduction (e.g., H₂, Pd/C)

Caption: Hetero-Diels-Alder Reaction Pathway.

Key Considerations:

  • Catalyst Selection: The choice of chiral catalyst is paramount for achieving high enantioselectivity. Jacobsen's (Cr) and Evans' (Cu) catalysts are well-established for this transformation.[3]

  • Substrate Scope: The reaction is sensitive to the electronic nature of both the diene and the aldehyde. Highly reactive Danishefsky-type dienes are commonly employed. The choice of aldehyde can also be critical for achieving high yields and diastereoselectivity.[3]

  • Post-Modification: The resulting dihydropyran offers a synthetic handle (the double bond) for further functionalization before or after reduction to the THP ring.

Intramolecular Oxa-Michael Addition: Stereocontrol through Cyclization Conditions

The intramolecular 1,4-conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system (oxa-Michael reaction) is a highly effective method for THP synthesis.[3] The stereochemical outcome of this cyclization can often be controlled by the reaction conditions, providing access to either cis- or trans-substituted products.

Mechanistic Rationale: Under basic conditions (kinetic control), the reaction typically proceeds through a chair-like transition state that minimizes A(1,3) strain, leading preferentially to the trans-2,6-disubstituted THP. Conversely, under thermodynamic conditions (acidic or stronger basic conditions that allow for equilibration), the reaction favors the formation of the more stable cis-2,6-disubstituted product, where the C6 substituent can adopt an equatorial position.[3]

Table 1: Stereochemical Control in Oxa-Michael Cyclization

ConditionControl TypeMajor ProductRationale
Mild Base (e.g., K₂CO₃)Kinetictrans-2,6-isomerAvoidance of A(1,3) strain in the transition state.
Acid or Strong BaseThermodynamiccis-2,6-isomerFormation of the most stable product with equatorial substituents.
Transition Metal-Catalyzed Strategies

Modern organometallic chemistry has introduced a suite of powerful tools for THP synthesis, offering unique pathways and high levels of stereocontrol.[13]

  • Palladium-Catalyzed Cyclizations: Palladium catalysts can mediate various cyclizations. For example, an oxidative Heck redox-relay strategy allows for the synthesis of 2,6-trans-tetrahydropyrans with excellent selectivity.[14] This process involves a novel exo-cyclic migration pathway, demonstrating the unique reactivity achievable with palladium.[14]

  • Gold-Catalyzed Hydroalkoxylation: Chiral gold(I) complexes are highly effective catalysts for the intramolecular cyclization of diols containing an alkene or allene.[8] These reactions proceed under mild conditions with excellent transfer of chirality, where the stereochemistry of the starting allylic alcohol dictates the facial selectivity of the cyclization.[8]

  • Ring-Closing Metathesis (RCM): Ruthenium-based catalysts, such as the Grubbs catalysts, can be used to form a dihydropyran ring from an acyclic diene precursor. Subsequent hydrogenation delivers the saturated THP ring. This two-step sequence is a reliable and widely used strategy in natural product synthesis.[3][13]

Organocatalysis: Metal-Free Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based systems.[2] Small chiral organic molecules, such as prolinol derivatives or chiral phosphoric acids, can catalyze complex cascade reactions that assemble highly functionalized, enantioenriched THP rings in a single pot.[2][15] These reactions often proceed through Michael/Henry/Ketalization or other domino sequences, rapidly building molecular complexity from simple starting materials.[15]

Part 2: Selected Experimental Protocols

The following protocols are presented as illustrative examples of key synthetic transformations. They should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Asymmetric Hetero-Diels-Alder Reaction for a cis-2,6-Disubstituted THP Derivative

Adapted from the synthesis of Neopeltolide intermediates.[3]

Objective: To synthesize a cis-2,6-disubstituted tetrahydropyran-4-one with high diastereoselectivity and enantioselectivity using a chiral chromium(III) catalyst.

Materials:

  • (1R,2S)-(-)-1-Amino-2-indanol

  • 3,5-Di-tert-butylsalicylaldehyde

  • CrCl₂

  • Manganese dust

  • Triethylamine (Et₃N)

  • Brassard's Diene (1-(Trimethylsilyloxy)-1,3-butadiene)

  • Aldehyde substrate (e.g., 2-tosyloxyacetaldehyde)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: The Jacobsen's chiral chromium(III) catalyst is prepared in situ. To a flame-dried flask under argon, add the chiral salen ligand (prepared from (1R,2S)-(-)-1-amino-2-indanol and 3,5-di-tert-butylsalicylaldehyde), CrCl₂, and manganese dust in anhydrous acetonitrile. Stir the mixture at room temperature for 12-16 hours. The resulting dark brown solution of the Cr(II) complex is then exposed to air for 1-2 hours to form the active Cr(III) species.

  • Cycloaddition Reaction:

    • Cool a solution of the prepared catalyst (5-10 mol%) in anhydrous DCM to -30 °C under an argon atmosphere.

    • Add the aldehyde substrate (1.0 equiv) to the catalyst solution.

    • Slowly add Brassard's Diene (1.2-1.5 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -30 °C for 24-48 hours, monitoring by TLC.

  • Workup and Deprotection:

    • Upon completion, quench the reaction with trifluoroacetic acid (TFA) (2.0 equiv) at -30 °C and stir for 30 minutes to hydrolyze the silyl enol ether.

    • Warm the mixture to room temperature and dilute with DCM. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydropyran-4-one.

Expected Results:

  • Yield: 75-90%

  • Diastereoselectivity (dr): >95:5 (cis:trans)

  • Enantioselectivity (ee): >95%

Causality: The high stereoselectivity is a direct result of the chiral environment created by the Cr(III)-salen complex, which dictates the facial approach of the diene to the coordinated aldehyde, leading to the preferential formation of one enantiomer.[3]

Protocol 2: Substrate-Controlled Intramolecular Williamson Ether Synthesis

Based on general principles of intramolecular etherification.[16][17][18]

Objective: To synthesize a 2,6-disubstituted THP ring from a linear precursor bearing a hydroxyl group and a suitable leaving group (e.g., tosylate, mesylate, or halide), where existing stereocenters control the cyclization outcome.

Materials:

  • Substrate: A 1,5-diol derivative where one hydroxyl is protected and the other is converted to a good leaving group (e.g., (2S,4R)-6-tosyloxyhexane-2,4-diol derivative).

  • Strong, non-nucleophilic base: Sodium hydride (NaH), 60% dispersion in mineral oil.

  • Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and argon inlet, add the halo- or sulfonate-alcohol substrate (1.0 equiv) dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2-1.5 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (typically 40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the pure tetrahydropyran.

Expected Results:

  • Yield: 70-95%

  • Stereoselectivity: The reaction proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the carbon bearing the leaving group. The stereochemical outcome is therefore dictated entirely by the stereochemistry of the starting material.[19]

Causality: The intramolecular Williamson ether synthesis is a classic Sₙ2 reaction.[16][19] The stereochemical integrity of the reaction is exceptionally high. The regioselectivity is ensured by the 6-endo-tet cyclization pathway, which is kinetically favored for forming six-membered rings.[18]

References

  • Lee, H., et al. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(4), 104. [Link]

  • Yu, M., et al. (2010). A Facile Enantioselective Strategy for the Synthesis of cis-2,6-Disubstituted 4-Methylenetetrahydropyrans. Semantic Scholar. [Link]

  • Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Molecules, 17(2), 1949-1963. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1156-1210. [Link]

  • Various Authors. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Gawande, A. A., & Borhade, S. R. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1649-1667. [Link]

  • Rychnovsky, S. D., & Kim, J. (2003). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters, 5(22), 4125-4127. [Link]

  • Donoghue, P. J., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]

  • Procter, D. J., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(44), 9636-9646. [Link]

  • Ollevier, T. (2010). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Tetrahedron, 66(2), 413-445. [Link]

  • Huber, G. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(16), 6293-6305. [Link]

  • O'Doherty, G. A., & Chong, P. Y. (2008). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 6(19), 3469-3482. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Li, C. J., et al. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry, 66(3), 739-747. [Link]

  • Rueping, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6108-6111. [Link]

  • Wang, J., et al. (2011). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 13(18), 4834-4837. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cuevas, C., & Francesch, A. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 127. [Link]

  • Panek, J. S., & Liu, P. (2010). Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. ChemInform, 41(32). [Link]

  • Floreancig, P. E., & Tu, W. (2006). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels-Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry, 71(14), 5439-5442. [Link]

  • Awasthi, S. K., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry. [Link]

  • Chem Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Tetrahydropyran containing natural products. [Scientific Diagram]. ResearchGate. [Link]

  • Wang, J., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Molecules, 17(11), 12758-12770. [Link]

  • Li, C. J., et al. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. PubMed. [Link]

  • The Organic Chemistry Tutor. (2021, July 7). Intramolecular Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development, 26(10), 2919-2924. [Link]

  • Wang, Y., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules, 28(19), 6786. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Panek, J. S., & Liu, P. (2010). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed Central. [Link]

Sources

Application Notes and Protocols for Tetrahydropyran Ring Formation via Prins Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the Prins cyclization reaction for the stereoselective synthesis of tetrahydropyran (THP) rings. The THP scaffold is a privileged structural motif found in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pharmaceutical agents.[1][2][3][4] Mastering the Prins cyclization offers a powerful and versatile tool for the efficient construction of these complex molecular architectures.[5][6][7] This document moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles, enabling researchers to rationally design, optimize, and troubleshoot their synthetic strategies.

The Strategic Value of the Prins Cyclization in Synthesis

The Prins cyclization is an acid-catalyzed reaction involving the condensation of a homoallylic alcohol with an aldehyde or ketone.[8][9] This process culminates in the formation of a new carbon-carbon and carbon-oxygen bond, constructing the tetrahydropyran ring in a single, often highly stereocontrolled, step.[1][7] Its strategic importance lies in its ability to rapidly build molecular complexity from relatively simple starting materials. The reaction has been successfully employed in the total synthesis of numerous natural products and has become a cornerstone of modern synthetic organic chemistry.[6][10][11]

Unraveling the Mechanism: A Tale of Oxocarbenium Ions and Stereocontrol

A thorough understanding of the reaction mechanism is paramount for controlling the outcome of a Prins cyclization. The reaction is initiated by the activation of the carbonyl component by a Brønsted or Lewis acid, generating a highly electrophilic oxocarbenium ion.[1][2][8] This intermediate is then intercepted by the nucleophilic alkene of the homoallylic alcohol in an intramolecular fashion.

The stereochemical course of the cyclization is largely dictated by the transition state geometry. The reaction generally proceeds through a chair-like transition state, which minimizes steric interactions and leads to the preferential formation of cis-substituted tetrahydropyrans.[12] In this arrangement, the substituents on the newly formed ring tend to occupy equatorial positions to alleviate 1,3-diaxial strain.[2]

Prins_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Trapping Aldehyde Aldehyde H+ H⁺ or Lewis Acid Aldehyde->H+ Homoallylic_Alcohol Homoallylic_Alcohol Chair_TS Chair-like Transition State Oxocarbenium_Ion Oxocarbenium_Ion H+->Oxocarbenium_Ion Activation Oxocarbenium_Ion_2 Oxocarbenium_Ion_2 Oxocarbenium_Ion_2->Chair_TS Cyclized_Intermediate Cyclized_Intermediate Chair_TS->Cyclized_Intermediate C-C Bond Formation Cyclized_Intermediate_2 Cyclized_Intermediate_2 Nucleophile Nu⁻ Cyclized_Intermediate_2->Nucleophile Tetrahydropyran Tetrahydropyran Nucleophile->Tetrahydropyran Trapping

Figure 1. Generalized mechanism of the Prins cyclization.

However, several factors can influence the stereochemical outcome, including the nature of the acid catalyst, the solvent, and the substitution pattern of the substrates.[8] For instance, the choice of a less nucleophilic counterion from the Lewis acid can favor the formation of a solvent-separated ion pair, potentially leading to equatorial attack by a nucleophile.[1] Conversely, a more nucleophilic counterion can lead to axial delivery.[1][2]

A significant challenge in Prins cyclizations is the potential for racemization through a competing[13][13]-sigmatropic rearrangement known as the oxonia-Cope rearrangement.[1][2][14] This process can scramble the stereochemical information of the starting materials. Strategies to mitigate this include the use of specific catalysts that favor a faster rate of cyclization over the rearrangement or by employing substrates that generate the oxocarbenium ion from a masked aldehyde.[2][14]

Experimental Protocols and Methodologies

The versatility of the Prins cyclization is reflected in the variety of protocols developed to address specific synthetic challenges, such as enhancing stereoselectivity, improving yields, and tolerating diverse functional groups.

Protocol 1: Classical Lewis Acid-Catalyzed Prins Cyclization

This protocol represents a standard approach for the synthesis of 2,4,6-trisubstituted tetrahydropyrans. The choice of Lewis acid is critical and can significantly impact the reaction's efficiency and selectivity.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., SnCl₄, BF₃·OEt₂, TMSOTf) (0.1 - 1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol and anhydrous DCM.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) with an appropriate cooling bath.

  • Add the aldehyde to the stirred solution.

  • Slowly add the Lewis acid to the reaction mixture. The choice of addition rate may be critical to control exothermicity and side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can lead to the formation of diols and other side products by reacting with the oxocarbenium ion.[15]

  • Low Temperature: Lower temperatures are often employed to enhance diastereoselectivity and minimize side reactions such as elimination and the oxonia-Cope rearrangement.[8][15]

  • Choice of Lewis Acid: Stronger Lewis acids like SnCl₄ can accelerate the reaction but may also promote side reactions. Milder acids like BF₃·OEt₂ or TMSOTf may offer better control. The optimal choice is substrate-dependent.[8]

Protocol 2: Silyl-Prins Cyclization for Polysubstituted Tetrahydropyrans

The Silyl-Prins cyclization is a powerful variant that utilizes allylsilanes, vinylsilanes, or propargylsilanes to trap the oxocarbenium ion.[2][14] This approach offers excellent control over stereoselectivity due to the stabilizing effect of the silicon atom on the intermediate carbocation (β-silicon effect).[6]

Materials:

  • Aldehyde (1.0 equiv)

  • Allylsilane or Vinylsilane (1.1 equiv)

  • Lewis Acid (e.g., FeCl₃, BiCl₃/TMSCl) (catalytic to stoichiometric amounts)

  • Anhydrous solvent (e.g., DCM, acetonitrile)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde and the silyl nucleophile in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Lewis acid portion-wise or via syringe pump to the stirred solution.

  • Stir the reaction at the chosen temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Silyl Nucleophile: The use of a silyl-based nucleophile provides a strong driving force for the cyclization and helps to control the regioselectivity of the C-C bond formation.[6]

  • Lewis Acid System: The combination of BiCl₃ and TMSCl has been shown to be effective for promoting the synthesis of halogenated tetrahydropyrans.[8] FeCl₃ is another commonly used and cost-effective Lewis acid for this transformation.[1]

Protocol 3: Aqueous Prins Cyclization: A Green Chemistry Approach

Recent advancements have led to the development of Prins cyclizations in aqueous media, offering a more environmentally benign alternative to traditional organic solvents.[12] These reactions are often catalyzed by water-tolerant Lewis acids or Brønsted acids.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Phosphomolybdic acid (PMA) (catalytic amount, e.g., 10 mol%)

  • Water

Procedure:

  • To a round-bottom flask, add the homoallylic alcohol, aldehyde or ketone, and water.

  • Add the phosphomolybdic acid catalyst to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Water as Solvent and Nucleophile: In this protocol, water serves as both the reaction medium and the nucleophile that traps the intermediate carbocation, leading to the formation of 4-hydroxytetrahydropyrans.[12]

  • Phosphomolybdic Acid (PMA): PMA is a water-tolerant, reusable, and cost-effective Brønsted acid catalyst that efficiently promotes the cyclization.[12] This approach avoids the use of harsh and expensive reagents.[12]

Data Presentation and Optimization Parameters

The successful implementation of a Prins cyclization often requires careful optimization of reaction parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

ParameterVariationPotential Impact on Yield and SelectivityTroubleshooting Considerations
Acid Catalyst Lewis Acids (SnCl₄, FeCl₃, TMSOTf), Brønsted Acids (TfOH, p-TsOH)The strength and nature of the acid influence reaction rate and the formation of side products.[8]If low yield, consider a stronger acid. If side products are observed, a milder acid may be beneficial.[15]
Solvent Dichloromethane (DCM), Acetonitrile, HFIP (co-solvent)Solvent polarity can affect the stability of cationic intermediates and influence stereoselectivity.[8]HFIP can be used as a co-solvent to stabilize carbocationic intermediates.[16]
Temperature -78 °C to Room TemperatureLower temperatures generally favor higher diastereoselectivity and minimize side reactions.[8][15]If the reaction is sluggish, a gradual increase in temperature may be necessary.
Substrate Electron-donating or -withdrawing groups on the aldehyde or alcoholThe electronic properties of the substrates impact the stability of intermediates and the overall reaction pathway.[8]Electron-rich aldehydes may react faster. The steric bulk of substituents can also influence stereoselectivity.
Nucleophile Internal (from substrate) or ExternalThe choice of nucleophile determines the final functionalization of the tetrahydropyran ring.The concentration and nucleophilicity of the external nucleophile can be optimized.

Visualizing the Workflow: From Starting Materials to Product

The following diagram illustrates a typical experimental workflow for a Prins cyclization reaction.

Prins_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials (Homoallylic Alcohol, Aldehyde) Solvent Anhydrous Solvent Start->Solvent Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Solvent->Inert_Atmosphere Cooling Cooling (-78°C to 0°C) Inert_Atmosphere->Cooling Catalyst_Addition Lewis/Brønsted Acid Addition Cooling->Catalyst_Addition Monitoring Reaction Monitoring (TLC, LC-MS) Catalyst_Addition->Monitoring Quenching Quenching (e.g., NaHCO₃) Monitoring->Quenching Reaction Complete Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Tetrahydropyran Purification->Product

Figure 2. A generalized experimental workflow for the Prins cyclization.

Conclusion and Future Outlook

The Prins cyclization remains a highly relevant and powerful tool for the synthesis of tetrahydropyran-containing molecules.[1][3][4] Ongoing research continues to expand its scope, with a focus on developing more efficient, selective, and environmentally friendly protocols. The development of novel catalytic systems, including asymmetric catalysts, will undoubtedly further enhance the utility of this remarkable transformation in the fields of natural product synthesis, medicinal chemistry, and drug discovery.[5][17]

References

  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • National Institutes of Health. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Expanding the silyl-Prins toolbox: selective access to C4-quaternary stereocenters in tetrahydropyrans using internal cyclopropylsilyl alcohols. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Retrieved from [Link]

  • PubMed. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • CoLab. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • American Chemical Society. (2016, August 22). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. Retrieved from [Link]

  • Bentham Science. (n.d.). The Prins Reaction: Advances and Applications. Current Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • National Institutes of Health. (2022, August 31). Recent Advances in the Prins Reaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Focused Update on the Prins Reaction and the Prins Cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Prins-Type Cyclization Reactions in Natural Product Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]

  • American Chemical Society. (2022, August 31). Recent Advances in the Prins Reaction. ACS Omega. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, November 10). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science. Retrieved from [Link]

  • The Dong Group. (n.d.). Prins reactions and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Racemization in Prins Cyclization Reactions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Amine Protection in the Synthesis of Aminotetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminotetrahydropyran (ATHp) motif is a privileged scaffold in modern medicinal chemistry, frequently appearing in bioactive molecules and approved therapeutics.[1] The successful multi-step synthesis of complex ATHp derivatives is critically dependent on a robust protecting group strategy for the nucleophilic amino functionality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of amine protecting groups in the context of ATHp synthesis. We will delve into the causality behind experimental choices, present detailed, validated protocols for the widely-used Boc and Cbz protecting groups, and offer a logical framework for strategic decision-making.

The Strategic Imperative for Amine Protection

The amine functional group is a potent nucleophile and a base, rendering it susceptible to a wide array of undesired side reactions during a synthetic sequence.[2][3] In the synthesis of complex molecules like substituted aminotetrahydropyrans, where transformations such as C-H functionalization, cross-coupling, or oxidation might be employed, leaving the amine unprotected would lead to a complex mixture of products, significantly reducing the yield of the desired compound.

A protecting group acts as a temporary "hat" for the amine, masking its reactivity.[4] This is achieved by converting the amine into a less reactive functional group, such as a carbamate or sulfonamide.[4][5] An ideal protecting group strategy adheres to several core principles:

  • Ease of Installation: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Removal: The group must be cleaved selectively in high yield under conditions that leave the rest of the molecule, including newly installed functionalities, intact.[4]

  • Orthogonality: In molecules with multiple protecting groups, each group should be removable under a unique set of conditions (e.g., one is acid-labile, another is removed by hydrogenation). This allows for the selective deprotection of one site while others remain protected.[4][6][7]

A Guide to Selecting the Optimal Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The most common and versatile protecting groups for amines fall into the carbamate class.[5][6]

The Workhorses: Boc and Cbz Carbamates
  • tert-Butyloxycarbonyl (Boc): The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[8][9] It is typically installed using di-tert-butyl dicarbonate (Boc₂O). Its primary advantage is its stability to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[10] The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][11]

  • Carboxybenzyl (Cbz or Z): The Cbz group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of peptide chemistry and a valuable tool in general organic synthesis.[6][12] It is installed using benzyl chloroformate (Cbz-Cl). The key feature of the Cbz group is its stability to both acidic and basic conditions, providing excellent orthogonality with the acid-labile Boc group.[12] Deprotection is most effectively achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond.[6][11][12]

Highly Stable Sulfonamides
  • Tosyl (Ts): The p-toluenesulfonyl (tosyl) group is used when exceptional stability is required.[13] It forms a sulfonamide that is very resistant to acidic and basic hydrolysis, as well as many oxidative and reductive conditions. This robustness, however, makes its removal challenging, often requiring harsh conditions like sodium in liquid ammonia or strong concentrated acid, which may not be compatible with complex molecules.[14]

The following diagram illustrates a decision-making framework for selecting an appropriate amine protecting group.

G cluster_deprotection Deprotection Strategy start Start: Need to protect aminotetrahydropyran (ATHp-NH2) q1 Will the subsequent steps involve strong acids (e.g., TFA, HCl)? start->q1 q2 Will the subsequent steps involve catalytic hydrogenation (e.g., H2, Pd/C)? q1->q2  No choose_cbz Choose Cbz Group q1->choose_cbz  Yes q3 Will the subsequent steps involve strong bases or nucleophiles? q2->q3  No choose_boc Choose Boc Group q2->choose_boc  Yes q3->q1  Yes boc_or_cbz Boc or Cbz are suitable. Consider orthogonality with other protecting groups. q3->boc_or_cbz  No deprotect_cbz Deprotect Cbz with H2, Pd/C choose_cbz->deprotect_cbz deprotect_boc Deprotect Boc with TFA or HCl choose_boc->deprotect_boc boc_or_cbz->deprotect_cbz boc_or_cbz->deprotect_boc

Caption: Decision-making flowchart for amine protecting group selection.

Comparative Data of Common Amine Protecting Groups

The table below summarizes the key characteristics of the Boc, Cbz, and Ts protecting groups to facilitate rapid comparison and selection.

Protecting GroupStructureCommon Reagents for ProtectionStable ToLabile To (Deprotection)
Boc (tert-Butyloxycarbonyl)Boc-NHRDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH)[8][9]Base, Nucleophiles, H₂/Pd, Mild AcidStrong Acid (TFA, HCl)[8][11]
Cbz (Carboxybenzyl)Cbz-NHRBenzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, NEt₃)[12]Acid, Base, NucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)[12][15]
Ts (p-Toluenesulfonyl)Ts-NHRTosyl chloride (TsCl), Pyridine or other base[13]Strong Acid, Strong Base, Oxidation, Most ReductantsVery harsh conditions (e.g., Na/NH₃, conc. HBr)[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a generic aminotetrahydropyran. These are robust, field-proven methods adaptable to a wide range of substrates.

Protocol 1: Boc-Protection of an Aminotetrahydropyran

This protocol describes the formation of an N-Boc protected aminotetrahydropyran using di-tert-butyl dicarbonate. The reaction is typically high-yielding and clean.[8][16]

Materials:

  • Aminotetrahydropyran (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the aminotetrahydropyran (1.0 equiv) in the chosen solvent (e.g., DCM, approx. 0.2 M concentration) in a round-bottom flask.

  • Add the base (e.g., triethylamine, 1.5 equiv).

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise or as a solution in the same solvent. Causality Note: Boc₂O is the electrophilic source of the Boc group. The base is required to neutralize the acidic proton on the amine nitrogen, enhancing its nucleophilicity, and to scavenge the acidic byproducts.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected aminotetrahydropyran. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Acid-Mediated Deprotection of a Boc-Protected Aminotetrahydropyran

This protocol details the removal of the Boc group using trifluoroacetic acid, a standard and highly effective method.[8][11]

Materials:

  • N-Boc protected aminotetrahydropyran (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-50% v/v in a solvent, or neat)

  • Solvent: Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected aminotetrahydropyran in DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath. Causality Note: The deprotection can be exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Slowly add trifluoroacetic acid (e.g., to a final concentration of 20% v/v). Vigorous gas evolution (CO₂) will be observed.[9]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated solution of NaHCO₃ or another base to neutralize the TFA salt and extract the free amine. Self-Validation: The aqueous layer should be basic to litmus paper to ensure all acid has been neutralized.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected aminotetrahydropyran.

Protocol 3: Cbz-Protection of an Aminotetrahydropyran

This protocol uses benzyl chloroformate under Schotten-Baumann conditions to install the Cbz group.[12]

Materials:

  • Aminotetrahydropyran (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent system: 1,4-Dioxane/Water or THF/Water (e.g., 1:1 mixture)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the aminotetrahydropyran in the solvent mixture.

  • Add the base (e.g., NaHCO₃, 2.5 equiv) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise, keeping the temperature below 5 °C. Causality Note: Cbz-Cl is highly reactive and can hydrolyze. The biphasic system and base neutralize the HCl generated in the reaction, driving it to completion.[12]

  • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Hydrogenolysis for Deprotection of a Cbz-Protected Aminotetrahydropyran

This is the classic method for Cbz group removal, valued for its exceptionally mild and clean nature.[6][15]

Materials:

  • N-Cbz protected aminotetrahydropyran (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 wt% catalyst loading)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolve the N-Cbz protected aminotetrahydropyran in a suitable solvent like methanol.

  • Carefully add Pd/C (5-10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C is flammable, especially when dry or in the presence of hydrogen and a solvent. Handle with care.

  • Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr apparatus).

  • Evacuate the flask and backfill with hydrogen (repeat 3 times) to ensure an H₂ atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature for 2-16 hours. Causality Note: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, carbon dioxide, and toluene.[12]

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aminotetrahydropyran. This method is often quantitative and requires no further purification.

G cluster_protection Protection Step cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Step start ATHp-NH2 reaction_p Add Protecting Group Reagent (e.g., Boc2O or Cbz-Cl) + Base start->reaction_p product_p ATHp-NH-PG reaction_p->product_p reaction_s Perform Synthetic Transformations (e.g., Coupling, Alkylation) product_p->reaction_s reaction_d Add Deprotection Reagent (e.g., TFA or H2/Pd-C) reaction_s->reaction_d product_d Final Product reaction_d->product_d

Caption: General workflow for a protection-synthesis-deprotection sequence.

Conclusion

The strategic selection and application of amine protecting groups are fundamental to the successful synthesis of complex aminotetrahydropyran derivatives. By understanding the distinct stability profiles of common protecting groups like Boc and Cbz, researchers can design orthogonal strategies that allow for the selective manipulation of functional groups within a molecule. The detailed protocols provided herein serve as a validated starting point for laboratory execution, empowering scientists to navigate the challenges of multi-step synthesis with greater efficiency and confidence.

References

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ma, C., et al. (2020). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. NIH Public Access. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wiley Online Library. (2025, March 28). PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 12). 10.2: Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Application Note: Strategies for Boc-Protection and Deprotection of cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, substituted tetrahydropyrans (THPs) are privileged scaffolds due to their favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The specific isomer, cis-4-Amino-3-(methoxy)tetrahydropyran, serves as a crucial chiral building block for a variety of pharmacologically active agents. To successfully incorporate this fragment into complex molecules, precise control over the reactivity of its primary amine is essential.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its robustness under a wide range of non-acidic conditions—including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation—and its facile, clean removal under mild acidic conditions.[3][4] This orthogonality makes it an invaluable tool in multi-step synthetic campaigns.[3]

This application note provides a comprehensive guide with detailed, field-proven protocols for the efficient Boc-protection of this compound and its subsequent deprotection. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical transformations.

Part A: Boc-Protection of the Amine

The protection of the primary amine is achieved by converting it into a less reactive carbamate derivative. The reagent of choice for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride or (Boc)₂O.[5]

Principle and Mechanism

The reaction proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom on the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[6] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group.[4][6] This unstable intermediate readily decomposes into gaseous carbon dioxide and tert-butoxide (or tert-butanol after protonation), driving the reaction to completion.[4][6] While the reaction can proceed without a base, a mild, non-nucleophilic base like triethylamine (TEA) is often added to scavenge the acidic proton generated on the nitrogen, thereby accelerating the reaction.[7]

Experimental Protocol: Boc-Protection

This protocol describes a standard procedure for the Boc-protection of this compound on a 10 mmol scale.

CompoundFormulaMW ( g/mol )EquivalentsAmountNotes
This compoundC₅H₁₁NO₂133.151.01.33 g (10.0 mmol)Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.251.12.40 g (11.0 mmol)Boc Source
Triethylamine (TEA)C₆H₁₅N101.191.21.67 mL (12.0 mmol)Base
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLAnhydrous Solvent
Saturated aq. NaHCO₃---30 mLFor Workup
Brine---30 mLFor Workup
Anhydrous MgSO₄MgSO₄120.37-As neededDrying Agent
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.33 g, 10.0 mmol).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (50 mL).

  • Reagent Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a small amount of DCM to the stirred amine solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Start Start: Amine Substrate Dissolve Dissolve in DCM Start->Dissolve Add_Reagents Add TEA, Cool to 0°C, Add (Boc)2O Dissolve->Add_Reagents React Stir at RT (4-6h) Add_Reagents->React Monitor Monitor by TLC React->Monitor Workup Aqueous Wash (NaHCO3, Brine) Monitor->Workup Isolate Dry (MgSO4), Concentrate Workup->Isolate End End: Boc-Protected Product Isolate->End

Caption: Workflow for Boc-protection of the amine.

Part B: Boc-Deprotection to Regenerate the Amine

The removal of the Boc group is a critical step to unmask the amine for subsequent reactions, such as amide bond formation. This is most commonly achieved under acidic conditions, which exploit the lability of the tert-butyl carbamate.[1]

Principle and Mechanism

Acid-catalyzed deprotection is a clean and efficient process.[8] The mechanism involves three key steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[1][8]

  • Fragmentation: The C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[3][8] Under the acidic conditions, the regenerated amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate salt).[8]

The formation of the gaseous byproducts (CO₂ and isobutylene from the deprotonation of the t-butyl cation) makes this an irreversible process and drives the reaction to completion.[3]

Experimental Protocol: Boc-Deprotection

This protocol details the deprotection using a standard TFA/DCM system.

CompoundFormulaMW ( g/mol )EquivalentsAmountNotes
Boc-protected amineC₁₀H₁₉NO₄233.261.02.33 g (10.0 mmol)Starting Material
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0210-207.7 - 15.4 mLDeprotecting Agent
Dichloromethane (DCM)CH₂Cl₂84.93-40 mLAnhydrous Solvent
Diethyl EtherC₄H₁₀O74.12-As neededFor Precipitation
  • Setup: Add the Boc-protected amine (2.33 g, 10.0 mmol) to a 100 mL round-bottom flask with a stir bar.

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (40 mL).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (e.g., 10 mL) dropwise. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours. Effervescence (CO₂ evolution) should be observed.[4]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture to dryness on a rotary evaporator to remove the DCM and excess TFA.[9] Co-evaporation with a solvent like toluene or hexanes can help remove residual TFA.[3][10]

  • Precipitation: Add cold diethyl ether to the oily residue to precipitate the amine trifluoroacetate salt.

  • Collection: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification. If the free base is required, a basic workup (e.g., with saturated NaHCO₃) can be performed, followed by extraction.[9]

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Start Start: Boc-Amine Dissolve Dissolve in DCM Start->Dissolve Add_Acid Cool to 0°C, Add TFA Dissolve->Add_Acid React Stir at RT (1-2h) Add_Acid->React Monitor Monitor by TLC React->Monitor Workup Concentrate in vacuo Monitor->Workup Isolate Precipitate with Diethyl Ether Workup->Isolate End End: Amine TFA Salt Isolate->End

Caption: Workflow for TFA-mediated Boc-deprotection.

Critical Considerations for Deprotection
  • Acid Choice: While TFA is common, other acids like 4M HCl in dioxane can also be used and may be preferable if the final product is desired as a hydrochloride salt.[11][12]

  • Scavengers: The intermediate t-butyl cation is electrophilic and can alkylate nucleophilic functional groups (e.g., indoles, thioethers) present in the substrate. If such sensitive groups are present, a scavenger like anisole or triethylsilane should be added to the reaction mixture to trap the cation.[11]

  • Water Content: The presence of water can sometimes facilitate the deprotection but should be controlled. Anhydrous conditions are generally preferred for reproducibility.

  • Workup: Direct evaporation is the simplest workup.[9] However, for sensitive compounds, a basic aqueous workup to neutralize the TFA and extract the free amine may be necessary, provided the product is stable to base and soluble in organic solvents.[9]

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reisman, S. (2023, January 23). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Goodman, J. M., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed, 12(23), 5548-51. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Scribd. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • ARKIVOC. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ? Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

Sources

Application Notes & Protocols: Synthesis of Spirocyclic Compounds with Aminotetrahydropyran Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have emerged as privileged motifs in modern drug discovery.[1][2][3] Their unique, three-dimensional architecture, defined by two rings sharing a single carbon atom, offers a distinct advantage over traditional flat aromatic systems.[4][5] This conformational rigidity allows for precise spatial orientation of functional groups, leading to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties such as metabolic stability.[4][6] The development of synthetic routes to these complex structures is, however, often challenging.[1][2][3]

Among the vast array of heterocyclic building blocks, the aminotetrahydropyran unit is particularly valuable. The tetrahydropyran ring is one of the most frequently reported three-dimensional ring systems found in marketed drugs, conferring properties like improved solubility and metabolic stability.[7][8] The incorporation of an amino group provides a versatile handle for further chemical modification and for establishing key interactions with biological targets.[9]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust and efficient synthetic strategies for constructing spirocyclic compounds that feature the aminotetrahydropyran scaffold. We will delve into the mechanistic principles behind key reactions, provide detailed experimental protocols, and offer expert insights to navigate common synthetic challenges.

Featured Building Block: 4-Aminotetrahydropyran

The primary building block for the protocols described herein is 4-aminotetrahydropyran. Its structure combines a saturated cyclic ether with a primary amine, making it a versatile intermediate for a variety of synthetic transformations.[9]

Structure and Properties:

  • Molecular Formula: C₅H₁₁NO[10]

  • Molecular Weight: 101.15 g/mol [10]

  • Appearance: Colorless to pale yellow liquid or solid[9]

  • Solubility: Soluble in polar solvents like water and alcohols.[9]

  • Reactivity: The primary amino group is nucleophilic, while the ether linkage is generally stable under many reaction conditions.[9]

Protocol 1: Synthesis of 4-Aminotetrahydropyran Building Block

A common and reliable method for the synthesis of 4-aminotetrahydropyran is the reduction of the corresponding oxime, which is readily prepared from tetrahydro-4H-pyran-4-one.

Principle: This protocol involves the catalytic hydrogenation of dihydro-2H-pyran-4(3H)-one oxime. Raney Nickel is an effective catalyst for the reduction of the C=N double bond of the oxime to the desired primary amine.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask, add dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) and methanol (50 mL).

  • Catalyst Addition: Carefully add Raney Ni (10% w/w, ~0.1 g) to the stirred solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (balloon pressure is typically sufficient for lab scale) and then maintain a hydrogen atmosphere.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 5-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Caution: Raney Ni can be pyrophoric when dry; ensure the filter cake is kept wet with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the target product, 4-aminotetrahydropyran, which can be used directly or purified further by distillation if required. (Typical Yield: ~57%).[7]

Key Synthetic Strategy 1: Intramolecular Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[11] Its intramolecular variant is exceptionally powerful for constructing spirocyclic amines by tethering a ketone to a β-arylethylamine precursor.[4]

Principle and Rationale: The reaction proceeds through the acid-catalyzed condensation of the amine with a ketone to form a key iminium ion intermediate. This highly electrophilic species is then attacked by the nucleophilic aryl ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the spirocyclic core.[11][12] The choice of acid catalyst is critical; Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids can be employed to facilitate iminium ion formation.

Workflow: Pictet-Spengler Spirocyclization

G cluster_prep Precursor Synthesis cluster_reaction Spirocyclization cluster_workup Work-up & Purification P1 Couple β-arylethylamine to a precursor containing a ketone tether P2 Incorporate 4-amino- tetrahydropyran (e.g., via reductive amination) P1->P2 R1 Dissolve precursor in aprotic solvent (e.g., DCM, DCE) P2->R1 Precursor Ready R2 Add Acid Catalyst (e.g., TFA) R1->R2 R3 Stir at RT to 65°C R2->R3 R4 Monitor by TLC/LCMS R3->R4 W1 Quench with aq. NaHCO₃ R4->W1 Reaction Complete W2 Extract with organic solvent W1->W2 W3 Dry, filter, concentrate W2->W3 W4 Purify by column chromatography W3->W4 Output Output W4->Output Spirocyclic Product

Caption: General workflow for Pictet-Spengler spirocyclization.

Protocol 2: Synthesis of a Spiro[tetrahydropyran-4,1'-indoline] Scaffold

This protocol describes a general procedure for the synthesis of a spirocyclic indoline derivative where the aminotetrahydropyran serves as the amine source.

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-tethered precursor (1.0 eq), which connects a phenyl group to the aminotetrahydropyran via a two-carbon linker and contains a tethered ketone, in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-65 °C. The optimal temperature depends on the nucleophilicity of the aromatic ring.[11]

  • Monitoring: Monitor the formation of the spirocyclic product and consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired spirocyclic product.

Expert Insights & Troubleshooting:

  • Causality: The acid catalyst is essential for protonating the ketone, facilitating the formation of the iminium ion, which is a much stronger electrophile than the corresponding imine.[11]

  • Substrate Scope: Electron-rich aromatic rings (e.g., indoles, pyrroles) are highly reactive and typically cyclize under mild conditions.[11] Less nucleophilic rings like phenyl groups may require stronger acids and higher temperatures.

  • Troubleshooting: If the reaction is sluggish, consider increasing the temperature or using a stronger Lewis acid catalyst (e.g., BF₃·OEt₂). If side products from polymerization are observed, try running the reaction at a lower concentration.

Data Summary (Representative Examples)

EntryAromatic RingKetone TetherConditionsYield (%)Diastereomeric Ratio
1Indole3-oxobutylTFA, DCM, RT, 12h85>95:5
2Phenyl3-oxobutylTFA, DCE, 60°C, 24h62N/A
3Dimethoxybenzene2-oxoethylTFA, DCM, RT, 6h91N/A

Key Synthetic Strategy 2: Organocatalytic Cascade for Asymmetric Spirocyclization

Asymmetric organocatalysis provides a powerful platform for the enantioselective synthesis of complex molecules from simple precursors.[13][14] A Michael/Henry cascade reaction can be employed to construct highly functionalized spiro-aminotetrahydropyran systems with excellent stereocontrol.

Principle and Rationale: This strategy utilizes a chiral organocatalyst, such as a squaramide or a primary amine derived from a cinchona alkaloid, to orchestrate a sequence of bond-forming events.[13] The reaction is initiated by the conjugate (Michael) addition of a nucleophile to an α,β-unsaturated acceptor. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction, cyclizing to form the spirocyclic core. The chiral catalyst controls the stereochemistry of both newly formed stereocenters.

Reaction Mechanism: Organocatalytic Cascadedot

G Start Substrates + Chiral Catalyst A A Start->A D D Product Enantioenriched Spiro Product D->Product Protonation & Catalyst Regeneration

Sources

Application Notes & Protocols: Preparation of PET Tracers Using Aminotetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminotetrahydropyran Scaffold in Modern PET Tracer Design

Positron Emission Tomography (PET) is a cornerstone of molecular imaging, providing non-invasive, quantitative insights into physiological and pathological processes at the molecular level.[1][2] The efficacy of PET imaging is fundamentally dependent on the design and synthesis of highly specific and effective radiotracers.[3] In recent years, the aminotetrahydropyran scaffold has emerged as a privileged structure in medicinal chemistry and, consequently, as a promising framework for the development of novel PET tracers. Its three-dimensional sp³-rich character offers improved metabolic stability and the potential for precise spatial orientation of pharmacophoric groups, which is critical for high-affinity and selective binding to biological targets such as receptors, enzymes, and transporters in the central nervous system and periphery.[4][5][6]

This guide provides a comprehensive overview of the synthetic and radiochemical methodologies required for the preparation of PET tracers incorporating the aminotetrahydropyran core, with a focus on labeling with fluorine-18 (¹⁸F), the most widely used radionuclide for PET due to its favorable decay characteristics.[2][7]

I. Precursor Synthesis: Crafting the Molecular Scaffold

The journey to a novel PET tracer begins with the meticulous synthesis of a suitable precursor molecule. This precursor is the non-radioactive version of the tracer, designed to readily accept the positron-emitting radionuclide in the final radiolabeling step. The chemical structure of the precursor is paramount as it dictates the efficiency of the radiolabeling reaction and the ultimate biological behavior of the PET tracer.[3]

For aminotetrahydropyran-based tracers, a common strategy involves a multi-step organic synthesis to construct the core scaffold and introduce a suitable leaving group for subsequent nucleophilic radiofluorination.

Protocol 1: Synthesis of a Tosylated Aminotetrahydropyran Precursor

This protocol outlines a representative synthesis of a precursor for ¹⁸F-labeling, starting from a commercially available tetrahydropyran derivative. The key transformation is the introduction of a tosylate group, an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.

Rationale: The choice of a tosylate leaving group is based on its high reactivity towards nucleophilic displacement, which is crucial for achieving high radiochemical yields in the time-sensitive radiolabeling step. A protecting group, such as the tert-butoxycarbonyl (Boc) group, is employed to mask the amine functionality during the tosylation step, preventing unwanted side reactions.

Experimental Workflow:

Precursor_Synthesis cluster_0 Step 1: Protection of Amine cluster_1 Step 2: Introduction of Hydroxyl Group cluster_2 Step 3: Tosylation A 4-Aminotetrahydropyran C Boc-protected Aminotetrahydropyran A->C Protection B Boc-Anhydride, Triethylamine B->C D Boc-protected Aminotetrahydropyran F Boc-protected Hydroxytetrahydropyran D->F Functionalization E Hydroboration-Oxidation E->F G Boc-protected Hydroxytetrahydropyran I Tosylated Precursor G->I Activation H Tosyl Chloride, Pyridine H->I Radiolabeling_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A [¹⁸F]Fluoride in [¹⁸O]H₂O B Anion Exchange Cartridge A->B C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Activated [¹⁸F]Fluoride D->E F Activated [¹⁸F]Fluoride I ¹⁸F-labeled Boc-protected Intermediate F->I G Tosylated Precursor in DMSO G->I H Heating (e.g., 110°C, 15 min) H->I Radiolabeling J ¹⁸F-labeled Boc-protected Intermediate M Crude ¹⁸F-Aminotetrahydropyran Tracer J->M K Acid (e.g., HCl) K->M L Heating L->M Hydrolysis Purification_Workflow cluster_0 Step 1: HPLC Purification cluster_1 Step 2: Formulation A Crude Tracer Mixture B Semi-preparative HPLC A->B C Fraction Collection (UV and Radioactivity Detectors) B->C D Pure ¹⁸F-Tracer in HPLC Eluent C->D E Pure ¹⁸F-Tracer in HPLC Eluent F Dilution with Water E->F G Trapping on C18 SPE Cartridge F->G H Washing with Water G->H I Elution with Ethanol H->I J Final Formulation in Saline I->J

Sources

Application Note & Protocols: Strategic Coupling of (3R,4R)-3-methoxyoxan-4-amine with Heterocyclic Cores for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing physicochemical properties such as solubility, metabolic stability, and three-dimensionality. The (3R,4R)-3-methoxyoxan-4-amine motif, in particular, has emerged as a valuable building block for these purposes.[1][2] This guide provides a comprehensive overview and detailed protocols for three primary strategies for coupling this chiral amine with diverse heterocyclic cores: amide bond formation, palladium-catalyzed Buchwald-Hartwig amination, and reductive amination. We delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights to guide researchers in synthesizing novel chemical entities for drug development.

The (3R,4R)-3-methoxyoxan-4-amine Scaffold: A Privileged Moiety

The oxetane ring, a four-membered ether, has gained significant traction in drug discovery as a versatile molecular tool.[1][3] The closely related six-membered oxane (tetrahydropyran) ring, present in (3R,4R)-3-methoxyoxan-4-amine, offers similar benefits. Its non-planar, sp³-rich character helps molecules escape "flatland," improving target engagement and pharmacokinetic profiles.

Key Advantages:

  • Enhanced Solubility: The polar ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogues.[2]

  • Metabolic Stability: The oxane ring can serve as a metabolically stable replacement for more labile groups.[1]

  • Modulation of Basicity: The inductive effect of the ring oxygen and the adjacent methoxy group can modulate the basicity (pKa) of the primary amine, which is critical for optimizing target binding and reducing off-target effects, such as hERG channel inhibition.[1]

  • Stereochemical Complexity: The defined (3R,4R) stereochemistry provides precise three-dimensional vectoral projection of substituents, crucial for creating selective interactions with biological targets.

Overview of Primary Coupling Strategies

The selection of a coupling strategy depends entirely on the functional handle available on the heterocyclic partner. The three most robust and versatile methods are outlined below.

G cluster_0 Available Heterocyclic Core cluster_1 Coupling Strategy cluster_2 Resulting Linkage Het_COOH Heterocyclic Carboxylic Acid Amide Amide Bond Formation Het_COOH->Amide Het_X Halo-Heterocycle (Cl, Br, I, OTs) BHA Buchwald-Hartwig Amination Het_X->BHA Het_CO Heterocyclic Aldehyde or Ketone RedAm Reductive Amination Het_CO->RedAm Amide_Link Amide (C(O)-N) Amide->Amide_Link Amine_Link Aryl/Heteroaryl Amine (C-N) BHA->Amine_Link AlkylAmine_Link Alkyl Amine (CH-N) RedAm->AlkylAmine_Link

Figure 1: Decision workflow for selecting a coupling strategy based on the available functionality of the heterocyclic core.

Strategy 1: Amide Bond Formation

This is the most frequently used reaction in medicinal chemistry, linking the amine to a heterocyclic carboxylic acid.[4] The choice of coupling reagent is critical for ensuring high yield, preventing side reactions, and preserving the stereochemical integrity of the chiral amine.[5]

Mechanistic Rationale & Reagent Selection

The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6][7] While numerous reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for complex substrates.

Why Choose HATU?

  • High Efficiency: HATU consistently provides high yields with minimal side products.[5]

  • Low Racemization: The reaction proceeds through a highly reactive HOBt-ester, which rapidly couples with the amine, minimizing the lifetime of intermediates that could lead to epimerization of adjacent chiral centers.[7]

  • Mild Conditions: Reactions are typically run at room temperature, which is ideal for thermally sensitive substrates.

G Het_COOH Het-COOH ActivatedEster Activated O-Acyl Isourea Intermediate Het_COOH->ActivatedEster Activation HATU HATU HATU->ActivatedEster Activation Base Base (DIPEA) Base->ActivatedEster Activation Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack Amine (3R,4R)-3-methoxyoxan-4-amine Amine->Tetrahedral Nucleophilic Attack Product Final Amide Product Tetrahedral->Product Collapse

Figure 2: Simplified mechanism of HATU-mediated amide bond formation.

Protocol: HATU-Mediated Coupling

This protocol describes the coupling of (3R,4R)-3-methoxyoxan-4-amine with a generic heterocyclic carboxylic acid.

Materials:

  • (3R,4R)-3-methoxyoxan-4-amine (1.0 eq)

  • Heterocyclic carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This is the pre-activation step.

  • In a separate vial, dissolve (3R,4R)-3-methoxyoxan-4-amine (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Comparison of Common Coupling Reagents
Coupling ReagentClassTypical YieldRacemization RiskByproduct
DCC/DIC CarbodiimideGood-ExcellentModerate[7]Insoluble urea[8]
EDC CarbodiimideGood-ExcellentModerateWater-soluble urea[8]
PyBOP Phosphonium SaltExcellentLowCarcinogenic HMPA (from BOP)[8]
HATU/HBTU Uronium/AminiumExcellentVery Low[5]Water-soluble

Strategy 2: Buchwald-Hartwig C-N Cross-Coupling

For coupling to halo-heterocycles (e.g., containing a Cl, Br, I, or OTs group), the Buchwald-Hartwig amination is the premier method.[9] This palladium-catalyzed reaction forms a direct C-N bond between the heterocyclic ring and the amine.[10]

Mechanistic Rationale & Component Selection

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand and base is paramount for a successful transformation.[11][12]

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are required. They stabilize the palladium catalyst, promote the initial oxidative addition of the halo-heterocycle, and, critically, accelerate the final, often rate-limiting, reductive elimination step to form the C-N bond.[12] Ligands like XPhos are highly effective for a broad range of substrates, including challenging heteroaryl chlorides.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be used.

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Het)(X) Pd0->OxAdd Oxidative Addition HetX Het-X HetX->OxAdd Amido L-Pd(II)(Het)(NHR) OxAdd->Amido Ligand Exchange Amine R-NH₂ Amine->Amido Base Base Base->Amido Amido->Pd0 Reductive Elimination Product Het-NHR Amido->Product

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Pd-Catalyzed C-N Coupling

This protocol describes the coupling of (3R,4R)-3-methoxyoxan-4-amine with a generic halo-heterocycle.

Materials:

  • Halo-heterocycle (1.0 eq)

  • (3R,4R)-3-methoxyoxan-4-amine (1.2 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the halo-heterocycle (1.0 eq), (3R,4R)-3-methoxyoxan-4-amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy 3: Reductive Amination

When the heterocyclic core bears an aldehyde or ketone, reductive amination provides a direct and efficient route to form a C-N bond.[13] This reaction is typically a one-pot process where an intermediate imine (or iminium ion) is formed and then reduced in situ.[14]

Mechanistic Rationale & Reagent Selection

The key to a successful one-pot reductive amination is a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[15]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[13][16] It is a milder reducing agent than sodium borohydride (NaBH₄) and will not readily reduce aldehydes or ketones under neutral or slightly acidic conditions.[15][17] Its steric bulk and electronic properties make it highly selective for the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.[17]

  • Solvent: Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are preferred, as STAB can react with protic solvents like methanol.[16] A small amount of acetic acid is often added to catalyze imine formation.

G Start Het-C=O + R-NH₂ Imine Imine Formation (Het-C=N-R) Start->Imine Condensation (-H₂O) Iminium Protonation (Het-C=N⁺H-R) Imine->Iminium Acid Catalyst Reduction Reduction with NaBH(OAc)₃ (STAB) Iminium->Reduction Product Final Amine (Het-CH-NH-R) Reduction->Product

Figure 4: General workflow for one-pot reductive amination using STAB.

Protocol: STAB-Mediated Reductive Amination

This protocol describes the reaction of (3R,4R)-3-methoxyoxan-4-amine with a generic heterocyclic aldehyde.

Materials:

  • Heterocyclic aldehyde (1.0 eq)

  • (3R,4R)-3-methoxyoxan-4-amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (optional, 1-2 drops)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the heterocyclic aldehyde (1.0 eq) and (3R,4R)-3-methoxyoxan-4-amine (1.1 eq).

  • Dissolve the components in anhydrous DCE (or DCM).

  • If desired, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Gas evolution (hydrogen) may be observed.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Common Reducing Agents
Reducing AgentAbbreviationProsConsTypical Solvent
Sodium BorohydrideNaBH₄Inexpensive, powerfulReduces aldehydes/ketones; requires two-step process[15][16]MeOH, EtOH
Sodium CyanoborohydrideNaBH₃CNSelective for imines at neutral pHHighly toxic (cyanide byproducts)[15]MeOH
Sodium Triacetoxyborohydride STAB / NaBH(OAc)₃ Highly selective, mild, one-pot Water-sensitive, more expensiveDCE, DCM, THF [16]

Conclusion

The successful coupling of (3R,4R)-3-methoxyoxan-4-amine to heterocyclic cores is a highly achievable and valuable transformation in drug discovery. The choice of methodology is dictated by the functionality present on the heterocyclic partner. For carboxylic acids, HATU offers a reliable and stereochemically safe amide coupling. For halo-heterocycles, a well-chosen palladium/ligand system, such as Pd₂(dba)₃/XPhos, enables efficient Buchwald-Hartwig amination. Finally, for aldehydes and ketones, reductive amination with STAB provides a mild and direct route to the desired secondary amine. By understanding the rationale behind each protocol, researchers can confidently apply these powerful reactions to construct novel and complex molecules with promising therapeutic potential.

References

  • Fisher Scientific. Amide Synthesis. [Link]

  • Wikipedia. Reductive amination. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Reactions in a real world setting. Reductive Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Myers, A. Chem 115 Handouts. [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalysed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Wessig, P., & Müller, G. (2015). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 7(12), 1541-1557. [Link]

  • Stepan, A. F., et al. (2016). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 59(10), 4489-4505. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Tundel, R. E., & Buchwald, S. L. (2007). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 9(16), 3077-3080. [Link]

  • Wessig, P., & Müller, G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield and Diastereoselectivity in Substituted Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the diastereoselective synthesis of substituted tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this prevalent heterocyclic motif. Tetrahydropyrans are crucial structural units in a vast array of natural products and pharmaceuticals.[1][2] Achieving high yield and stereocontrol in their synthesis is paramount for the successful advancement of chemical research and drug discovery programs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The advice herein is grounded in established mechanistic principles and validated through extensive practical application.

Core Synthetic Strategies: A Mechanistic Overview

The construction of substituted tetrahydropyrans with defined stereochemistry can be approached through several powerful synthetic strategies. Understanding the underlying mechanisms of these transformations is critical for effective troubleshooting and optimization. The most common methods include Prins cyclizations, hetero-Diels-Alder reactions, intramolecular oxa-Michael additions, and the cyclization of epoxy alcohols.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low Diastereoselectivity in Prins Cyclization

Question: My Prins cyclization is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the cis:trans ratio?

Answer: Low diastereoselectivity in Prins cyclizations is a frequent challenge that often points to a suboptimal transition state energy difference between the competing pathways. The stereochemical outcome is highly dependent on the reaction conditions which influence the stability of the oxocarbenium ion intermediate and the subsequent cyclization.[3][4]

Potential Causes and Step-by-Step Solutions:

  • Suboptimal Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are paramount in dictating the stereochemical course of the reaction.[5]

    • Troubleshooting Step: Conduct a systematic screening of various Lewis acids. For example, while SnCl₄ is commonly used, catalysts like InCl₃ have demonstrated high diastereoselectivity in certain cyclizations.[5][6] Consider TMSOTf, which is effective in promoting silyl-Prins cyclizations with good stereocontrol.[5]

  • Inappropriate Reaction Temperature: The reaction temperature can significantly impact the equilibrium between different diastereomeric transition states.

    • Troubleshooting Step: Optimize the reaction temperature. Lowering the temperature, for instance to -78 °C, often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[5]

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the transition state intermediates.

    • Troubleshooting Step: Experiment with a range of solvents. In some cases, coordinating solvents like diethyl ether can improve selectivity by minimizing undesired side reactions.[5]

  • Substrate Geometry: The geometry of the starting homoallylic alcohol (cis or trans) can directly influence the stereochemistry of the resulting tetrahydropyran.[6]

    • Troubleshooting Step: If a specific diastereomer is the target, ensure the geometric purity of the starting homoallylic alcohol. For instance, the reaction of an aldehyde with a trans-homoallylic alcohol has been shown to exclusively yield (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[6]

Workflow for Optimizing Diastereoselectivity in Prins Cyclization:

start Low Diastereoselectivity (e.g., 1:1 cis:trans) lewis_acid Screen Lewis Acids (e.g., InCl3, TMSOTf, SnCl4) start->lewis_acid Primary Factor temperature Optimize Temperature (e.g., RT, 0°C, -78°C) lewis_acid->temperature solvent Vary Solvent (e.g., CH2Cl2, Toluene, Et2O) temperature->solvent substrate Verify Starting Material Geometry (cis/trans) solvent->substrate end Improved Diastereoselectivity substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Yield and Formation of Tetrahydrofuran Byproduct

Question: My reaction is yielding a significant amount of a five-membered tetrahydrofuran (THF) ring instead of the desired six-membered tetrahydropyran. What causes this and how can I favor THP formation?

Answer: The formation of a THF byproduct arises from a competing 5-exo-trig cyclization, which can be kinetically favored over the 6-endo-trig cyclization required for THP formation. The regioselectivity is governed by the relative stabilities of the transition states leading to each ring system.[7] For Z-homoallylic alcohols, the chair-like transition state leading to the THP can suffer from unfavorable 1,3-diaxial interactions, making THF formation more probable.[7]

Troubleshooting Strategies:

  • Substrate Control: If possible, utilize a trans-homoallylic alcohol, as this geometry typically disfavors the transition state leading to the THF byproduct.

  • Catalyst Selection: Certain Lewis acids can better promote the 6-endo-trig cyclization. Experiment with a range of catalysts to identify one that enhances the desired regioselectivity.

  • Temperature Optimization: As with diastereoselectivity, temperature can influence regioselectivity. A systematic evaluation of reaction temperatures is recommended.

Issue 3: Low Yield in Hetero-Diels-Alder Reactions

Question: My hetero-Diels-Alder reaction for tetrahydropyran synthesis is giving a low yield. What are the likely causes?

Answer: Low yields in hetero-Diels-Alder reactions can stem from several factors, including inefficient catalyst turnover, substrate decomposition, or an unfavorable electronic match between the diene and dienophile.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst may be deactivated by impurities (e.g., water) in the reactants or solvent.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere.

  • Substrate Decomposition: The starting materials or the product may be unstable under the reaction conditions.

    • Solution: Consider milder reaction conditions, such as a lower temperature or a less aggressive Lewis acid. Monitor the reaction progress closely by TLC or LC-MS to identify the onset of decomposition.

  • Poor Electronic Matching: The HOMO-LUMO gap between the diene and dienophile may not be optimal for an efficient cycloaddition.

    • Solution: Modify the electronic properties of the reactants. For example, installing electron-donating groups on the diene or electron-withdrawing groups on the dienophile can accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of steric hindrance in achieving high diastereoselectivity?

A1: Steric hindrance plays a crucial role in directing the facial selectivity of the reaction.[8] Bulky substituents on either the diene in a hetero-Diels-Alder reaction or the homoallylic alcohol in a Prins cyclization can block one face of the molecule, forcing the approaching reactant to attack from the less hindered side. This preferential attack leads to the formation of one diastereomer over the other.[9]

Q2: Can the order of addition of reagents impact the reaction outcome?

A2: Yes, the order of addition can be critical. For instance, in a Lewis acid-catalyzed reaction, it is often beneficial to pre-mix the Lewis acid with the aldehyde (or other electrophile) to form a complex before adding the nucleophilic component (e.g., the homoallylic alcohol). This can prevent the Lewis acid from coordinating with other functional groups and can lead to a cleaner reaction profile.

Q3: How do I choose the appropriate starting materials for my desired tetrahydropyran stereochemistry?

A3: The stereochemistry of the starting materials often directly translates to the stereochemistry of the product in a stereospecific or highly stereoselective reaction.[10] For example, in many Prins cyclizations, the relative stereochemistry of the substituents on the homoallylic alcohol will dictate the relative stereochemistry of the resulting tetrahydropyran.[6] It is essential to consult literature precedents for similar systems to predict the stereochemical outcome based on your chosen substrates.

Q4: Are there any milder, more environmentally friendly methods for tetrahydropyran synthesis?

A4: Yes, research into greener synthetic methods is ongoing. For example, phosphomolybdic acid in water has been used for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives under mild, room temperature conditions.[5] Additionally, organocatalysis offers a metal-free alternative for some transformations.[2]

Experimental Protocols

Representative Protocol for a TMSOTf-Promoted Silyl-Prins Cyclization

This protocol is a general guideline for the diastereoselective synthesis of a disubstituted dihydropyran, a common precursor to tetrahydropyrans.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the E-vinylsilyl alcohol (1.0 equivalent) and the corresponding aldehyde (1.2 equivalents) in dichloromethane (0.05 M).[5][11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Add TMSOTf (1.0 equivalent) dropwise to the stirred solution.[5]

  • Stir the reaction mixture at -78 °C for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon consumption of the starting materials, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[5]

  • Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyran.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a representative optimization study for the synthesis of a tetrahydropyranone derivative, illustrating the impact of various parameters on the reaction yield.[8]

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂251245
2Yb(OTf)₃ (10)CH₂Cl₂251250
3Cu(OTf)₂ (10)CH₂Cl₂251240
4In(OTf)₃ (10)THF251230
5In(OTf)₃ (10)Toluene251275
6In(OTf)₃ (10)Toluene02485
7In(OTf)₃ (5)Toluene02482

This is a representative data table compiled from typical optimization studies. Actual results may vary depending on the specific substrates and reaction scale.[8]

Logical Relationship Diagram for Synthetic Strategy Selection:

start Desired Tetrahydropyran Structure prins Prins Cyclization start->prins Homoallylic alcohol + aldehyde hda Hetero-Diels-Alder start->hda Diene + dienophile (e.g., aldehyde) oxa_michael Intramolecular Oxa-Michael start->oxa_michael ζ-hydroxy-α,β- unsaturated system epoxy Epoxy-Alcohol Cyclization start->epoxy 4,5-epoxy-alcohol

Caption: Decision tree for selecting a synthetic strategy.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of tetrahydropyranones.
  • BenchChem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • Sun, C., & Li, C. J. (2006). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of organic chemistry, 71(17), 6407–6411. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 14(4), 65. Retrieved from [Link]

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic letters, 4(25), 4527–4529. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Tetrahydropyran Diols.
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.).
  • Sharma, U., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein journal of organic chemistry, 17, 932–963. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Díez-Varga, A., Uria, U., Carrillo, L., & Vicario, J. L. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules (Basel, Switzerland), 28(7), 3095. Retrieved from [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

Sources

Troubleshooting low diastereoselectivity in Prins cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Diastereoselectivity in Tetrahydropyran Synthesis

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for the synthesis of substituted tetrahydropyran (THP) rings, which are core structural motifs in numerous natural products and active pharmaceutical ingredients.[1][2] The reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, generating a key oxocarbenium ion intermediate that subsequently cyclizes.[3][4] While highly effective, a common challenge encountered in the laboratory is achieving high diastereoselectivity.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, this document delves into the mechanistic underpinnings of diastereocontrol and offers field-proven strategies to optimize your reaction outcomes.

Core Mechanistic Principle: The Chair-Like Transition State

The stereochemical outcome of the Prins cyclization is predominantly dictated by the conformation of the key oxocarbenium ion intermediate during the C-C bond-forming cyclization step. The reaction proceeds through a highly ordered, chair-like transition state.[2] High diastereoselectivity is achieved when the substituents on the forming ring adopt pseudo-equatorial positions to minimize destabilizing 1,3-diaxial steric interactions.[1][5] The exclusive formation of cis-2,6-disubstituted THPs is often attributed to this energetically favorable conformation.[1] Understanding and controlling the factors that influence this transition state is paramount to troubleshooting poor selectivity.

Prins_Mechanism General Mechanism and Diastereoselectivity Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Lewis or Brønsted Acid TS_cis Chair-like TS (Equatorial R1, R2) - Lower Energy - Oxocarbenium->TS_cis Kinetically Favored Path TS_trans Chair-like TS (Axial R1 or R2) - Higher Energy - Oxocarbenium->TS_trans Kinetically Disfavored Path Cyclized_Cation Cyclized Carbocation TS_cis->Cyclized_Cation TS_trans->Cyclized_Cation Nucleophile Nucleophile (e.g., H2O, Halide) Cyclized_Cation->Nucleophile Product_cis cis-Tetrahydropyran (Major Product) Product_trans trans-Tetrahydropyran (Minor Product) Nucleophile->Product_cis Trapping Nucleophile->Product_trans Trapping

Caption: The Prins cyclization proceeds via a chair-like transition state.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a mixture of diastereomers with low selectivity. What is the first parameter I should investigate?

Low diastereoselectivity is most often a result of the reaction conditions not being optimized to favor a single, low-energy transition state. The first and most critical parameter to adjust is temperature .

  • Causality: The formation of the cis-diastereomer via the diequatorial transition state is typically the kinetically controlled pathway.[6] Competing pathways, such as those leading to the trans-isomer or side products from an oxonia-Cope rearrangement, have different activation energies.[1] Lowering the reaction temperature will more significantly impede the higher-energy pathways, thus amplifying the preference for the kinetically favored product.

  • Troubleshooting Steps:

    • Cool the Reaction: If your reaction is running at room temperature or 0 °C, attempt the cyclization at -40 °C or -78 °C.[7] Many highly selective Prins reactions are performed at these lower temperatures.[8]

    • Monitor Reaction Time: Be aware that lowering the temperature will decrease the overall reaction rate.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at the reduced temperature to ensure completion without sacrificing selectivity.

Q2: How does my choice of Lewis acid impact the diastereoselectivity?

The choice of Lewis acid is arguably the most powerful tool for controlling the outcome of a Prins cyclization. It influences not only the rate of reaction but also the nature of the intermediates and the dominant stereochemical pathway.

  • Causality: The Lewis acid activates the aldehyde, facilitates the formation of the oxocarbenium ion, and its counter-ion can influence the final nucleophilic trapping step.[4] The strength, steric bulk, and coordinating ability of the Lewis acid and its counterion dictate the structure of the ion pair (intimate vs. solvent-separated), which can dramatically alter the stereochemical outcome.[1]

  • Troubleshooting & Optimization:

    • Switch Lewis Acids: If a strong Lewis acid like TiCl₄ is giving poor selectivity, consider a milder or different type of acid. For instance, InBr₃ and InCl₃ are known to be mild Lewis acids that can prevent substrate epimerization and promote high selectivity.[9] FeCl₃ has also been used to obtain excellent stereoselectivity under mild conditions.[9]

    • Consider the Counter-ion (Halo-Prins): The counter-ion of the Lewis acid can act as the nucleophile. For example, using TMSBr or SnBr₄ can lead to the formation of 4-bromotetrahydropyrans.[1] The stereochemistry of this addition can be highly dependent on the Lewis acid. For instance, TiCl₄ at -78 °C predominantly gives cis addition, while SnCl₄ at room temperature can favor the trans product.[7] This is because the geometry of the intermediate ion pair and the delivery of the halide are different.[1][7]

    • Use Stoichiometric vs. Catalytic Amounts: The amount of Lewis acid can be crucial. While some reactions work well with catalytic amounts, others require stoichiometric quantities for optimal results.[10] Experiment with varying the equivalents of the Lewis acid.[8]

Common Lewis Acids in Prins Cyclization Typical Characteristics & Impact on Selectivity Reference
TMSOTf A strong Lewis acid, often used in silyl-Prins variations. Promotes high diastereoselectivity for cis-products at low temperatures.[3][9]
BF₃·OEt₂ A very common and versatile Lewis acid. Its effectiveness can be temperature and substrate-dependent. Can sometimes lead to fluorinated byproducts.[1][10]
SnCl₄ / SnBr₄ Strong Lewis acids. The nature of the resulting ion pair can be solvent-dependent, potentially leading to mixtures of diastereomers or favoring trans products under certain conditions.[1][7]
FeCl₃ / InCl₃ Milder Lewis acids that are often effective in promoting highly stereoselective cyclizations under gentle conditions, minimizing side reactions.[9][11]
Brønsted Acids (TFA, TfOH) Strong protic acids that can effectively catalyze the reaction. Often used for specific substrates or tandem reactions, but can sometimes lead to side reactions like oxonia-Cope rearrangement.[1][12]
Q3: Can the solvent affect the diastereomeric ratio of my product?

Yes, the solvent plays a critical role in stabilizing or destabilizing charged intermediates and transition states.

  • Causality: Solvent polarity influences the nature of the ion pair formed after cyclization. Non-polar solvents like dichloromethane (CH₂Cl₂) tend to favor "intimate" or "tight" ion pairs, where the counter-ion from the Lewis acid remains closely associated with the carbocation. This can lead to highly stereoselective nucleophilic attack from a specific face.[1] In contrast, more polar solvents can create "solvent-separated" ion pairs, allowing for less facial selectivity in the nucleophilic trapping step.

  • Troubleshooting Steps:

    • Screen Solvents: Dichloromethane is a common and effective solvent for Prins cyclizations.[8] If you are using a more polar solvent (e.g., acetonitrile) and observing poor selectivity, switch to a less polar option like CH₂Cl₂ or toluene.

    • Ensure Anhydrous Conditions: The Prins reaction is highly sensitive to water, which can act as a competing nucleophile and react with the Lewis acid.[13] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting_Workflow Troubleshooting Workflow for Low Diastereoselectivity Start Low Diastereoselectivity Observed Temp Adjust Temperature (Try -78 °C) Start->Temp Check1 Selectivity Improved? Temp->Check1 Lewis_Acid Screen Lewis Acids (e.g., TMSOTf, FeCl3, InCl3) Check2 Selectivity Improved? Lewis_Acid->Check2 Solvent Change Solvent (Try CH2Cl2, ensure anhydrous) Check3 Selectivity Improved? Solvent->Check3 Substrate Analyze Substrate Sterics (Bulky groups increase selectivity) Check4 Selectivity Improved? Substrate->Check4 Check1->Lewis_Acid No End_Success Reaction Optimized Check1->End_Success Yes Check2->Solvent No Check2->End_Success Yes Check3->Substrate No Check3->End_Success Yes Check4->End_Success Yes End_Consult Consult Literature for Substrate-Specific Analogs Check4->End_Consult No

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Q4: My reaction is clean but shows evidence of racemization or epimerization. What is the likely cause?

The loss of stereochemical integrity is a major drawback of the Prins cyclization and is often caused by a competing reversible reaction: the 2-oxonia-Cope rearrangement .[1][9]

  • Causality: The initially formed oxocarbenium ion intermediate can undergo a[11][11]-sigmatropic rearrangement, which is often reversible.[14] This process can lead to the erosion of enantiomeric excess (ee) and can scramble the stereochemistry, leading to a mixture of diastereomers. This is particularly problematic with substrates that have electron-rich aryl groups.[1]

  • Troubleshooting Steps:

    • Use Milder Conditions: This rearrangement is often favored under harsh acidic conditions or at higher temperatures. Switching to a milder Lewis acid (e.g., InBr₃) and running the reaction at a lower temperature can suppress this competing pathway.[9]

    • Substrate Modification: In some cases, the substrate itself is prone to this rearrangement. Alternative strategies, such as using masked aldehydes (e.g., α-acetoxy ethers), can generate the oxocarbenium ion under conditions that avoid racemization.[1][2]

General Experimental Protocol: Diastereoselective Silyl-Prins Cyclization

This protocol describes a general procedure for the TMSOTf-mediated cyclization of a homoallylic alcohol with an aldehyde to favor the cis-diastereomer.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the aldehyde (1.5 equiv) and dissolve it in anhydrous CH₂Cl₂ (to achieve a final concentration of ~0.1–1.0 M with respect to the alcohol).[8]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add TMSOTf (1.5 equiv) dropwise to the stirred solution. Stir for 10-15 minutes.

  • Substrate Addition: In a separate flask, dissolve the homoallylic alcohol (1.0 equiv) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -78 °C over 15-20 minutes. Note: Adding the alcohol to the pre-mixed aldehyde/Lewis acid solution is often optimal.[8]

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired tetrahydropyran product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

References

  • Jadhav, V. H., & Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Jadhav, V. H., & National Institutes of Health. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Padron, J. I., & National Institutes of Health. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31643–31652. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Kearney, P. S., & National Institutes of Health. (2019). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 84(15), 9457–9471. [Link]

  • Wikipedia. (2023). Prins reaction. Retrieved from [Link]

  • Matsumoto, K., & ResearchGate. (2017). Lewis Acid Promoted Prins Cyclization Using Non-Conjugated Diene Alcohol: Sequential Reactions Terminated by Fluoride Ion. ChemistrySelect, 2(29), 9239-9242. [Link]

  • Isac, M., & MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]

  • Padron, J. I. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31643–31652. [Link]

  • Jadhav, V. H. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Floreancig, P. E., & National Institutes of Health. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. The Journal of Organic Chemistry, 79(21), 10039–10050. [Link]

  • Padron, J. I., & National Institutes of Health. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 7950–7960. [Link]

  • Barry, C. S., & ResearchGate. (2006). On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. [Link]

  • List, B. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(43), 14298–14301. [Link]

  • Yadav, J. S., et al. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. [Link]

  • List, B., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20598–20604. [Link]

  • Jadhav, V. H. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]

  • Rawal, V. H. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(45), 13531–13536. [Link]

Sources

Navigating Side Product Formation in the Amination of Tetrahydropyran Rings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of aminated tetrahydropyran (THP) derivatives. The tetrahydropyran motif is a cornerstone in medicinal chemistry, and its successful amination is often a critical step in the synthesis of novel therapeutic agents.[1] However, the introduction of a nitrogen-containing functionality onto the THP ring is not without its challenges. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and mitigate the formation of common side products during your experiments.

I. Understanding the Landscape of Tetrahydropyran Amination

The two most prevalent methods for the amination of tetrahydropyran rings are reductive amination of tetrahydropyran-4-one and Buchwald-Hartwig amination of a corresponding halo- or triflyloxy-tetrahydropyran. Each of these powerful transformations comes with its own set of potential side reactions that can complicate purification and reduce the yield of your desired product. This guide will delve into the intricacies of both methodologies, providing you with the knowledge to anticipate, diagnose, and resolve these common issues.

II. Reductive Amination of Tetrahydropyran-4-one: Troubleshooting Guide

Reductive amination is a widely used, robust method for the synthesis of 4-amino-tetrahydropyran derivatives.[2] The reaction proceeds through the in situ formation of an imine or enamine intermediate from tetrahydropyran-4-one and an amine, which is then reduced to the target amine.[2] While seemingly straightforward, several side products can arise, primarily due to the reactivity of the newly formed amine.

FAQ 1: "My primary amine is over-alkylating to form a significant amount of the tertiary amine, N,N-bis(tetrahydropyran-4-yl)amine. How can I prevent this?"

This is the most common side reaction in the reductive amination of tetrahydropyran-4-one with primary amines. The initially formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of tetrahydropyran-4-one to form a tertiary amine.[3]

Causality: The "runaway" nature of amine alkylation is a well-documented phenomenon.[3] The newly formed secondary amine can readily form an iminium ion with another equivalent of the ketone, which is then reduced to the tertiary amine.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The selection of a mild and selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it selectively reduces the iminium ion intermediate over the starting ketone.[1][4] This minimizes the time the ketone is available to react with the product amine. In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can reduce the ketone to the corresponding alcohol, but may also be less selective, and require careful control of reaction conditions to avoid over-alkylation.[2]

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the primary amine (1.1-1.5 equivalents) can help to outcompete the secondary amine product for the ketone. However, a large excess of the amine can complicate purification.

  • Stepwise Procedure: For particularly challenging cases, a stepwise procedure can be employed.[1][2] First, form the imine by reacting tetrahydropyran-4-one with the primary amine, often with the removal of water. Then, in a separate step, add the reducing agent to selectively reduce the isolated imine. This prevents the product amine from being in the presence of unreacted ketone.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to slow down the rate of the over-alkylation reaction relative to the desired mono-alkylation.

Data Summary: Impact of Reducing Agent on Selectivity

Reducing AgentTypical Solvent(s)Key AdvantagesPotential for Over-alkylation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)High selectivity for imines/iminium ions.[1][5]Low
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Effective at mildly acidic pH, selective for iminium ions.Moderate
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.High, requires careful control of addition and temperature.[2]
H₂/Catalyst (e.g., Pd/C) Methanol (MeOH), Ethanol (EtOH)"Green" reducing agent.Can be high, depends on catalyst and conditions.[2]

Experimental Protocol: Minimizing Over-Alkylation using Sodium Triacetoxyborohydride

  • To a stirred solution of the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE) (10 mL), add tetrahydropyran-4-one (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: "I am observing the formation of an alcohol byproduct, tetrahydropyran-4-ol. What is causing this and how can I avoid it?"

The formation of tetrahydropyran-4-ol is a result of the direct reduction of the starting ketone by the hydride reagent.

Causality: This side reaction is more prevalent when using less selective or overly reactive reducing agents, such as sodium borohydride, especially if the imine formation is slow.[2]

Troubleshooting Strategies:

  • Optimize Imine Formation: Ensure that the imine has sufficient time to form before the addition of the reducing agent. This can be facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid, or by using a dehydrating agent like molecular sieves.

  • Choice of Reducing Agent: As mentioned previously, using a milder reducing agent like sodium triacetoxyborohydride will significantly reduce the likelihood of ketone reduction.[1]

III. Buchwald-Hartwig Amination of Halo-Tetrahydropyrans: Troubleshooting Guide

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It is particularly useful for the amination of aryl and heteroaryl halides, and can be applied to halo-tetrahydropyrans.

FAQ 3: "My Buchwald-Hartwig amination is giving me a complex mixture of products, including what appears to be a dehalogenated starting material. What's going wrong?"

The formation of dehalogenated starting material and other byproducts in a Buchwald-Hartwig reaction can be attributed to several factors, including catalyst deactivation and competing side reactions.

Causality: A common side reaction is β-hydride elimination from the palladium-amide intermediate, which can lead to the formation of an imine and a hydrodehalogenated arene.[6] Catalyst deactivation can also lead to incomplete conversion and the observation of starting material.

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the desired reductive elimination and suppress side reactions.[7] For challenging substrates, screening a variety of ligands is often necessary.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate may be more appropriate.[7]

  • Solvent and Temperature: The reaction is typically carried out in anhydrous, deoxygenated solvents such as toluene or dioxane at elevated temperatures. Optimizing the temperature is crucial; too low, and the reaction may be sluggish, too high, and side reactions may become more prevalent.

  • Catalyst and Reagent Quality: Ensure that the palladium catalyst, ligands, and base are of high quality and handled under an inert atmosphere to prevent deactivation.

Logical Workflow for Troubleshooting Buchwald-Hartwig Amination

G start Low Yield or Complex Mixture in Buchwald-Hartwig Amination check_reagents Verify Quality and Handling of Catalyst, Ligand, and Base start->check_reagents screen_ligands Screen a Panel of Bulky, Electron-Rich Phosphine Ligands check_reagents->screen_ligands If reagents are good optimize_base Optimize Base (e.g., NaOtBu, Cs2CO3) screen_ligands->optimize_base optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp check_solvent Ensure Anhydrous and Deoxygenated Solvent optimize_temp->check_solvent success Improved Yield and Purity check_solvent->success

Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.

IV. Purification Strategies for Aminated Tetrahydropyrans

The successful synthesis of your target aminated tetrahydropyran is only half the battle; purification is often a significant challenge, especially when dealing with closely related side products.

FAQ 4: "How can I effectively separate my desired secondary amine from the over-alkylated tertiary amine byproduct?"

The separation of a secondary amine from its tertiary amine analogue can be challenging due to their similar polarities.

Purification Techniques:

  • Column Chromatography: While standard silica gel chromatography can be effective, the use of an amine-deactivated silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve separation by reducing tailing of the basic amine products.

  • Acid-Base Extraction: A carefully controlled acid-base extraction can sometimes be used to separate amines with different basicities. However, the pKa values of the secondary and tertiary amines may be too similar for this to be a highly effective method.

  • Boc Protection: A chemical derivatization approach can be very effective. The crude mixture can be treated with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine as a Boc-carbamate. The resulting Boc-protected secondary amine will have a significantly different polarity from the unprotected tertiary amine, making separation by column chromatography much easier. The Boc group can then be readily removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to yield the pure secondary amine.[8]

Workflow for Purification via Boc Protection

G start Crude Mixture of Secondary and Tertiary Amines boc_protection React with Boc₂O to form Boc-protected Secondary Amine start->boc_protection column_chromatography Separate Boc-protected Secondary Amine and Tertiary Amine by Column Chromatography boc_protection->column_chromatography boc_deprotection Remove Boc Group from the Purified Secondary Amine (e.g., TFA/DCM) column_chromatography->boc_deprotection Fraction 1 pure_tertiary Pure Tertiary Amine column_chromatography->pure_tertiary Fraction 2 pure_secondary Pure Secondary Amine boc_deprotection->pure_secondary

Caption: A workflow for the purification of a secondary amine from a tertiary amine byproduct using Boc protection.

V. Concluding Remarks

The successful amination of tetrahydropyran rings is a critical and achievable goal in modern organic synthesis. By understanding the underlying mechanisms of side product formation and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their experiments. A systematic approach to optimization, including the careful selection of reagents and reaction conditions, is key to minimizing impurities and simplifying purification. We hope this guide serves as a valuable resource in your synthetic endeavors.

VI. References

  • Google Patents. (n.d.). Purification of secondary alkyl amines. Retrieved January 19, 2026, from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 227-236. [Link]

  • El-Sayed, E., & El-Shorbagi, A. N. (2025). Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4H-pyran-4-one. Journal of Heterocyclic Chemistry, 62(2).

  • Oishi, T., & Nakata, T. (2025). ChemInform Abstract: Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. ChemInform, 56(33).

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]

  • Kim, D., & Park, S. B. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]

  • Sharma, M., & Mangas-Sanchez, J. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Nature Communications, 12(1), 643.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved January 19, 2026, from [Link]

  • Zhang, J., & Clark, J. R. (2020). On-DNA Reductive Amination and Alkylation. Methods in Molecular Biology, 2109, 131-141. [Link]

  • Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(44), 31205-31209. [Link]

  • Romero, N. R., & Nicewicz, D. A. (2014). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Organic Letters, 16(10), 2672–2675. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved January 19, 2026, from [Link]

  • Yergaliyeva, E. M., Bazhykova, K., & Mukhan, D. N. (2020). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. International Journal of Biology and Chemistry, 13(2), 114-122.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Sharma, S., & Kumar, P. (2014). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 19-24.

  • Brimble, M. A., & Furkert, D. P. (2018). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 54(84), 11931-11934.

  • ChemistryViews. (2023, May 25). α-Alkylation of Saturated Cyclic Ketones. Retrieved January 19, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2321-2328.

  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University.

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved January 19, 2026, from [Link]

  • Cole, E. Y., & Bloom, S. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters, 28(2), 435-440.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 19, 2026, from [Link]

  • Mighion, J. D., & Miller, S. J. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(35), 10971–10975. [Link]

  • Snyder, M. J., Alawaed, A. A., Li, C., Pacentine, S., Hamann, H. J., & Ramachandran, P. V. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(44), 31205-31209. [Link]

  • Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • Reddy, G. S., & Kumar, M. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1187. [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the purification of amines. Retrieved January 19, 2026, from

  • Jiang, H., & Studer, A. (2017). Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. Angewandte Chemie International Edition, 56(39), 12273–12276.

  • YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved January 19, 2026, from [Link]

  • Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Technical Support Center: Purification Challenges of Polar Aminotetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar aminotetrahydropyran derivatives. These scaffolds are of increasing importance in medicinal chemistry and drug development, yet their inherent polarity and basicity often create significant hurdles during isolation and purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to streamline their workflows and enhance purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar aminotetrahydropyran derivatives?

A1: The primary difficulties arise from their amphiphilic nature. The combination of a polar tetrahydropyran ring and a basic amino group leads to high water solubility and strong interactions with polar stationary phases.[1][2] This can result in:

  • Poor retention in reversed-phase chromatography (RPC): These compounds are often too polar to be adequately retained by traditional C18 columns, leading to elution in or near the solvent front.[1][2][3][4]

  • Strong retention and peak tailing in normal-phase chromatography (NPC): The basic amine functionality can interact strongly with the acidic silanol groups on standard silica gel, causing irreversible adsorption or broad, tailing peaks.[3]

  • Difficulties with crystallization: Their high solubility in many common polar solvents can make crystallization, a primary method for purifying solids, challenging.[5]

  • Salt formation variability: The basic amine can form salts with various acids, and the properties of these salts (solubility, crystallinity) can be unpredictable.

Q2: Which chromatographic techniques are generally most effective for these compounds?

A2: The choice of technique is highly dependent on the specific derivative's properties, but several methods have proven effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[1][3][6] This unique combination allows for the retention of very polar analytes that are not retained in RPC.[1]

  • Reversed-Phase Chromatography (RPC) with Modifications: While standard RPC is challenging, it can be adapted. The use of polar-endcapped columns, or the addition of ion-pairing agents to the mobile phase, can significantly improve retention and peak shape.[7][8][9]

  • Ion-Exchange Chromatography (IEC): For aminotetrahydropyran derivatives that are readily ionizable, IEC can be a powerful tool, separating molecules based on their net charge.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for the purification of polar compounds.[11] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent, which can provide unique selectivity for these challenging molecules.[12][13][14]

Q3: When should I consider non-chromatographic purification methods?

A3: Non-chromatographic methods can be highly effective, especially for large-scale purifications or when dealing with compounds that are unstable on chromatographic media.

  • Acid-Base Extraction: This is a powerful and simple technique to separate basic aminotetrahydropyran derivatives from neutral or acidic impurities.[15][16][17] By converting the amine into its protonated, water-soluble salt, it can be extracted into an aqueous phase, leaving non-basic impurities in the organic phase.[15][16]

  • Recrystallization/Salt Formation: If your compound is a solid, recrystallization is an excellent method for achieving high purity.[5][18][19] For amines that are difficult to crystallize as the free base, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallinity.[20]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments and provides actionable solutions.

Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No/Poor Retention in Reversed-Phase HPLC The analyte is too polar for the stationary phase.* Switch to a more polar stationary phase: Consider a polar-endcapped C18 column or a phenyl-hexyl column.[21] * Employ Ion-Pair Chromatography: Add an ion-pairing agent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)) to the mobile phase to form a more hydrophobic complex with the protonated amine, thereby increasing retention.[8][22] * Utilize HILIC: This technique is specifically designed for polar analytes and often provides excellent retention and separation.[1][3][6]
Broad, Tailing Peaks in Normal-Phase HPLC (Silica) Strong interaction between the basic amine and acidic silanol groups on the silica surface.* Add a mobile phase modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This will compete with the analyte for binding to the active silanol sites, improving peak shape. * Use a different stationary phase: Consider using an alumina column, which is less acidic than silica, or a bonded phase like diol or amino.[2]
Irreversible Adsorption on Column The analyte is binding too strongly to the stationary phase.* For RPC: This is less common for polar amines but can occur. Ensure the mobile phase pH is appropriate to maintain the desired ionization state. * For NPC: This is a significant issue. Use a mobile phase with a stronger solvent (e.g., methanol or isopropanol) and a basic modifier. If the compound is still retained, consider a different purification technique like acid-base extraction or IEC.
Poor Resolution Between Compound and Impurities The selectivity of the chromatographic system is insufficient.* Optimize the mobile phase: In RPC, vary the organic solvent (e.g., acetonitrile vs. methanol) or the pH. In HILIC, adjust the water content and the type of organic solvent.[21] * Change the stationary phase: Different stationary phases offer different selectivities. For example, a phenyl column may provide better separation than a C18 column due to pi-pi interactions. * Consider SFC: SFC often provides orthogonal selectivity to HPLC and can resolve impurities that are difficult to separate by other means.[11][23]
Non-Chromatographic Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation During Acid-Base Extraction The organic and aqueous layers are not separating cleanly.* Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break up emulsions.[24] * Filter the entire mixture through Celite: This can sometimes help to break the emulsion. * Centrifugation: If available, centrifuging the mixture can force the layers to separate.
Difficulty in Inducing Crystallization The compound is too soluble in the chosen solvent, or nucleation is slow.* Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the compound is soluble when hot but sparingly soluble when cold.[5][19] * Induce Nucleation: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.[19] * Salt Formation: Convert the free base to a salt (e.g., HCl, HBr, tartrate, mesylate) which may have more favorable crystallization properties.[20]
Oiling Out Instead of Crystallizing The compound is coming out of solution as a liquid rather than a solid.* Use a more dilute solution: Oiling out can occur if the solution is too concentrated. * Cool the solution more slowly: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool to room temperature before placing it in an ice bath.[25] * Change the solvent system: The compound may be too soluble in the current solvent even when cold. Try a solvent in which it is less soluble, or use a solvent pair.[19]

III. Experimental Protocols & Workflows

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a polar aminotetrahydropyran derivative.

Purification_Workflow start Crude Product (Polar Aminotetrahydropyran Derivative) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization/ Salt Formation is_solid->try_recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No/Liquid recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->acid_base_extraction No extraction_success Sufficiently Pure? acid_base_extraction->extraction_success chromatography Proceed to Chromatography extraction_success->chromatography No final_product Final Purified Product extraction_success->final_product Yes select_chromatography Select Chromatographic Method chromatography->select_chromatography hilic HILIC select_chromatography->hilic High Polarity rpc_ion_pair RPC with Ion-Pairing select_chromatography->rpc_ion_pair Moderate Polarity sfc SFC select_chromatography->sfc Alternative Selectivity iec IEC (if ionizable) select_chromatography->iec Ionizable analyze_fractions Analyze Fractions for Purity hilic->analyze_fractions rpc_ion_pair->analyze_fractions sfc->analyze_fractions iec->analyze_fractions pure_fractions Combine Pure Fractions & Evaporate analyze_fractions->pure_fractions pure_fractions->final_product

Caption: Decision workflow for purification of aminotetrahydropyrans.

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate a basic aminotetrahydropyran derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.[15][16] Repeat the extraction 2-3 times.

  • Combine and Wash Aqueous Layers: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic (confirm with pH paper). The protonated amine will be neutralized to the free base, which will often precipitate or form an oil.[15]

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (2-3 times). The neutral amine will now be in the organic layer.[15]

  • Drying and Evaporation: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the purified aminotetrahydropyran derivative.

Protocol 2: HILIC Method Development

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, diol, or amino). Bare silica is often a good starting point.[6]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate).

    • Solvent B: 50:50 Acetonitrile:Water with the same buffer concentration as Solvent A.

  • Initial Gradient:

    • Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of the polar analyte.

    • Run a linear gradient to a higher percentage of Solvent B over 10-20 column volumes.

    • Hold at the final gradient composition for a few column volumes to elute strongly retained compounds.

    • Return to the initial conditions and re-equilibrate the column for at least 5-10 column volumes before the next injection.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial acetonitrile percentage.

    • Selectivity: To alter selectivity, you can change the organic solvent (e.g., use methanol instead of acetonitrile, though this will significantly change the HILIC mechanism), or adjust the buffer type and concentration.[6]

Troubleshooting HPLC Peak Tailing

The following decision tree provides a systematic approach to troubleshooting peak tailing, a common issue with basic compounds like aminotetrahydropyrans.

PeakTailing_Troubleshooting start HPLC Peak Tailing Observed is_basic Is the analyte basic? start->is_basic add_modifier Add mobile phase modifier (e.g., TEA, NH4OH, TFA) is_basic->add_modifier Yes check_injection Is injection solvent stronger than mobile phase? is_basic->check_injection No modifier_helps Improved? add_modifier->modifier_helps modifier_helps->check_injection No solved Problem Solved modifier_helps->solved Yes dissolve_in_mp Dissolve sample in initial mobile phase check_injection->dissolve_in_mp Yes check_column Consider column degradation check_injection->check_column No dissolve_in_mp->solved replace_column Replace column check_column->replace_column replace_column->solved

Sources

Navigating the Challenges of Boc Deprotection for Hindered Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the often-challenging task of removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered amines. Our aim is to equip you with the expertise and practical insights needed to optimize your reaction conditions, overcome common hurdles, and ensure the integrity of your target molecules.

The Challenge of Steric Hindrance in Boc Deprotection

The Boc group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its relatively straightforward removal under acidic conditions.[1][2][3] The deprotection mechanism is an acid-catalyzed elimination process.[4] It involves protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.[4][5][6][7][8]

However, when the Boc-protected amine is sterically hindered, the approach of the acid to the carbamate can be significantly impeded, leading to sluggish or incomplete reactions.[4][9][10][11] This guide will walk you through strategies to overcome these steric challenges and achieve efficient and clean deprotection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Boc deprotection of hindered amines, offering potential causes and actionable solutions.

Issue 1: Incomplete or Stalled Deprotection Reaction

Question: My Boc deprotection is very slow or seems to have stopped before all the starting material is consumed. I'm using standard TFA/DCM conditions. What's going wrong and how can I push the reaction to completion?

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: For hindered substrates, standard conditions may be too mild. The rate of Boc cleavage can have a second-order dependence on the acid concentration.[4][10][12]

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[11][13] For particularly stubborn cases, neat TFA can be effective, though reaction time should be carefully monitored to avoid side reactions.[13]

  • Low Reaction Temperature: While many Boc deprotections are run at room temperature, hindered substrates may require more energy.[10][11]

    • Solution: If you are running the reaction at 0 °C, allow it to warm to room temperature.[13] Gentle heating can also be beneficial, but should be done cautiously.[10][11]

  • Inadequate Reaction Time: Hindered substrates simply require more time for the deprotection to reach completion.[9][11]

    • Solution: Extend the reaction time and monitor progress carefully using an appropriate analytical technique such as TLC, LC-MS, or NMR.[11]

  • Poor Substrate Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete.[9]

    • Solution: Ensure your substrate is fully soluble in the chosen solvent system. You may need to explore alternative solvents.

Issue 2: Observation of Unexpected Byproducts

Question: After my deprotection reaction, I'm seeing unexpected peaks in my LC-MS/HPLC analysis. What are these and how can I prevent them?

Potential Causes & Solutions:

  • Alkylation by the tert-butyl Cation: The highly reactive tert-butyl cation generated during deprotection is a primary cause of side reactions.[5][14] This electrophile can attack nucleophilic sites on your molecule, leading to unwanted alkylation.[5][15][16]

    • Commonly Affected Residues: In peptide synthesis, tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to tert-butylation.[14] Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[14][16]

    • Solution: The Use of Scavengers. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[14] The choice of scavenger depends on the nucleophiles present in your molecule.[14]

ScavengerTarget FunctionalityTypical Concentration
Triisopropylsilane (TIS) General purpose, reduces the tert-butyl cation2.5-5% (v/v)
Water Traps the cation to form tert-butanol2.5-5% (v/v)
Thioanisole Protects methionine and tryptophan2.5-5% (v/v)
Anisole Protects tryptophan2.5-5% (v/v)
  • Degradation of Acid-Sensitive Functional Groups: If your molecule contains other acid-labile protecting groups or functionalities, they may be cleaved under the deprotection conditions.

    • Solution: Milder Deprotection Methods. Consider using alternative, milder reagents for Boc deprotection. Several options are discussed in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[9] Staining the TLC plate with ninhydrin is highly recommended, as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.[10]

Q2: Are there alternatives to TFA for deprotecting hindered amines?

A2: Yes, several alternative methods can be employed, especially when dealing with acid-sensitive substrates.

  • HCl in Dioxane/Methanol: A solution of 4M HCl in dioxane is a common and effective alternative to TFA.[11][17] It is often used for substrates where TFA might cause side reactions.[18]

  • TMSI (Trimethylsilyl Iodide): TMSI offers a mild, non-hydrolytic method for Boc deprotection and can be useful for substrates with other acid-sensitive groups.[19] It has been successfully used to cleave Boc groups in the presence of t-butyl esters.[20]

  • Thermal Deprotection: Heating the Boc-protected amine can lead to its cleavage.[1] This can be done in a suitable solvent or even neat under vacuum.[6] Catalyst-free methods using water at elevated temperatures have also been reported as a "green" alternative.[2][21][22]

  • Microwave-Assisted Deprotection: Microwave irradiation can significantly shorten reaction times for Boc deprotection.[23][24][25] This has been shown to be effective with solid-supported sulfonic acids and even under mild basic conditions.[23][26]

  • Oxalyl Chloride in Methanol: This system provides a mild method for the selective deprotection of N-Boc groups and is tolerant of several other functional groups.[27][28]

Q3: Can I selectively deprotect one Boc group in the presence of another?

A3: Achieving selectivity between two Boc groups is challenging with traditional acid-based methods. However, thermal deprotection in continuous flow has shown potential for selective deprotection, for instance, distinguishing between primary and secondary N-Boc amines or aryl versus alkyl N-Boc derivatives.[29]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v). If using scavengers, they should be added to the TFA/DCM mixture before addition to the substrate.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • The crude product is often obtained as a TFA salt and may be used directly or neutralized with a mild base.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the Boc-protected amine in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-16 hours, monitoring its progress.[18]

  • Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Decision-Making Workflow for Boc Deprotection

The following diagram illustrates a logical workflow for selecting and optimizing your Boc deprotection strategy for hindered amines.

BocDeprotectionWorkflow Workflow for Boc Deprotection of Hindered Amines Start Start with Hindered Boc-Protected Amine StandardConditions Try Standard Conditions (20-50% TFA in DCM, RT) Start->StandardConditions Monitor Monitor Reaction (TLC, LC-MS) StandardConditions->Monitor Complete Reaction Complete? Monitor->Complete Optimize Optimize Conditions: - Increase [TFA] - Increase Temperature - Extend Reaction Time Complete->Optimize No SideProducts Side Products Observed? Complete->SideProducts Yes Optimize->Monitor ConsiderAlternatives Consider Alternative Methods: - HCl/Dioxane - TMSI - Thermal/Microwave Optimize->ConsiderAlternatives Still Incomplete AddScavengers Add Scavengers (TIS, Water, Anisole) SideProducts->AddScavengers Yes End Isolate Product SideProducts->End No AddScavengers->StandardConditions ConsiderAlternatives->End

Caption: A decision-making workflow for troubleshooting Boc deprotection.

References

Sources

Technical Support Center: Stereochemical Integrity in Chiral Aminotetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral aminotetrahydropyrans (THPs). Maintaining stereochemical purity is paramount for the biological activity and safety of pharmaceutical compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent racemization in your synthetic routes.

FAQs: Understanding the Fundamentals of Racemization

This section addresses the core concepts of racemization as it applies to the synthesis of chiral aminotetrahydropyrans.

Q1: What is racemization and why is it a critical issue in aminotetrahydropyran synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate)[1]. This results in a loss of optical activity. In drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic[2][3]. Therefore, preventing racemization during the synthesis of chiral aminotetrahydropyrans is crucial to ensure the final product's efficacy and safety.

Q2: What are the primary chemical mechanisms that lead to racemization in this class of compounds?

A2: Racemization typically occurs through the formation of an achiral, planar intermediate. For chiral aminotetrahydropyrans, the most common mechanisms involve the carbon atom alpha (α) to the amino group, which is often a stereocenter.

  • Enolate/Enol Formation: The proton on the α-carbon can be acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar structure with equal probability, leading to a racemic mixture[1][4].

  • Carbocation Formation: Reactions proceeding through a carbocation intermediate at the stereocenter, such as certain substitution (S_N1) reactions, will lead to racemization. The planar geometry of the carbocation allows a nucleophile to attack from either side, producing both enantiomers[1][5].

  • Imine-Enamine Tautomerism: The amino group can be involved in tautomerism, forming an enamine. If the stereocenter is part of this tautomeric system, stereochemical information can be lost.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides solutions to specific experimental problems encountered during the synthesis of chiral aminotetrahydropyrans.

Problem 1: I'm observing significant racemization after an N-alkylation or N-acylation step. What is the likely cause and how can I mitigate it?

Cause: This is a classic case of base-catalyzed racemization. The base used to deprotonate the amine or to scavenge acid can also abstract the proton at the α-carbon, leading to a planar enolate intermediate. Highly reactive acylating agents can also promote the formation of achiral intermediates like oxazolones, especially if the nitrogen is part of an amide linkage[4][6].

Solutions:

  • Choice of Base: The basicity and steric hindrance of the base are critical.

    • Avoid: Strong, small bases like sodium hydroxide or potassium tert-butoxide which can easily deprotonate the α-carbon.

    • Prefer: Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. These are less likely to access the sterically shielded α-proton[7].

  • Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the equilibrium that leads to the enolate intermediate and can suppress racemization[8].

  • Coupling Reagents (for N-acylation): When forming an amide bond, use coupling reagents known to minimize racemization.

    • Use Additives: Carbodiimides like DCC or EDC should always be used with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form active esters that are more stable and less prone to racemization than the initial O-acylisourea intermediate[4][9].

Problem 2: My cyclization reaction to form the tetrahydropyran ring is resulting in a mixture of diastereomers or enantiomers. How can I improve stereocontrol?

Cause: The conditions of the ring-closing reaction can either fail to control the formation of a new stereocenter or, more problematically, can epimerize an existing one. This is common in reactions that involve reversible bond formation or intermediates that can equilibrate.

Solutions:

  • Employ Asymmetric Catalysis: Use a chiral catalyst to control the stereochemical outcome of the cyclization. Chiral catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other[10][11]. This is a powerful strategy for setting stereocenters with high fidelity.

  • Use a Chiral Auxiliary: Temporarily attach a chiral molecule (an auxiliary) to your substrate. This auxiliary directs the stereochemistry of the cyclization by providing steric hindrance that favors attack from one face. The auxiliary is removed in a subsequent step[6].

  • Substrate Control: Modify the substrate to favor a specific intramolecular arrangement through steric or electronic effects, leading to a desired stereochemical outcome.

  • Optimize Reaction Conditions: Carefully screen solvents, temperature, and reaction time. Sometimes, running a reaction under kinetic control (low temperature, short reaction time) versus thermodynamic control (higher temperature, longer reaction time) can dramatically change the stereochemical outcome[8].

Problem 3: I've confirmed high enantiomeric excess (ee) post-reaction, but the ee decreases after purification. What's happening?

Cause: Racemization is not limited to the reaction itself. The workup and purification steps can also compromise stereochemical integrity, especially if the chiral center is sensitive to acidic or basic conditions.

Solutions:

  • Neutralize Workup Conditions: Ensure that any acidic or basic aqueous washes are thoroughly back-extracted and the organic layer is washed with a neutral solution (like brine) before drying and concentration.

  • Chromatography Conditions:

    • Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. If you suspect this is an issue, you can use deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina.

    • HPLC/SFC: When using preparative chiral chromatography, ensure the mobile phase is neutral or buffered if your compound is pH-sensitive[12].

  • Avoid Excessive Heat: During solvent evaporation (rotovap), use the lowest possible bath temperature to prevent heat-induced racemization[1].

Visualizing the Problem: A Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing racemization issues.

G start Racemization Observed (Low ee or dr) check_step At which step is ee lost? (Analyze intermediates) start->check_step reaction During Reaction check_step->reaction Reaction purification During Purification / Workup check_step->purification Purification base_acid Base or Acid Mediated Step? reaction->base_acid temp High Temperature? reaction->temp   ph_cond Harsh pH during Workup or Chromatography? purification->ph_cond heat_cond Excessive Heat during Solvent Removal? purification->heat_cond   sol_base Solution: - Use sterically hindered base (DIEA) - Lower reaction temperature - Use coupling additives (HOBt) base_acid->sol_base sol_temp Solution: - Run at lower temperature - Reduce reaction time temp->sol_temp sol_ph Solution: - Neutralize workup - Buffer mobile phase - Use deactivated silica ph_cond->sol_ph sol_heat Solution: - Use low bath temperature - Avoid prolonged heating heat_cond->sol_heat

Caption: Troubleshooting workflow for racemization.

Mechanism Spotlight: Base-Catalyzed Epimerization

Understanding the mechanism is key to prevention. The diagram below illustrates how a base can cause epimerization at the carbon alpha to the nitrogen in a protected aminotetrahydropyran.

Caption: Mechanism of base-catalyzed racemization.

Experimental Protocols
Protocol 1: General Procedure for Stereoretentive N-Alkylation

This protocol uses a hindered base and controlled temperature to minimize racemization during the N-alkylation of a chiral aminotetrahydropyran.

  • Preparation: To a solution of the chiral aminotetrahydropyran (1.0 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) under an inert atmosphere (e.g., Argon), add the alkylating agent (e.g., alkyl halide, 1.1 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIEA) (1.5 equiv.) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature, but avoid heating unless absolutely necessary.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. Purify the crude product by flash column chromatography using a neutral eluent system.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines the general steps for determining the stereochemical purity of your aminotetrahydropyran derivative.

  • Derivatization (if necessary): Primary and secondary amines often require derivatization to be analyzed on common chiral columns. React a small sample of your compound with an achiral derivatizing agent like benzoyl chloride or dansyl chloride to introduce a UV-active chromophore without creating new stereocenters[6].

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the derivatized (or underivatized, if suitable) product in the mobile phase or a compatible solvent (e.g., hexane/isopropanol). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Summary

The choice of reagents and conditions has a profound impact on stereochemical outcomes. The table below summarizes key factors.

ParameterRecommended for StereopreservationHigh Risk for RacemizationRationale
Base DIEA, 2,4,6-Collidine, Proton SpongeNaH, KOtBu, NaOH, TriethylamineSterically hindered bases are less likely to abstract the α-proton. Strong, small bases readily cause epimerization[7].
Temperature -20 °C to 25 °C> 50 °CLower temperatures provide kinetic control and disfavor pathways with higher activation energies, such as proton abstraction[8].
Coupling Reagent EDC/Oxyma, HATU, COMUDCC or EDC aloneAdditives form more stable active esters that are less prone to forming achiral oxazolone intermediates[4][9].
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Polar protic solvents (e.g., Methanol)Aprotic solvents are generally preferred. Protic solvents can facilitate proton exchange, leading to racemization.
Purification pH Neutral (pH ~7)Highly Acidic (pH < 3) or Basic (pH > 10)Sensitive stereocenters can epimerize under harsh pH conditions during workup or chromatography[12].
References
  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Racemization. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: A DFT study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved January 19, 2026, from [Link]

  • Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Why is it difficult to resolve a racemic mixture? (2019). Quora. Retrieved January 19, 2026, from [Link]

  • Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • A Mild and Efficient Method for Racemization of α-Amino Esters. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Doubt about racemization in cyclohexanes products due to SN1 reaction. (2023). Reddit. Retrieved January 19, 2026, from [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • Stereochemical Environments within a Molecule. (2017). YouTube. Retrieved January 19, 2026, from [Link]

  • Stereochemistry of reactions involving rotationally restricted, sterically hindered cations, radicals, and anions: 9-fluorenyl systems. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

  • Introduction to Stereochemistry Enantiomers and Chiral Molecules. (2015). YouTube. Retrieved January 19, 2026, from [Link]

Sources

Overcoming solubility issues of aminotetrahydropyran intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminotetrahydropyran Intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility challenges encountered during experimental work with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) about Aminotetrahydropyran Solubility

Q1: My aminotetrahydropyran intermediate has very low solubility in my desired reaction solvent. What is the first step I should take?

A1: The initial and often most effective step is to assess the pH of your medium. The amino group on the tetrahydropyran ring is basic and can be protonated to form a more soluble salt.

  • For Aqueous Systems: If you are working in an aqueous environment, lowering the pH will protonate the amine, forming a cationic species that is generally much more soluble in water.[1][2] The structure of an amino acid, which contains an amino group, allows it to act as both an acid and a base, and its solubility is affected by the pH of the solution.[1][3]

  • For Organic Solvents: While seemingly counterintuitive, the formation of an ammonium salt can also increase solubility in some polar organic solvents. However, the most common issue in non-polar organic solvents is the inherent polarity of the aminotetrahydropyran itself. In these cases, solvent screening is a crucial first step.

Q2: I've tried adjusting the pH, but the solubility of my aminotetrahydropyran intermediate is still insufficient. What are my other options?

A2: If pH adjustment is not sufficient or not compatible with your reaction conditions, the next logical step is to explore different solvent systems. This can involve using a single alternative solvent or a mixture of co-solvents.

Systematic Solvent Screening: A systematic approach to solvent screening is highly recommended. Test the solubility of your intermediate in a range of solvents with varying polarities. Common choices include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Non-Polar Solvents: Toluene, Dichloromethane (DCM), Heptane.

Co-solvents: Often, a mixture of solvents (a co-solvent system) can provide the desired solubility profile that a single solvent cannot.[4][5] Co-solvents work by reducing the polarity of the primary solvent (like water) to better match that of the solute.[5] Common co-solvents for aqueous systems include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][6] For organic reactions, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly improve solubility.

Q3: My aminotetrahydropyran is still crashing out of solution, even with co-solvents. Should I consider salt formation?

A3: Absolutely. Salt formation is a powerful and widely used technique to enhance the aqueous solubility of ionizable compounds like aminotetrahydropyrans.[7][8] By reacting the basic amino group with an acid, you form a salt that often has vastly different and improved solubility characteristics.[9][10]

Common Counter-ions for Salt Formation:

  • For increased aqueous solubility: Hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), mesylate (CH₃SO₃H), and tartrate salts are common choices.[11]

  • For increased solubility in organic solvents: In some cases, forming a salt with a more lipophilic counter-ion can improve solubility in less polar organic media.

It's important to note that not all salt formations will lead to increased solubility, and the choice of counter-ion should be screened experimentally.[7]

Q4: I am concerned that modifying the pH or forming a salt will interfere with my downstream reaction steps. Are there other strategies?

A4: This is a valid concern. If pH modification and salt formation are not viable, you can explore the use of solubilizing agents or structural modification.

  • Solubilizing Agents: These are compounds that can increase the solubility of a solute through mechanisms like micelle formation. Surfactants are a common class of solubilizing agents.

  • Structural Modification: While a more involved approach, slight modifications to the aminotetrahydropyran structure can significantly impact solubility.[12] Adding polar functional groups or flexible side chains can disrupt crystal lattice formation and improve solvation.[13][14]

Troubleshooting Workflows & Protocols

Workflow for Systematic Solubility Enhancement

Here is a logical workflow to systematically address solubility issues with aminotetrahydropyran intermediates.

Caption: A stepwise decision-making workflow for troubleshooting solubility.

Protocol for Small-Scale Solubility Screening

This protocol outlines a method for rapidly assessing the solubility of your aminotetrahydropyran intermediate in various solvents.

Materials:

  • Your aminotetrahydropyran intermediate

  • A selection of solvents (e.g., Water, MeOH, EtOH, IPA, MeCN, THF, DCM, Toluene, DMSO, DMF)

  • Small vials (e.g., 1.5 mL HPLC vials) with caps

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of your aminotetrahydropyran intermediate (e.g., 1-2 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial for undissolved solid.

  • Incremental Solvent Addition: If solid remains, add another measured volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.

  • Quantification: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required.

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

  • Data Analysis: Calculate the approximate solubility in each solvent (e.g., in mg/mL).

Solvent Approximate Solubility (mg/mL) Observations
Water
Methanol
Ethanol
Acetonitrile
THF
DCM
Toluene
DMSO
DMF

Note: This is a semi-quantitative method. For precise solubility determination, techniques like the shake-flask method followed by HPLC or LC-MS analysis are recommended.[15]

Protocol for Salt Formation Screening

This protocol provides a general method for screening different acids to form a more soluble salt of your aminotetrahydropyran intermediate.

Materials:

  • Your aminotetrahydropyran intermediate

  • A selection of acids (e.g., 1M HCl in diethyl ether, methanesulfonic acid, tartaric acid)

  • A suitable solvent in which the free base is sparingly soluble but the salt is expected to be more soluble (e.g., isopropanol, ethyl acetate).

  • Small reaction vials with caps

  • Magnetic stir plate and stir bars

Procedure:

  • Dissolution of Free Base: Dissolve a known amount of your aminotetrahydropyran intermediate in the chosen solvent. You may need to gently warm the mixture to achieve a saturated or near-saturated solution.

  • Acid Addition: Slowly add a stoichiometric equivalent (1.0 eq) of the first acid to the solution while stirring.

  • Observation: Observe for any changes, such as the formation of a precipitate (the salt) or clarification of a previously cloudy solution.

  • Isolation (if precipitate forms): If a solid salt precipitates, it can be isolated by filtration, washed with a non-polar solvent (like heptane), and dried.

  • Solubility Testing of the Salt: Test the solubility of the isolated salt using the small-scale solubility screening protocol described above.

  • Repeat: Repeat steps 2-5 for each acid to be tested.

  • Comparison: Compare the solubilities of the different salts to identify the optimal counter-ion for your application.

Understanding the Science Behind Solubility

The solubility of a compound is governed by the interplay of its crystal lattice energy and the solvation energy of its molecules in the chosen solvent. For a compound to dissolve, the energy released upon solvation must overcome the energy required to break apart the crystal lattice.

Caption: The equilibrium between the solid and solution states.

Aminotetrahydropyran intermediates, with their polar amino group and ether linkage, can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice and consequently, low solubility. The strategies outlined in this guide aim to either disrupt this crystal packing or enhance the interaction with the solvent.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • Molecules. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • PubMed. (2007, July 30). Salt formation to improve drug solubility.
  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications | Request PDF.
  • PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Benchchem. (n.d.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • National Institutes of Health. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC.
  • Grokipedia. (n.d.). Tetrahydropyran.
  • ElectronicsAndBooks. (n.d.). Co-solvent: Significance and symbolism.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Emergent Life Sciences Research. (n.d.). Physicochemical properties of some tetrahydropyrimidine derivatives.
  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7).
  • ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety.
  • National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available.
  • ResearchGate. (n.d.). Improving solubility via structural modification.
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?
  • Elsevier. (1985). The use of co-solvents in parenteral low-solubility drugs formulation of.
  • National Institutes of Health. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
  • Reddit. (n.d.). Reaction intermediate being poorly soluble - any workarounds? : r/Chempros.
  • Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Royal Society of Chemistry. (n.d.). Tertiary amine solvents having switchable hydrophilicity - Green Chemistry (RSC Publishing).
  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.
  • PubMed. (2007, September 5). Solubilization of poorly soluble compounds using 2-pyrrolidone.
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • PubMed Central. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
  • National Institutes of Health. (n.d.). 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem.
  • ChemicalBook. (n.d.). 4-Aminotetrahydropyran | 38041-19-9.
  • PubMed Central. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Research Journal of Pharmacy and Technology. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
  • Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs.

Sources

Navigating the Labyrinth of Deprotection: A Technical Guide for Complex Aminotetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex aminotetrahydropyrans, a scaffold of increasing importance in medicinal chemistry, often presents a formidable challenge at the final deprotection step. The seemingly routine removal of protecting groups can become a bottleneck, plagued by incomplete reactions, unexpected side products, and degradation of the core structure. This guide, structured as a technical support center, provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently encountered questions. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these critical transformations, empowering you to navigate the complexities of your synthetic route with confidence.

Section 1: Troubleshooting Guide for Stubborn Protecting Group Removal

The successful removal of a protecting group hinges on a delicate balance between cleaving the desired bond and preserving the integrity of the often-complex molecular architecture. This section provides a structured approach to troubleshooting the removal of three common, yet frequently stubborn, protecting groups encountered in aminotetrahydropyran synthesis: the tert-butyloxycarbonyl (Boc) group, the carbobenzyloxy (Cbz) group, and benzyl (Bn) ethers.

The Acid-Labile Boc Group: When Mild Acidity Isn't Enough

The Boc group is a cornerstone of amine protection due to its general stability and seemingly straightforward acid-catalyzed removal.[1] However, in the context of sterically hindered or electronically deactivated amines on a tetrahydropyran ring, standard conditions can prove insufficient.

Frequently Asked Question (FAQ): My Boc deprotection with TFA in DCM is sluggish and incomplete. What should I do?

This is a common issue, often stemming from the steric hindrance imposed by the aminotetrahydropyran scaffold or the presence of nearby bulky substituents.

Troubleshooting Workflow: Incomplete Boc Deprotection

start Incomplete Boc Deprotection increase_acid Increase Acid Strength/Concentration (e.g., neat TFA, 4M HCl in Dioxane) start->increase_acid Initial Step add_scavenger Add a Scavenger (e.g., Triethylsilane, Thioanisole) increase_acid->add_scavenger Side reactions observed? change_solvent Change Solvent System (e.g., HCl in MeOH/EtOAc) increase_acid->change_solvent Still incomplete? success Successful Deprotection increase_acid->success Complete reaction add_scavenger->success lewis_acid Switch to Lewis Acid Conditions (e.g., TMSI, ZnBr₂, AlCl₃) change_solvent->lewis_acid Acid-sensitive groups present? change_solvent->success thermal Consider Thermal Deprotection (High-boiling solvent, e.g., Toluene, DMF) lewis_acid->thermal Lewis acid ineffective? lewis_acid->success failure Persistent Issues/Degradation lewis_acid->failure thermal->success thermal->failure

Caption: Troubleshooting decision tree for stubborn Boc group removal.

Expert Insights & Causality:

  • Increasing Acid Strength: While seemingly straightforward, simply increasing the concentration of trifluoroacetic acid (TFA) or switching to a stronger acid system like 4M HCl in dioxane can be highly effective.[2] The increased proton concentration enhances the rate of the initial protonation of the Boc-carbonyl, the rate-determining step in the cleavage mechanism.

  • The Role of Scavengers: A significant side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[3] This is particularly problematic with electron-rich aromatic systems or sulfur-containing functional groups. The addition of scavengers like triethylsilane (TES) or thioanisole provides a sacrificial nucleophile to trap the tert-butyl cation, preventing unwanted side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol can facilitate the breakdown of the carbamic acid intermediate. Using HCl in methanol or ethyl acetate can be a potent alternative to the standard TFA/DCM system.[4]

  • Lewis Acid-Mediated Deprotection: For substrates sensitive to strong protic acids, Lewis acids offer a milder alternative.[5][6] Reagents like trimethylsilyl iodide (TMSI), zinc bromide (ZnBr₂), or aluminum chloride (AlCl₃) can effectively cleave the Boc group, often at lower temperatures and with improved chemoselectivity.[5][6]

  • Thermal Deprotection: In some cases, particularly with sterically demanding substrates, thermal deprotection can be a viable option. Heating the Boc-protected amine in a high-boiling solvent can induce cleavage without the need for acidic reagents.[7]

Experimental Protocol: Lewis Acid-Mediated Boc Deprotection with TMSI

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected aminotetrahydropyran (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl iodide (TMSI) (1.5-2.0 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by standard methods, such as silica gel chromatography or crystallization.

The Resilient Cbz Group: Overcoming Hydrogenolysis Hurdles

The carbobenzyloxy (Cbz) group is a classic amine protecting group, prized for its stability and typically clean removal by catalytic hydrogenolysis.[8] However, in complex aminotetrahydropyran synthesis, this process can be hampered by catalyst poisoning or steric hindrance.

Frequently Asked Question (FAQ): My Cbz deprotection via hydrogenolysis is stalled, and I'm recovering starting material. What's going wrong?

This is a frequent challenge, often indicating catalyst deactivation or poor substrate accessibility to the catalyst surface.

Troubleshooting Workflow: Incomplete Cbz Deprotection by Hydrogenolysis

start Incomplete Cbz Hydrogenolysis increase_catalyst Increase Catalyst Loading (e.g., up to 20 mol% Pd/C) start->increase_catalyst Initial Step change_catalyst Change Catalyst Type (e.g., Pd(OH)₂/C, Pearlman's catalyst) increase_catalyst->change_catalyst Still incomplete? success Successful Deprotection increase_catalyst->success Complete reaction increase_pressure Increase Hydrogen Pressure (Parr shaker) change_catalyst->increase_pressure Catalyst change ineffective? change_catalyst->success transfer_hydrogenolysis Switch to Catalytic Transfer Hydrogenolysis (e.g., Ammonium formate, Formic acid) increase_pressure->transfer_hydrogenolysis High pressure not feasible/effective? increase_pressure->success acidic_cleavage Consider Acidic Cleavage (e.g., HBr in Acetic Acid) transfer_hydrogenolysis->acidic_cleavage Transfer hydrogenolysis fails? transfer_hydrogenolysis->success acidic_cleavage->success failure Persistent Issues/Degradation acidic_cleavage->failure

Caption: Troubleshooting decision tree for stubborn Cbz group removal.

Expert Insights & Causality:

  • Catalyst Deactivation: The heteroatoms within the aminotetrahydropyran ring or other functional groups (e.g., thiols) can act as catalyst poisons, deactivating the palladium surface. Increasing the catalyst loading can sometimes overcome this by providing more active sites.

  • Catalyst Choice: For particularly stubborn substrates, switching to a more active catalyst like palladium hydroxide on carbon (Pearlman's catalyst) can be beneficial. This catalyst is often more resistant to poisoning and can be more effective for hindered substrates.

  • Catalytic Transfer Hydrogenolysis: This technique avoids the use of flammable hydrogen gas and can be more efficient in some cases. A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a palladium catalyst. This method can sometimes succeed where direct hydrogenation fails.

  • Acid-Mediated Cleavage: For substrates that are incompatible with hydrogenation (e.g., containing reducible functional groups), acidic cleavage with reagents like HBr in acetic acid provides a potent alternative. However, this method is harsh and should be used with caution on acid-sensitive molecules.

Experimental Protocol: Catalytic Transfer Hydrogenolysis of a Cbz Group

  • Preparation: In a round-bottom flask, dissolve the Cbz-protected aminotetrahydropyran (1.0 equiv) in methanol or ethanol to a concentration of 0.1 M.

  • Reagent Addition: To this solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by standard methods.

The Robust Benzyl Ether: When Hydrogenolysis Falters

Benzyl ethers are valued for their stability across a wide range of chemical conditions. However, their removal, typically by hydrogenolysis, can be challenging in sterically congested environments or on substrates prone to catalyst poisoning.

Frequently Asked Question (FAQ): My benzyl ether deprotection by hydrogenolysis is not working, even with increased catalyst loading and pressure. What are my other options?

When standard hydrogenolysis fails, several alternative methods can be employed, ranging from other reductive techniques to oxidative and Lewis acid-mediated cleavage.

Troubleshooting Strategies for Stubborn Benzyl Ether Removal

MethodReagents/ConditionsKey AdvantagesPotential Limitations
Birch Reduction Na or Li in liquid NH₃/alcoholPowerful for very stubborn ethers.Harsh conditions, not compatible with many functional groups.
Lewis Acid-Mediated Cleavage BCl₃, BBr₃, TMSIMilder than strong protic acids, good for acid-sensitive substrates.[9][10]Stoichiometric amounts of Lewis acid often required.
Oxidative Cleavage DDQ, CANUseful for p-methoxybenzyl (PMB) ethers, can be chemoselective.[11]May not be suitable for electron-deficient or sterically hindered benzyl ethers.
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/CSafer than H₂ gas, can be more efficient for some substrates.May not be effective for all benzyl ethers.

Expert Insights & Causality:

  • Birch Reduction: This powerful method involves the use of dissolving metals in liquid ammonia and is capable of cleaving even the most stubborn benzyl ethers. However, the extremely harsh conditions limit its applicability to robust substrates.

  • Lewis Acid-Mediated Cleavage: Boron trihalides like BCl₃ and BBr₃ are effective reagents for benzyl ether cleavage.[9][10] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide. The addition of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts alkylation.[10][12]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for the removal of electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether.[11] The reaction proceeds via a single-electron transfer mechanism.

Experimental Protocol: Lewis Acid-Mediated Benzyl Ether Deprotection with BCl₃

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the benzyl-protected aminotetrahydropyran (1.0 equiv) and a cation scavenger such as pentamethylbenzene (2-3 equiv) in anhydrous DCM.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of BCl₃ in DCM (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of methanol. Allow the mixture to warm to room temperature and then add water. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the stereochemistry of the aminotetrahydropyran ring affect deprotection efficiency?

The stereochemical arrangement of substituents on the tetrahydropyran ring can significantly impact the accessibility of the protecting group to the reagents. Axial substituents adjacent to the protected amine may create more steric hindrance than equatorial substituents, potentially slowing down the reaction rate. Careful consideration of the conformational preferences of your substrate is crucial when planning a deprotection strategy.

Q2: Can I use the same deprotection conditions for a primary and a secondary amine on the tetrahydropyran ring?

Generally, secondary amines are more sterically hindered and can be more challenging to deprotect than primary amines. You may need to employ more forcing conditions (higher temperature, longer reaction time, or more reactive reagents) for the deprotection of a secondary amine compared to a primary amine, even with the same protecting group.

Q3: What are some signs of catalyst poisoning during a hydrogenolysis reaction?

Signs of catalyst poisoning include a stalled reaction (no further consumption of starting material), a significant decrease in the reaction rate over time, or the need for an unusually high catalyst loading to achieve conversion. The presence of sulfur-containing functional groups or certain nitrogen heterocycles in your molecule are common culprits.

Q4: Are there any "green" or more environmentally friendly methods for deprotection?

Yes, there is a growing interest in developing more sustainable deprotection methods. Catalytic transfer hydrogenolysis is often considered a greener alternative to using hydrogen gas. Additionally, methods using water as a solvent or catalyst-free thermal deprotections are being explored for certain protecting groups like Boc.[9][13][14]

Q5: What is an orthogonal protecting group strategy, and why is it important for complex aminotetrahydropyran synthesis?

An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different, non-interfering conditions.[8][15] For example, using a Boc group (acid-labile), a Cbz group (hydrogenolysis-labile), and a silyl ether (fluoride-labile) on the same molecule allows for the selective deprotection of one functional group without affecting the others. This is crucial in the synthesis of complex, polyfunctionalized aminotetrahydropyrans, as it enables precise and sequential manipulation of different parts of the molecule.[15]

References

  • Kotke, M., & Schreiner, P. R. (2007). A N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea-catalyzed tetrahydropyran and 2-methoxypropene protection of hydroxyl groups is broadly applicable to sterically hindered and acid-sensitive substrates. Synthesis, 779-790. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Available at: [Link]

  • Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A short review on the synthesis of tetrahydropyranyl ethers. Available at: [Link]

  • Zhang, Y., Wu, H., & An, D. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 18(10), 503. Available at: [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Available at: [Link]

  • Kim, D. H., Carroll, P. J., & Lee, J. C. (2003). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Organic Letters, 5(15), 2505-2507. Available at: [Link]

  • Burwell, R. L. (1950). THE CLEAVAGE OF ETHERS. Chemical Reviews, 46(2), 223-315. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Mineno, T. (2004). A Mild and Feasible Deprotection of Alcohol Tetrahydropyranyl or Methoxymethyl Ethers Catalyzed by Sc(OTf)3. Synlett, 2004(11), 1957-1960. Available at: [Link]

  • Reddy, G. S., & Kumar, K. S. (2005). Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines. Tetrahedron Letters, 46(36), 6277-6279. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Available at: [Link]

  • Kappe, C. O. (2012). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 1(1), 49-53. Available at: [Link]

  • Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Advanced Synthesis & Catalysis, 347(11-13), 1672-1676. Available at: [Link]

  • Kappe, C. O. (2012). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 77(24), 11325-11333. Available at: [Link]

  • Wang, Y., Zhu, C., & Cai, C. (2019). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency. Organic Letters, 21(19), 7858-7862. Available at: [Link]

  • Park, J., & Lee, S. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 363(1), 53-83. Available at: [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(3), 1032-1036. Available at: [Link]

  • Barluenga, J., & Fananas, F. J. (2004). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. The Journal of Organic Chemistry, 69(17), 5712-5715. Available at: [Link]

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Available at: [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis-‐Basic Cation Scavenger. Organic Syntheses, 93, 63-74. Available at: [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2007). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Tetrahedron Letters, 48(42), 7492-7495. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Berredjem, M., Djebbar, S., & Ben-Abdelouahab, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthesis, 1987(01), 53-55. Available at: [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4945-4949. Available at: [Link]

  • Ewing, M., & Tom, N. J. (2004). Deprotection of a primary Boc group under basic conditions. Tetrahedron Letters, 45(7), 1439-1441. Available at: [Link]

  • Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthesis, 1987(01), 53-55. Available at: [Link]

Sources

Technical Support Center: Synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this nuanced stereoselective synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental success.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents, where the specific stereochemistry of the molecule is paramount for its biological activity. The tetrahydropyran ring is a prevalent scaffold in numerous marketed drugs.[1] Achieving high diastereoselectivity for the cis isomer while minimizing impurities requires a deep understanding of the reaction mechanism and potential side reactions. This guide addresses the most frequently encountered issues in the synthesis, focusing on byproduct analysis and mitigation strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: My final product is a mixture of diastereomers. How can I confirm the presence of the trans isomer and what is the likely cause?

Answer:

The most common diastereomeric impurity is the trans-4-Amino-3-(methoxy)tetrahydropyran. Its formation is typically a result of incomplete stereocontrol during the reduction step of a precursor ketone, such as a 3-methoxytetrahydropyran-4-one, or during catalytic hydrogenation.

Identifying the trans Isomer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers.[2][3] In the cis isomer, the proton at C4 (bearing the amino group) is typically axial, leading to a smaller coupling constant (J-value) with the adjacent axial proton at C3. Conversely, in the trans isomer, the C4 proton is equatorial, resulting in a larger coupling constant. 2D NMR techniques like NOESY can further confirm the spatial relationship between the substituents.

  • GC-MS Analysis: Gas chromatography can often separate the cis and trans isomers, leading to distinct peaks.[4] While their mass spectra will be identical, the different retention times are indicative of two different compounds. Derivatization of the amine can sometimes enhance the separation.

  • Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase can also be effective in separating diastereomers.

Root Causes of Poor Diastereoselectivity:

  • Choice of Reducing Agent: In reductive amination, less selective reducing agents like sodium borohydride can reduce the precursor ketone to a mixture of cis and trans alcohols before the imine is formed, leading to a mixture of final amine diastereomers.[5] The use of more sterically hindered and selective reagents like sodium triacetoxyborohydride (STAB) is recommended for one-pot reductive aminations to favor the reduction of the iminium ion intermediate.[5][6]

  • Catalytic Hydrogenation Conditions: The choice of catalyst, solvent, and reaction conditions (pressure, temperature) in catalytic hydrogenation can significantly impact the stereochemical outcome.[7][8] For instance, the hydrogenation of a substituted pyran ring can be influenced by the directing effects of existing substituents. Experimenting with different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and optimizing conditions is crucial.[8]

  • Equilibration: Under certain acidic or basic conditions, the stereocenter at C4 could potentially equilibrate, leading to a mixture of isomers. It is important to control the pH during the reaction and workup.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material's carbonyl group being reduced to an alcohol. What is happening and how can I prevent this?

Answer:

This indicates that the reduction of the ketone (e.g., 3-methoxytetrahydropyran-4-one) is competing with the desired reductive amination pathway.

Root Cause:

This side reaction is common when the reducing agent is too reactive and not selective for the imine/iminium ion over the carbonyl group.[5] This is particularly problematic in one-pot reductive amination procedures.

Mitigation Strategies:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations as it is less reactive and preferentially reduces the protonated imine intermediate over the ketone or aldehyde.[5][6]

  • Two-Step Procedure: A more controlled approach is to first form the imine or enamine intermediate from the ketone and the amine source (e.g., ammonia or a protected amine). Once the formation of the C=N bond is complete (monitored by techniques like TLC or LC-MS), the reducing agent can be added. This ensures that the carbonyl compound is consumed before the reduction step, preventing the formation of the alcohol byproduct.[5]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate the formation of the iminium ion, which is more readily reduced than the carbonyl group. However, strongly acidic conditions should be avoided as they can lead to other side reactions.

Question 3: My reaction is producing a higher molecular weight byproduct, possibly a tertiary amine. How can I confirm this and what is the cause?

Answer:

The formation of a tertiary amine suggests over-alkylation of the desired primary amine product.

Identifying the Tertiary Amine:

  • Mass Spectrometry (MS): The mass spectrum of the byproduct will show a molecular ion peak corresponding to the addition of another tetrahydropyran moiety to the primary amine.

  • NMR Spectroscopy: In the ¹H NMR spectrum, you would observe a disappearance of the N-H protons and more complex signals in the region corresponding to the tetrahydropyran ring protons.

Root Cause:

The newly formed primary amine is nucleophilic and can react with the remaining ketone starting material to form a new iminium ion, which is then reduced to a tertiary amine. This is more likely to occur if the reaction is slow or if there is an excess of the ketone.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine source relative to the ketone to ensure the complete consumption of the carbonyl compound.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the iminium ion as it is formed, minimizing the opportunity for the primary amine product to react with the remaining ketone.

  • Use of Ammonia Source: When using ammonia as the nitrogen source, it is often supplied in large excess (e.g., as ammonium acetate or a solution of ammonia in an alcohol) to drive the equilibrium towards the formation of the primary amine.[9]

Byproduct Formation Pathways

The following diagram illustrates the key reaction pathways leading to the desired product and common byproducts.

Byproduct_Pathways Ketone 3-Methoxy- tetrahydropyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine Source Alcohol_Byproduct 3-Methoxy- tetrahydropyran-4-ol Ketone->Alcohol_Byproduct Direct Reduction (Side Reaction) Cis_Product cis-4-Amino-3-(methoxy)- tetrahydropyran Iminium->Cis_Product Stereoselective Reduction Trans_Product trans-4-Amino-3-(methoxy)- tetrahydropyran Iminium->Trans_Product Non-selective Reduction Tertiary_Amine Tertiary Amine Byproduct Cis_Product->Tertiary_Amine + Ketone, then Reduction Troubleshooting_Workflow Start Crude Product Analysis (NMR, GC-MS) Check_Purity Is Purity < 95%? Start->Check_Purity Check_Isomers Diastereomers Present? Check_Purity->Check_Isomers Yes Final_Product Pure cis-Isomer Check_Purity->Final_Product No Check_Alcohol Alcohol Byproduct Present? Check_Isomers->Check_Alcohol No Optimize_Reduction Optimize Reduction: - Use STAB - Two-step procedure - Optimize catalyst & conditions Check_Isomers->Optimize_Reduction Yes Check_Tertiary Tertiary Amine Present? Check_Alcohol->Check_Tertiary No Check_Alcohol->Optimize_Reduction Yes Optimize_Stoichiometry Optimize Stoichiometry: - Slight excess of amine source - Slow addition of reductant Check_Tertiary->Optimize_Stoichiometry Yes Purification Purification (Column Chromatography, Crystallization) Check_Tertiary->Purification No Optimize_Reduction->Purification Optimize_Stoichiometry->Purification Purification->Final_Product

Sources

Technical Support Center: Scaling Up the Synthesis of (3R,4R)-3-methoxyoxan-4-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3R,4R)-3-methoxyoxan-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to scale up the synthesis of this valuable chiral building block for library applications.[1][2] (3R,4R)-3-methoxyoxan-4-amine, with its defined stereochemistry and bifunctional nature, is a crucial intermediate for constructing diverse compound libraries aimed at various biological targets, including G protein-coupled receptors (GPCRs).[3]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of stereoselective synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (3R,4R)-3-methoxyoxan-4-amine and what are the key challenges?

A1: The synthesis often starts from readily available chiral precursors, such as sugar derivatives or products of asymmetric reactions like hetero-Diels-Alder cycloadditions.[4] A common strategy involves the stereoselective installation of the methoxy and amino groups onto a tetrahydropyran (THP) scaffold.[5][6]

  • Key Challenges:

    • Stereocontrol: Achieving the desired (3R,4R) configuration with high diastereomeric and enantiomeric excess is paramount. This often requires careful selection of chiral catalysts or auxiliaries.[4][7]

    • Protecting Group Strategy: Orthogonal protecting groups are necessary for the amine and any other reactive functionalities to allow for selective deprotection and derivatization during library synthesis.

    • Scale-Up Issues: Reactions that work well on a small scale may face issues with temperature control, mixing, and purification at a larger scale.[8]

    • Purification: Separating diastereomers and removing process-related impurities can be challenging, often requiring chromatography or diastereomeric salt resolution.[9]

Q2: Why is the tetrahydropyran (THP) ring a common motif in drug discovery?

A2: The THP ring is a privileged scaffold in medicinal chemistry. It is a saturated heterocycle that can adopt a stable chair conformation, allowing for the precise spatial arrangement of substituents. This conformational rigidity is advantageous for optimizing ligand-receptor interactions. THPs are found in numerous natural products and approved drugs.[5]

Q3: What analytical techniques are essential for monitoring this synthesis?

A3: A combination of techniques is crucial:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and relative stereochemistry of intermediates and the final product.

  • Chiral HPLC: To determine the enantiomeric and diastereomeric excess at key stages.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of products.

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up synthesis.

Problem 1: Low Diastereoselectivity in the Key Stereocenter-Forming Step

Q: My reaction to introduce the amine or methoxy group is producing a mixture of diastereomers. How can I improve the (3R,4R) selectivity?

A: Low diastereoselectivity is a common hurdle. The solution often lies in optimizing the reaction conditions to favor the desired transition state.

  • Causality: The formation of the stereocenters is governed by kinetic or thermodynamic control. On a larger scale, poor heat transfer can lead to temperature fluctuations, which can erode selectivity. The choice of solvent and reagents also plays a critical role in the stereochemical outcome.[11]

  • Troubleshooting Steps:

    • Temperature Control: Ensure strict temperature control. A reaction that is run at -78 °C on a lab scale may require a more robust cooling system for scale-up to maintain this temperature throughout the reaction mass.

    • Solvent Screening: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM). Apolar solvents often improve diastereoselectivity in nucleophilic additions.[11]

    • Reagent Choice:

      • If using a reduction (e.g., of an oxime or imine), consider using bulkier reducing agents that can enhance facial selectivity.

      • For nucleophilic additions, Lewis acids can be used to chelate the substrate and direct the incoming nucleophile.[5]

    • Catalyst Loading: In catalytic asymmetric reactions, ensure the catalyst loading is optimized. Sometimes, a slight increase in catalyst can significantly improve selectivity.

Troubleshooting Workflow for Low Diastereoselectivity

Caption: Decision tree for troubleshooting low diastereoselectivity.

Problem 2: Difficult Purification of the Final Amine

Q: I am struggling to purify the final (3R,4R)-3-methoxyoxan-4-amine. Column chromatography is not practical for the scale I need. What are my options?

A: Large-scale purification of polar, chiral amines can be challenging. Avoiding chromatography is often a key goal in process development.

  • Causality: The polarity of the amine can cause streaking on silica gel. The presence of closely related diastereomers makes separation difficult.

  • Solutions:

    • Diastereomeric Salt Resolution: This is a classical and highly effective method for separating enantiomers or diastereomers on a large scale.[9]

      • Procedure: React the amine mixture with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[12]

      • Optimization: Screen different chiral resolving agents and solvents to find the optimal conditions for crystallization.[9] Experiment with the stoichiometry of the resolving agent; sometimes using 0.5 equivalents is more effective.[9]

    • Crystallization of a Derivative: If the free amine does not crystallize well, consider forming a salt (e.g., HCl salt) or a derivative (e.g., a Boc-protected amine).[13] These derivatives often have better crystalline properties. The protecting group can then be removed in a subsequent step.

    • Solvent-Induced Precipitation: Carefully screen different solvent/anti-solvent systems to find conditions where the desired product selectively precipitates.

Table 1: Comparison of Purification Strategies

MethodAdvantagesDisadvantagesBest For
Chromatography High resolution, applicable to many compounds.Not easily scalable, high solvent consumption.Small scale (<10g), difficult separations.
Crystallization Highly scalable, cost-effective, high purity.Compound must be crystalline, requires optimization.Large scale (>100g), crystalline products.
Salt Resolution Excellent for chiral amines, scalable.Requires screening of acids and solvents, adds steps.Racemic or diastereomeric mixtures.[9][12]
Problem 3: Low Yield on Scale-Up

Q: The yield of my synthesis dropped significantly when I tried to scale it up from 1 gram to 100 grams. What could be the cause?

A: Yield loss on scale-up is a frequent issue, often related to physical processes rather than the chemistry itself.

  • Causality: Inefficient mixing, poor heat transfer, and challenges with work-up and product isolation are common culprits.

  • Troubleshooting Steps:

    • Mixing and Agitation: Ensure the reaction mixture is being agitated effectively. In large vessels, dead zones can form where reactants are not well mixed. Consider using a different type of agitator (e.g., overhead stirrer with a suitable impeller).

    • Heat Transfer: Exothermic or endothermic reactions are harder to control on a large scale. Monitor the internal reaction temperature closely. For exothermic reactions, slow the addition of reagents to control the temperature.

    • Work-up and Extraction: Phase separations that are clean in a separatory funnel can form problematic emulsions in a large reactor.

      • Solution: Consider adding a brine wash or a small amount of a different solvent to break up emulsions. Allow adequate time for phases to separate.

    • Product Isolation: Ensure the product is not being lost during isolation. For example, if the product is precipitated, check the mother liquor for dissolved product. Wash the filtered solid with a minimal amount of cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general workflow for separating a diastereomeric mixture of (3R,4R)-3-methoxyoxan-4-amine.

  • Dissolution: Dissolve the crude amine mixture (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The concentration should be high enough to allow for crystallization upon cooling but low enough to ensure everything dissolves at an elevated temperature.

  • Addition of Resolving Agent: Warm the solution (e.g., to 50-60 °C) and add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq) in the same solvent.

  • Crystallization: Stir the mixture at an elevated temperature for a short period (e.g., 30 minutes), then allow it to cool slowly to room temperature, and finally to 0-5 °C. Stirring for an optimal time is crucial; too long can sometimes decrease separation efficiency.[9]

  • Isolation: Collect the precipitated diastereomeric salt by filtration. Wash the solid with a small amount of cold solvent.

  • Analysis: Analyze the enantiomeric/diastereomeric excess of the crystallized salt and the mother liquor by chiral HPLC.

  • Liberation of Free Amine: Suspend the purified salt in a biphasic system (e.g., DCM and water). Add a base (e.g., 1M NaOH) to neutralize the acid and liberate the free amine into the organic layer. Separate the layers, and wash the organic layer with brine.

  • Final Product: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

Workflow for Salt Resolution

Caption: General workflow for diastereomeric salt resolution.

References

  • Technical Support Center: Purification of Chiral Amines. Benchchem.
  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry - ACS Publications.
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. NIH.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. J-GLOBAL.
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters - ACS Publications.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH.
  • trans-4-Amino-3-(methoxy)tetrahydropyran|CAS 1232060-77-3. Benchchem.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (-)-Lasonolide A. PubMed.
  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
  • (3S,4R)-3-methoxyoxan-4-amine (C007B-369112). Cenmed Enterprises.
  • Methodologies in amine synthesis : challenges and applications. OCAD University.
  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Recent developments in the synthesis and synthetic applications of borane-amines.
  • Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions. PMC - NIH.
  • Research could enable assembly line synthesis of prevalent amine-containing drugs.
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central.
  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph.
  • A process for synthesis of [6,7-bis-(2-methoxyethoxy-)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. American Chemical Society.
  • Amine building blocks for library synthesis. ResearchGate.
  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Purity Analysis of Aminotetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical quality attribute in the development of pharmaceuticals, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] Aminotetrahydropyran derivatives represent a vital scaffold in medicinal chemistry, necessitating robust analytical methods for their chiral analysis. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.[2][3][4] This guide provides a comparative analysis of common CSPs, details a systematic approach to method development, and presents actionable protocols for researchers, scientists, and drug development professionals engaged in the analysis of aminotetrahydropyran derivatives.

Introduction: The Imperative of Chiral Separation for Aminotetrahydropyrans

The tetrahydropyran (THP) ring is a privileged structure in drug discovery, valued for its favorable metabolic stability and ability to modulate physicochemical properties. When functionalized with an amino group, the resulting aminotetrahydropyran scaffold introduces a chiral center, leading to the existence of enantiomers. The tragic history of drugs like thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the regulatory and ethical mandate to develop single-enantiomer drugs.[1] Therefore, precise and accurate measurement of enantiomeric excess (e.e.) is non-negotiable from early discovery through to quality control.[3]

Fundamentals of Chiral Recognition in HPLC

The direct separation of enantiomers via HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase.[5][6] The stability of these complexes differs for each enantiomer, resulting in different retention times. Effective chiral recognition typically relies on a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6] For aminotetrahydropyran derivatives, key interaction points are the basic nitrogen of the amino group, the polar ether oxygen of the THP ring, and the stereogenic center itself.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of the CSP is the most critical factor in a chiral separation.[7] While a trial-and-error approach is common, an understanding of the CSP chemistry can guide a more rational selection process.[7][8] For aminotetrahydropyran derivatives, polysaccharide-based CSPs are often the most successful.[2][9][10]

Polysaccharide-Based CSPs (The Workhorses)

CSPs derived from cellulose and amylose, functionalized with phenylcarbamate derivatives, are the most widely used and successful for a broad range of chiral compounds, including amines.[2][9][10]

  • Mechanism of Action: Separation occurs within the chiral grooves or pockets of the helical polysaccharide structure.[5][11] Recognition is mediated by a combination of hydrogen bonding (with the carbamate -NH and C=O groups), dipole-dipole interactions, and π-π stacking with the phenyl groups.[9][11]

  • Key Columns:

    • Amylose-based: CHIRALPAK® AD, CHIRALPAK® IA

    • Cellulose-based: CHIRALCEL® OD, CHIRALCEL® OJ, CHIRALPAK® IB, CHIRALPAK® IC

  • Advantages for Aminotetrahydropyrans: The polar carbamate groups on the CSP can effectively interact with the amine and ether functionalities of the analyte. Their broad selectivity makes them an excellent starting point for screening.

  • Considerations:

    • Coated vs. Immobilized: Immobilized phases (e.g., CHIRALPAK IA, IB, IC) are covalently bonded to the silica support, offering superior solvent compatibility and robustness.[11][12] This allows the use of a wider range of solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which can be crucial for both method development and sample solubility.[2][11][12] Coated phases have more restricted solvent compatibility.[13]

    • Mobile Phase: Typically used in normal phase (e.g., Hexane/Isopropanol, Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol).[14]

Macrocyclic Glycopeptide CSPs

These phases consist of macrocyclic antibiotics (e.g., vancomycin, teicoplanin) bonded to silica.[6]

  • Mechanism of Action: They offer a complex array of interaction sites, including peptide backbones, sugar moieties, and aromatic rings, allowing for ionic interactions, hydrogen bonding, and inclusion complexation.[6][15]

  • Key Columns: CHIROBIOTIC® V, CHIROBIOTIC® T

  • Advantages for Aminotetrahydropyrans: The presence of ionizable groups makes them suitable for separating basic compounds like amines, especially in reversed-phase or polar ionic modes.[8]

  • Considerations: Their retention mechanisms are highly complex, but they provide complementary selectivity to polysaccharide phases.[8]

Experimental Data & Performance Comparison

To illustrate the selection process, the following table summarizes hypothetical but realistic performance data for the separation of a representative aminotetrahydropyran derivative on three different immobilized polysaccharide CSPs.

Table 1: Comparative Performance of CSPs for a Model Aminotetrahydropyran

Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)) CHIRALPAK® IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate)) CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 150 x 4.6 mm, 3 µm 150 x 4.6 mm, 3 µm 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) Acetonitrile / Methanol / Butylamine (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Temperature 25 °C 25 °C 25 °C
Detection UV at 220 nm UV at 220 nm UV at 220 nm
Retention Time (t_R1) 5.8 min 8.2 min 4.5 min
Retention Time (t_R2) 7.1 min 10.5 min 5.1 min
Selectivity (α) 1.28 1.35 1.15
Resolution (R_s) 2.5 3.1 1.9

| Peak Asymmetry (A_s) | 1.1 | 1.2 | 1.3 |

Data is illustrative and intended for comparative purposes.

Analysis: In this comparison, Method 2 using the CHIRALPAK IB-3 column provides the highest resolution (Rs = 3.1), indicating the best overall separation, although with longer retention times. Method 1 (CHIRALPAK IA-3) also provides an excellent, faster separation. Method 3 shows poorer performance, highlighting that even within the same CSP family, selectivity can be highly complementary.[12]

Protocol: A Systematic Approach to Chiral Method Development

A structured, systematic approach is more efficient than random screening.[5] The process involves initial screening to find a promising CSP, followed by optimization to achieve the desired resolution and run time.

Experimental Workflow Diagram

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, pKa, Solubility) Column_Screen Column Screening (e.g., IA, IB, IC, AD) - Normal Phase (Hex/IPA, Hex/EtOH) - Polar Organic (ACN/MeOH) Analyte->Column_Screen Additive_Screen Basic Additive Screen (0.1% DEA, Butylamine) For Peak Shape Column_Screen->Additive_Screen Identify_Hit Identify Best Condition (Rs > 1.5) Additive_Screen->Identify_Hit Select best 'hit' Optimize_MP Optimize Mobile Phase - Alcohol % (for Ret./Res.) - Additive Conc. (for Shape) Identify_Hit->Optimize_MP Optimize_Params Optimize Other Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Final_Method Final Robust Method (Rs > 2.0, As ~ 1.0) Optimize_Params->Final_Method Validate

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Screening Protocol
  • Analyte Preparation: Dissolve the aminotetrahydropyran sample in the initial mobile phase to a concentration of ~0.5-1.0 mg/mL.

  • Column Selection: Utilize a column screening system with at least three columns of diverse selectivity (e.g., CHIRALPAK IA, IB, and IC).

  • Initial Mobile Phase Conditions:

    • Normal Phase (NP): Start with n-Hexane/Isopropanol (IPA) (90:10, v/v).

    • Polar Organic (PO): Start with Acetonitrile (ACN)/Methanol (MeOH) (95:5, v/v).

  • Additive Introduction: For basic analytes like aminotetrahydropyrans, poor peak shape is common.[16] Incorporate a basic additive into the mobile phase to improve peak symmetry and often enhance recognition.[17][18]

    • Add 0.1% Diethylamine (DEA) or Butylamine to both the NP and PO mobile phases. DEA is a standard choice, but other amines can sometimes dramatically improve resolution.[17]

  • Screening Execution:

    • Equilibrate each column with the mobile phase for at least 10 column volumes.

    • Inject the sample and run the isocratic method for 15-20 minutes to ensure the elution of both enantiomers.

    • Evaluate the resulting chromatograms for any signs of separation. A resolution (Rs) > 1.0 is a promising "hit."

Step-by-Step Optimization Protocol

Once a promising CSP and mobile phase system are identified, optimize the method.

  • Alcohol Modifier Adjustment:

    • If retention is too long, increase the percentage of the alcohol modifier (IPA or EtOH) in the normal phase system.

    • If retention is too short or resolution is poor, decrease the alcohol percentage. This typically increases interaction with the CSP and improves resolution, albeit at the cost of longer run times.

  • Temperature Optimization:

    • Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by favoring the enthalpic differences in the analyte-CSP interaction.

  • Flow Rate Adjustment:

    • Once separation is adequate, the flow rate can be increased to shorten the analysis time, provided that the resolution remains acceptable (typically Rs > 2.0 for baseline separation).

The Causality of Additives: Why They Work

For basic compounds like aminotetrahydropyrans, mobile phase additives serve two primary functions.[18] First, they act as competitive agents for highly active sites on the silica surface (residual silanols), preventing strong, non-enantioselective interactions that cause peak tailing.[16][19] Second, they can modulate the ionization state of the analyte, ensuring it is in a neutral form that interacts more effectively and reproducibly with the neutral carbamate groups of the polysaccharide CSP.[18][19]

Chiral Recognition Mechanism Diagram

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide Groove) cluster_Analyte Analyte Enantiomer CSP_Surface H_Bond H-Bond Acceptor (C=O) Pi_Stack π-Surface (Phenyl) Steric Steric Pocket Analyte_Center Chiral Center Analyte_H H-Bond Donor (-NH) Analyte_H->H_Bond Interaction 1 (Hydrogen Bond) Analyte_Pi Aromatic Group Analyte_Pi->Pi_Stack Interaction 2 (π-π Stacking) Analyte_R Steric Group Analyte_R->Steric Interaction 3 (Steric Fit) caption Fig. 1: The 'three-point interaction' model for chiral recognition.

Caption: The 'three-point interaction' model for chiral recognition.

Conclusion

A systematic screening approach utilizing a small, diverse set of modern immobilized polysaccharide-based chiral stationary phases is the most efficient strategy for developing a robust enantiomeric purity method for aminotetrahydropyran derivatives. Columns based on amylose and cellulose phenylcarbamates (such as the CHIRALPAK® IA and IB) offer a high probability of success. The judicious use of basic mobile phase additives is critical for achieving good peak shape and unlocking the full selective potential of the CSP. By following the protocols outlined in this guide, researchers can efficiently develop reliable, accurate, and robust methods for this important class of chiral compounds.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Ali, I., Al-Othman, Z. A., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(4), 339-346. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5649. [Link]

  • Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(7). [Link]

  • Yashima, E., & Yamamoto, C. (2017). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods. [Link]

  • Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial chemistry & high throughput screening, 15(4), 339–346. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Regis Technologies. Getting Started with Chiral Method Development. (2022). [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. [Link]

  • Chromatography Forum. additives for chiral. (2017). [Link]

  • Daicel. DAICEL Chiral Application Search. [Link]

Sources

A Comparative Guide to NMR Characterization and Stereochemical Assignment of cis-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of natural products and pharmaceutical agents. The precise three-dimensional arrangement of substituents on this heterocyclic core is often critical to its biological activity. Consequently, the unambiguous assignment of stereochemistry is a cornerstone of modern drug discovery and natural product synthesis. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive characterization of cis-disubstituted tetrahydropyrans, offering field-proven insights and supporting experimental data to aid researchers in this crucial analytical task.

The Conformational Landscape of Tetrahydropyrans: A Primer

The stereochemical analysis of substituted tetrahydropyrans is fundamentally linked to their conformational behavior. The THP ring predominantly adopts a chair conformation, analogous to cyclohexane, to minimize torsional and steric strain. In a disubstituted THP, the substituents can occupy either axial or equatorial positions. For a cis-isomer, this translates to one substituent being in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). This conformational preference is the key to distinguishing cis and trans isomers using NMR, as the spatial relationships and dihedral angles between protons are distinct for each.

Core Techniques for Stereochemical Elucidation: A Comparative Analysis

The two primary NMR techniques for assigning the stereochemistry of disubstituted tetrahydropyrans are through-bond J-coupling analysis and through-space Nuclear Overhauser Effect (NOE) spectroscopy.

Through-Bond Scalar (J) Coupling: Probing Dihedral Angles

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This provides a powerful tool for differentiating between cis and trans isomers in the rigid chair conformation of a tetrahydropyran ring.

In a cis-2,6-disubstituted tetrahydropyran, the protons at C2 and C6 will have different relationships with their neighboring methylene protons depending on whether the substituents are in a diaxial or diequatorial arrangement. However, for a cis isomer in a chair conformation, one substituent will be axial and the other equatorial. This leads to characteristic coupling patterns. For instance, an axial proton will typically exhibit large (8-13 Hz) couplings to adjacent axial protons (trans-diaxial relationship) and smaller (2-5 Hz) couplings to adjacent equatorial protons. Conversely, an equatorial proton will show small couplings to both adjacent axial and equatorial protons.

Table 1: Comparison of Typical ¹H NMR J-Coupling Constants in cis- and trans-2,6-Disubstituted Tetrahydropyrans

IsomerProton RelationshipDihedral Angle (approx.)Typical ³JHH (Hz)
cis H-2ax / H-3ax~180°8 - 13
H-2ax / H-3eq~60°2 - 5
H-2eq / H-3ax~60°2 - 5
H-2eq / H-3eq~60°2 - 5
trans H-2ax / H-3ax~180°8 - 13
(diequatorial)H-2eq / H-3ax~60°2 - 5
trans H-2ax / H-3ax~180°8 - 13
(diaxial)H-2eq / H-3ax~60°2 - 5

Note: The exact values can be influenced by the electronegativity of substituents and ring puckering.

By analyzing the multiplicity and measuring the coupling constants of the protons at the substituted carbons (C2 and C6), one can deduce their axial or equatorial orientation and thus confirm the cis stereochemistry.

Through-Space Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Spatial Proximity

While J-coupling provides information about through-bond connectivity, NOE spectroscopy (and its rotating-frame equivalent, ROESY) detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.[1] This is a powerful method for confirming the stereochemical assignments made through J-coupling analysis.

For a cis-2,6-disubstituted tetrahydropyran in a chair conformation, the axial substituent at one position will be in close proximity to the axial protons at the C3 and C5 positions on the same face of the ring. A 2D NOESY or ROESY experiment will reveal cross-peaks between the protons of the axial substituent and these axial ring protons. In contrast, an equatorial substituent will show NOE correlations to both the axial and equatorial protons on the adjacent carbons. The presence of a strong NOE between the protons on the C2 and C6 substituents would be indicative of a cis relationship, as these groups would be on the same side of the ring.

Diagram 1: Key NOE Correlations for a cis-2,6-Disubstituted Tetrahydropyran

cluster_0 cis-2,6-Disubstituted Tetrahydropyran (Chair Conformation) C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 O O R1 R2 R1->R2 H3a Hax R1->H3a H5a Hax R1->H5a H2 H R2->H3a R2->H5a H6 H H3e Heq H5e Heq H4a Hax H4e Heq

Caption: Key through-space NOE correlations (dashed red lines) for a cis-disubstituted THP.

Experimental Protocol: 2D NOESY for Stereochemical Assignment

This protocol outlines the key steps for acquiring and processing a 2D NOESY spectrum to determine the stereochemistry of a cis-disubstituted tetrahydropyran.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified tetrahydropyran derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube.

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.

  • For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • Set up a 2D phase-sensitive NOESY experiment (e.g., using the noesyph pulse program on a Bruker spectrometer).

  • Key Parameters:

    • Mixing Time (d8): This is the most critical parameter. For small molecules (MW < 700), a mixing time in the range of 0.5 to 1.5 seconds is typically optimal.[2] A good starting point is 800 ms.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 32) per increment should be used to achieve an adequate signal-to-noise ratio.

    • Number of Increments (ni): Typically, 256 to 512 increments in the indirect dimension (t₁) provide sufficient resolution.

  • The experiment should be run without sample spinning to avoid modulation artifacts.[3]

3. Data Processing and Analysis:

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phase the 2D spectrum carefully. For small molecules, NOE cross-peaks will have the opposite phase to the diagonal peaks.[2]

  • Integrate the cross-peaks to qualitatively assess the strength of the NOE interactions (strong, medium, or weak).

  • Correlate the observed cross-peaks with the expected spatial proximities for the cis and trans isomers to make a definitive stereochemical assignment.

Advanced Methods for Complex Cases

In cases where conformational flexibility or signal overlap complicates the analysis, more advanced techniques can be employed.

  • Rotating-Frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size (MW ~700-1500), the NOE can be close to zero. In such cases, a ROESY experiment is preferred, as the ROE is always positive regardless of molecular weight.[2]

  • J-Based Configurational Analysis (JBCA): This method utilizes a combination of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to determine the relative configuration of stereocenters in acyclic and flexible cyclic systems.[4]

Conclusion

The stereochemical assignment of cis-disubstituted tetrahydropyrans is a critical task that can be reliably accomplished through a systematic application of NMR spectroscopy. A combined approach utilizing both through-bond J-coupling analysis and through-space NOE correlations provides a self-validating system for unambiguous characterization. By carefully acquiring and interpreting these NMR data, researchers can confidently determine the three-dimensional structure of these important heterocyclic compounds, paving the way for a deeper understanding of their structure-activity relationships.

References

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). Retrieved January 19, 2026, from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved January 19, 2026, from [Link]

  • TUTORIAL: 2D NOESY EXPERIMENT. (n.d.). Retrieved January 19, 2026, from [Link]

  • Yamauchi, S., et al. (2007). Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B. Journal of Natural Products, 70(4), 549–556. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. Retrieved January 19, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 19, 2026, from [Link]

  • 5.4: NOESY Spectra. (2021, October 12). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Journal of Drug Design and Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • H NMR coupling and coupling constants. (2019, December 11). [Video]. YouTube. [Link]

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. (2019). Marine Drugs, 17(5), 277. [Link]

Sources

A Senior Application Scientist's Guide to NOE NMR Analysis for Confirming cis Configuration of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical requirement for ensuring the safety and efficacy of therapeutic candidates.[1] The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. Within the landscape of pharmaceutically relevant scaffolds, the substituted tetrahydropyran (THP) ring is a ubiquitous motif found in numerous natural products and synthetic drugs. The relative orientation of substituents on the THP ring—specifically, the distinction between cis and trans isomers—can profoundly alter a compound's pharmacological profile.

This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) methods, focusing on the application of the Nuclear Overhauser Effect (NOE) to unequivocally assign the cis configuration of substituted tetrahydropyrans. We will move beyond a simple recitation of protocols to explain the underlying principles, the rationale behind experimental choices, and the interpretation of data, equipping you with the expertise to confidently apply these techniques in your own research.

The Foundational Principle: The Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon unique to NMR spectroscopy that allows for the detection of protons that are close to each other in space, irrespective of their through-bond connectivity.[2][3][4] This effect arises from the transfer of nuclear spin polarization between two spatially proximate nuclei through dipolar coupling.[5] The magnitude of the NOE is exquisitely sensitive to the distance between the interacting nuclei, being proportional to the inverse sixth power of the internuclear distance (1/r⁶).[6] This strong distance dependence makes the NOE an unparalleled tool for probing molecular geometry. For small molecules, an NOE is typically observable for protons that are within 4-5 Å of each other.[2][7]

Choosing Your Weapon: A Comparison of NOE Experiments

The two primary methods for observing NOEs are 1D NOE (often as a "difference" experiment or 1D NOESY) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). The choice between them depends on the complexity of the molecule and the specific questions being addressed.

Feature1D NOE (Difference/Selective 1D NOESY)2D NOESY
Principle A single proton resonance is selectively irradiated. The spectrum is then subtracted from a reference spectrum (where the proton is not irradiated) to reveal small intensity enhancements of spatially close protons.[2]A 2D experiment that correlates all protons in a molecule that are close in space. The resulting spectrum displays diagonal peaks and off-diagonal cross-peaks.[2][8]
Speed Significantly faster. A single 1D NOE experiment can often be completed in 10-20 minutes.[9]More time-consuming, typically requiring 2.5 to 12 hours for acquisition, depending on the sample concentration and desired resolution.[9]
Information Provides information about the spatial proximity of other protons relative to the single irradiated proton.[8]Provides a comprehensive map of all through-space interactions between all protons in the molecule in a single experiment.[8][10]
Sensitivity Can be very sensitive for detecting weak NOEs to a specific proton, as the experiment is optimized for that one interaction. However, the difference subtraction can sometimes lead to artifacts.Generally offers excellent clarity and sensitivity for a wide range of interactions, presenting the data in a cleaner format than 1D difference spectra.
Use Case Ideal for confirming a specific, hypothesized interaction. For example, if you have a strong suspicion about the relationship between two specific protons, a 1D experiment is a quick way to verify it.The preferred method for a complete and unbiased analysis of a new molecule's stereochemistry, as it reveals all spatial correlations simultaneously.[10]

Experimental Protocol: Acquiring High-Quality 2D NOESY Data

The following protocol outlines the key steps for acquiring a 2D NOESY spectrum for a small organic molecule like a substituted tetrahydropyran. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. High Purity Sample (~5-10 mg in 0.5-0.7 mL solvent) prep2 2. Deuterated Solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 3. Degassing (Optional but Recommended) (Freeze-pump-thaw cycles to remove O2) prep2->prep3 acq1 4. Acquire Standard 1H Spectrum (Determine spectral width and pulse widths) prep3->acq1 acq2 5. Set Up 2D NOESY Experiment (Select NOESY pulse program) acq1->acq2 acq3 6. Optimize Mixing Time (d8/tmix) (Crucial for observing NOEs) acq2->acq3 acq4 7. Set Acquisition Parameters (ni, ns, d1) acq3->acq4 acq5 8. Run Experiment acq4->acq5 proc1 9. Fourier Transform (in both dimensions) acq5->proc1 proc2 10. Phasing (Correct phase of diagonal and cross-peaks) proc1->proc2 proc3 11. Baseline Correction proc2->proc3

Caption: Workflow for 2D NOESY Experiment.

Step-by-Step Methodology with Rationale:

  • Sample Purity: Start with a sample that is as pure as possible. Impurities can introduce extraneous signals that complicate spectral analysis.

  • Solvent Choice: Use a high-quality deuterated solvent to minimize the residual solvent signal.

  • Degassing: Dissolved paramagnetic oxygen can significantly shorten relaxation times and quench the NOE. For critical measurements, degassing the sample is highly recommended to enhance the observed NOEs.

  • Initial ¹H Spectrum: Always acquire a standard 1D proton spectrum first. This allows you to determine the chemical shift range of your protons (spectral width) and to calibrate the 90° pulse width, which is essential for all subsequent experiments.

  • Pulse Program: Select a standard 2D NOESY pulse program on your spectrometer (e.g., noesygpph on Bruker systems). Gradient-selected sequences are preferred as they offer better artifact suppression.

  • Mixing Time (tmix): This is the most critical parameter in a NOESY experiment.[10] It is the delay during which the NOE is allowed to build up.

    • Causality: If the mixing time is too short, the NOE will not have had sufficient time to develop, and cross-peaks will be weak or absent. If it is too long, a phenomenon known as "spin diffusion" can occur, where magnetization is relayed between protons, leading to spurious cross-peaks that do not represent direct through-space proximity. This can lead to incorrect structural assignments.

    • Recommendation for Small Molecules (MW < 600): A good starting point for a substituted tetrahydropyran is a mixing time between 500 ms and 1 s.[10]

  • Acquisition Parameters:

    • ns (Number of Scans): This should be a multiple of 8 or 16 for proper phase cycling. Increase ns to improve the signal-to-noise ratio for dilute samples.

    • ni (Number of Increments): This determines the resolution in the indirect dimension (F1). A value of 256 or 512 is typically sufficient for small molecules.

    • d1 (Relaxation Delay): This should be set to at least 1.5 times the longest T1 relaxation time of the protons in your molecule to allow for full relaxation between scans. A value of 2-3 seconds is common.

  • Run the Experiment: As this is a lengthy experiment, ensure the spectrometer's stability (lock and shims) before starting.

  • Fourier Transform: Apply a 2D Fourier transform to the acquired data (the FID) to generate the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum in both dimensions. In a properly phased NOESY spectrum of a small molecule, the diagonal peaks and the cross-peaks will have the same phase (e.g., both positive/absorptive).[10]

  • Baseline Correction: Apply baseline correction to ensure accurate integration and visualization of the cross-peaks.

Data Interpretation: A Comparative Case Study of a 2,6-Disubstituted Tetrahydropyran

To illustrate the power of NOESY in distinguishing cis from trans isomers, let's consider a hypothetical but representative example: cis- and trans-2-methyl-6-phenyl-tetrahydropyran. The key to the analysis lies in the conformation of the THP ring, which strongly prefers a chair conformation.

G cluster_cis cis-Isomer (Chair Conformation) cluster_trans trans-Isomer (Chair Conformation) cis_img H2_label H2 (axial) H6_label H6 (axial) Me_label CH3 (equatorial) Ph_label Ph (equatorial) trans_img H2_t_label H2 (axial) H6_t_label H6 (equatorial) Me_t_label CH3 (equatorial) Ph_t_label Ph (axial) c_H2->c_H6 Strong 1,3-diaxial NOE t_H2->t_Ph Strong NOE

Caption: Key through-space NOE interactions for cis and trans isomers.

In the most stable chair conformation:

  • For the cis-isomer: Both large substituents (methyl and phenyl) will preferentially occupy the equatorial positions to minimize steric hindrance. This forces the protons at the C2 and C6 positions (H2 and H6) into axial positions. These two protons are now on the same face of the ring in a 1,3-diaxial relationship, which places them very close in space.

  • For the trans-isomer: One substituent must be axial and the other equatorial. Assuming the larger phenyl group occupies the equatorial position, the methyl group would be axial. Alternatively, if the methyl group is equatorial, the phenyl group must be axial. In either case, the 1,3-diaxial relationship between H2 and H6 is lost. Instead, we would expect to see a strong NOE between the axial substituent and the other axial protons on the same side of the ring.

Comparative NOE Data Summary

The following table summarizes the expected key diagnostic NOE cross-peaks that would be observed in the 2D NOESY spectra of our model compounds.

Proton CorrelationExpected Internuclear DistanceExpected NOE Intensity in cis-IsomerExpected NOE Intensity in trans-IsomerRationale
H2 ↔ H6 ~2.4 Å (diaxial)Strong Weak or AbsentThe defining correlation for the cis isomer. The 1,3-diaxial orientation brings these protons very close together. This interaction is absent in the trans isomer's stable conformation.
H2 ↔ H4 (axial) ~2.4 Å (diaxial)Strong Strong This 1,3-diaxial interaction is expected in both isomers (assuming H2 is axial) and serves as a good internal reference.
H6 ↔ H4 (axial) ~2.4 Å (diaxial)Strong Weak or AbsentSimilar to H2 ↔ H6, this correlation is strong in the cis isomer but weak or absent if H6 is equatorial in the trans isomer.
H2 ↔ Methyl Protons > 3.0 ÅWeakWeakThe equatorial methyl group is relatively far from the axial H2.
H6 ↔ Phenyl Protons > 3.0 ÅWeakWeakThe equatorial phenyl group is relatively far from the axial H6.

The Nuclear Overhauser Effect is an indispensable tool for the stereochemical assignment of substituted tetrahydropyrans. A comprehensive analysis using 2D NOESY provides a rich dataset of through-space correlations that, when interpreted in the context of the molecule's preferred conformation, allows for the unambiguous differentiation between cis and trans diastereomers. The presence of a strong cross-peak between the 1,3-diaxial protons (e.g., H2 and H6 in a 2,6-disubstituted THP) is a hallmark of the cis configuration.

As a final word of advice from the field, always complement your NOE analysis with other NMR data. The analysis of through-bond ³J scalar couplings (J-couplings), governed by the Karplus relationship, provides information about the dihedral angles between vicinal protons and can further corroborate your conformational and configurational assignments. By integrating multiple lines of NMR evidence, you can build an unassailable case for the stereochemistry of your molecule, ensuring the integrity and validity of your research.

References

  • Decatur, J. (2018). NOESY and ROESY. Retrieved from University of New Hampshire website: [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • The University of Chicago. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Nowick, J. S. (2011, December 1). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination [Video]. YouTube. [Link]

  • Stark, P. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from Wellesley College website: [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871.
  • Hughes, D. L. (2006). A “Gold Standard” for the Validation of Hit-to-Lead Compounds. Journal of Medicinal Chemistry, 49(23), 6683-6684.
  • Conduct Science. (2021, April 5). Nuclear Overhauser Effect. Retrieved from [Link]

  • Steinhauser, O., & Kirchner, B. (2015). The intermolecular NOE is strongly influenced by dynamics. The Journal of Chemical Physics, 142(12), 124501.
  • Wikipedia. (2023, December 2). Karplus equation. Retrieved from [Link]

  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 64(531), 384-396.
  • Tzou, D. M. (2022).
  • Zhou, H. (2010, September). 1D and 2D NOESY Comparison. Retrieved from Rutgers University website: [Link]

  • G. Schiraldi, et al. (2009). One-Dimensional ROESY Experiments with Full Sensitivity and Reliable Cross-Peak Integration When Applied to Natural Products.
  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
  • University of Wisconsin-Madison. (n.d.). 1H-1H ROESY. Retrieved from [Link]

  • Kalesse, M., & Cordes, M. (2000). The Stereoselective Synthesis of the Tetrahydropyran Moiety of the Phorboxazoles. Organic Letters, 2(18), 2821-2823.
  • ACD/Labs. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • Stanford University. (n.d.). NOESY. Retrieved from [Link]

  • Reusch, W. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from Michigan State University website: [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2012). Reference-free NOE NMR analysis.
  • Kwan, B. (2003, June 6). Conformational Analysis of Medium Rings. MacMillan Group Meeting.
  • Organic Spectroscopy International. (2014, November 25). NOESY and ROESY. Retrieved from [Link]

  • Wenzel, T. J., & Chiral, B. D. (2018). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Chirality, 30(4), 332-369.
  • University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • All 'Bout Chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]

  • Epistemeo. (2014, January 8). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]

  • Clarke, P. A., & Santos, A. G. (2011). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 9(17), 5937-5951.
  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • D'Andrea, L. D., & Morelli, G. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 20(4), 318-333.
  • ResearchGate. (n.d.). NMR detection of conformational coupling between the hydrogen bonds.... Retrieved from [Link]

Sources

A Researcher's Guide to Absolute Stereochemistry Determination of Aminotetrahydropyrans: A Comparative Analysis of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step that dictates its biological activity, efficacy, and safety. Among the myriad of chiral scaffolds, aminotetrahydropyrans (ATHPs) are privileged structures found in numerous bioactive natural products and pharmaceuticals. Their inherent chirality, stemming from multiple stereocenters, presents a significant challenge in unequivocally assigning their absolute stereochemistry. This guide provides an in-depth comparison of X-ray crystallography with other established techniques for the absolute stereochemistry determination of ATHPs, offering insights into the experimental nuances and data interpretation to empower researchers in making informed decisions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

The Principle of Anomalous Dispersion

The ability to determine absolute stereochemistry via X-ray crystallography hinges on the phenomenon of anomalous dispersion (or resonant scattering). When the energy of the incident X-rays is near the absorption edge of a heavier atom in the crystal, the scattering factor for that atom becomes a complex number. This results in a breakdown of Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverse (-h,-k,-l) are equal. The subtle differences between these Friedel pairs, known as Bijvoet pairs, can be measured and used to determine the absolute configuration of the molecule.

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. Therefore, the presence of a heavier atom (e.g., S, Cl, Br, I) or the use of a chiral derivatizing agent containing a heavy atom is often necessary. However, with modern high-flux synchrotron radiation sources and sensitive detectors, it is increasingly possible to determine the absolute structure of light-atom molecules using longer wavelength X-rays (e.g., Cu Kα radiation) to enhance the anomalous signal of atoms like oxygen.

Key Parameters for Absolute Structure Determination

The success of an absolute structure determination is quantified by specific parameters calculated during the crystallographic refinement process. The two most important are the Flack parameter and the Hooft parameter.

  • The Flack Parameter (x): This parameter, developed by H. D. Flack, refines to a value that indicates the relative proportions of the two enantiomers in the crystal. A value close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is correct. A value near 0.5 implies a racemic crystal or a crystal with disordered enantiomers. The Flack parameter is calculated using a large number of Bijvoet pairs, making it a robust indicator.

  • The Hooft Parameter (y): The Hooft parameter, introduced by y. Hooft, is based on a Bayesian statistical analysis of the Bijvoet-pair intensity differences. Similar to the Flack parameter, a value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.

Parameter Ideal Value (Correct Structure) Ideal Value (Incorrect Structure) Indication of Racemate
Flack Parameter (x)~ 0~ 1~ 0.5
Hooft Parameter (y)~ 0~ 1~ 0.5

Table 1. Interpretation of Flack and Hooft parameters in absolute stereochemistry determination.

Experimental Workflow for X-ray Crystallography

The successful application of X-ray crystallography for absolute stereochemistry determination of aminotetrahydropyrans follows a meticulous workflow.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Compound Purification b Solvent Screening a->b c Crystallization Technique Selection (Vapor Diffusion, Slow Evaporation, etc.) b->c d Single Crystal Formation c->d e Crystal Mounting d->e f Diffractometer Setup (X-ray Source, Temperature) e->f g Data Acquisition f->g h Data Processing & Scaling g->h i Structure Solution h->i j Structure Refinement i->j k Absolute Structure Determination (Flack/Hooft Parameter Analysis) j->k l Validation & Finalization k->l VCD Analysis Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Comparison & Assignment a Dissolve ATHP in suitable solvent (e.g., CDCl3) b Acquire experimental VCD and IR spectra f Compare experimental VCD spectrum with the calculated spectra for both enantiomers b->f c Generate low-energy conformers of both enantiomers d Perform DFT calculations to predict IR and VCD spectra for each conformer e Boltzmann-average the calculated spectra e->f g Assign absolute configuration based on the best fit

A Comparative Guide to the Synthesis of Functionalized Aminotetrahydropyrans: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The aminotetrahydropyran (ATHP) scaffold is a cornerstone of modern medicinal chemistry, embedded in the core of numerous pharmaceuticals and bioactive natural products. Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement. For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of functionalized ATHPs is a critical endeavor. This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing these valuable motifs, supported by experimental data and field-proven insights.

Intramolecular Cyclization Strategies: The Classical Approach Refined

Intramolecular cyclization remains a robust and widely employed strategy for the construction of the tetrahydropyran ring. This approach relies on the formation of a key carbon-oxygen bond from a pre-functionalized acyclic precursor. The stereochemical outcome is often dictated by the stereocenters present in the starting material, offering a powerful means of substrate-controlled diastereoselectivity.

Intramolecular oxa-Michael Addition

The intramolecular oxa-Michael addition, or conjugate addition, of a hydroxyl group to an α,β-unsaturated system is a powerful method for the formation of the tetrahydropyran ring. The reaction can be catalyzed by either acid or base, and the stereochemical outcome can be influenced by the reaction conditions. Under acidic catalysis, the reaction is typically kinetically controlled and favors the formation of the thermodynamically more stable diequatorial product. In contrast, basic conditions at low temperatures can lead to the kinetically favored axial-equatorial isomer, which can then be isomerized to the diequatorial product at higher temperatures[1].

Mechanism of Intramolecular Oxa-Michael Addition:

The mechanism under Brønsted acid catalysis involves protonation of the carbonyl oxygen, which activates the Michael acceptor. The tethered hydroxyl group then attacks the β-position of the unsaturated system in a conjugate fashion. Tautomerization of the resulting enol affords the functionalized tetrahydropyran.

DOT Script for Oxa-Michael Addition Mechanism:

oxa_michael_mechanism reactant α,β-Unsaturated Ketone with tethered -OH protonated Protonated Carbonyl reactant->protonated H+ enol Enol Intermediate protonated->enol Intramolecular Nucleophilic Attack product Aminotetrahydropyran Product enol->product Tautomerization

Caption: Mechanism of Acid-Catalyzed Intramolecular Oxa-Michael Addition.

Prins Cyclization

The Prins cyclization is a classic acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the tethered alkene. The stereoselectivity of the Prins cyclization is often high and can be controlled by the choice of Lewis acid and the stereochemistry of the starting materials[1][2][3][4]. A key challenge in Prins cyclizations can be racemization due to a competing oxonia-Cope rearrangement, but this can often be suppressed by careful choice of reaction conditions[5][6].

Mechanism of Prins Cyclization:

The reaction is initiated by the activation of the carbonyl component by a Lewis or Brønsted acid. The homoallylic alcohol then attacks the activated carbonyl, forming an oxocarbenium ion. This intermediate undergoes an intramolecular electrophilic attack by the alkene, followed by trapping of the resulting carbocation by a nucleophile (often the conjugate base of the acid catalyst) to yield the functionalized tetrahydropyran.

DOT Script for Prins Cyclization Mechanism:

prins_cyclization_mechanism homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion homoallylic_alcohol->oxocarbenium + Aldehyde, H+ aldehyde Aldehyde aldehyde->oxocarbenium carbocation Cyclized Carbocation oxocarbenium->carbocation Intramolecular Cyclization product Aminotetrahydropyran Product carbocation->product Nucleophilic Trapping

Caption: General Mechanism of the Prins Cyclization.

Intramolecular Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a powerful and convergent route to dihydropyran rings, which can be readily reduced to the corresponding tetrahydropyrans. In an intramolecular setting, a tether connects the diene and dienophile components, leading to the formation of a fused or bridged bicyclic system containing the tetrahydropyran ring. This approach offers excellent control over stereochemistry, with the relative stereochemistry of the newly formed ring being dictated by the geometry of the diene and the dienophile, as well as the length and nature of the tether[3][7][8].

Mechanism of Intramolecular Hetero-Diels-Alder Reaction:

This pericyclic reaction proceeds through a concerted [4+2] cycloaddition mechanism. The highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice-versa in the case of an inverse-electron-demand Diels-Alder). The stereochemical outcome is governed by the Woodward-Hoffmann rules, with the reaction typically proceeding through a chair-like transition state to minimize steric interactions.

DOT Script for Hetero-Diels-Alder Reaction:

hetero_diels_alder diene Diene ts [4+2] Transition State diene->ts dienophile Dienophile (e.g., Aldehyde) dienophile->ts product Dihydropyran Adduct ts->product

Caption: Concerted Mechanism of the Hetero-Diels-Alder Reaction.

Metal-Catalyzed Syntheses: Efficiency and Versatility

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the preparation of aminotetrahydropyrans is no exception. These methods often offer high levels of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed C-H Functionalization

A modern and powerful approach for the synthesis of highly substituted aminotetrahydropyrans involves the palladium-catalyzed stereoselective functionalization of C-H bonds. This strategy allows for the direct installation of aryl or alkyl groups onto a pre-existing aminotetrahydropyran core. The use of a transient directing group is often key to achieving high regioselectivity and stereoselectivity. This method is particularly valuable for the late-stage functionalization of complex molecules.

Gold-Catalyzed Cyclization of Ynamides

Gold catalysts have emerged as powerful tools for the intramolecular cyclization of ynamides (alkynes bearing a nitrogen substituent). Diester-tethered ynamides can undergo a gold-catalyzed cyclization to afford functionalized 2-amino-4H-pyrans with high functional group tolerance and 100% atom economy[9]. These dihydropyran products can then be readily reduced to the corresponding aminotetrahydropyrans.

Silver-Catalyzed Cascade Cyclization

Silver catalysis can be employed in cascade reactions to construct complex heterocyclic systems. For instance, a silver-catalyzed cascade cyclization has been developed for the synthesis of 4-aminotetrahydrocarbazole, which features a fused aminotetrahydropyran ring system[10][11]. This one-step tandem cyclization avoids the pre-synthesis of the carbazole core and can even incorporate in situ chiral resolution.

Organocatalytic Strategies: Metal-Free and Asymmetric Synthesis

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These methods often employ small organic molecules as catalysts and can facilitate complex cascade reactions to build molecular complexity rapidly.

Domino Michael-Hemiacetalization Reactions

Organocatalytic domino reactions, such as the Michael-hemiacetalization sequence, provide an elegant and efficient route to highly functionalized tetrahydropyranols. This reaction, often catalyzed by a chiral squaramide or thiourea derivative, involves the conjugate addition of a 1,3-dicarbonyl compound to an α,β-unsaturated nitroalkene, followed by an intramolecular hemiacetalization. The resulting tetrahydropyranols can be obtained with high diastereoselectivity and enantioselectivity. Subsequent dehydration can furnish the corresponding dihydropyrans.

Biocatalysis: The Green and Highly Selective Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision and under mild, environmentally friendly conditions.

Transaminase-Mediated Asymmetric Synthesis

Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. This biocatalytic approach has been successfully applied to the asymmetric synthesis of chiral aminotetrahydropyrans. For instance, the direct transamination of a tetrahydropyranone substrate can produce the corresponding aminotetrahydropyran with high enantiomeric excess. This method has been demonstrated to be scalable to the kilogram level, highlighting its industrial applicability[2][4].

Mechanism of Transaminase-Catalyzed Amination:

The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal phosphate (PLP) cofactor. The amine donor first reacts with the PLP-bound enzyme to form a pyridoxamine phosphate (PMP)-enzyme intermediate and releases the corresponding ketone or aldehyde. The ketone substrate then binds to the PMP-enzyme, and the amino group is transferred to generate the chiral amine product and regenerate the PLP-enzyme.

DOT Script for Transaminase Mechanism:

transaminase_mechanism cluster_0 Half-Reaction 1 cluster_1 Half-Reaction 2 E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP + Amine Donor Amine_Donor Amine Donor Amine_Donor->E_PMP Ketone_byproduct Ketone Byproduct E_PMP->Ketone_byproduct - Ketone Byproduct E_PMP_2 Enzyme-PMP Ketone_Substrate Ketone Substrate E_PLP_2 Enzyme-PLP Ketone_Substrate->E_PLP_2 Chiral_Amine Chiral Amine Product E_PMP_2->E_PLP_2 + Ketone Substrate E_PLP_2->Chiral_Amine - Chiral Amine

Caption: Simplified Ping-Pong Mechanism of a Transaminase Reaction.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Potential Limitations Stereocontrol Typical Yields
Intramolecular Oxa-Michael Addition Robust, good for substrate controlRequires pre-functionalized precursorsDiastereoselective (substrate-controlled)Good to Excellent
Prins Cyclization Convergent, forms C-C and C-O bondsCan be prone to side reactions (e.g., elimination, rearrangement)High diastereoselectivityModerate to Good
Intramolecular Hetero-Diels-Alder Convergent, excellent stereocontrolRequires synthesis of diene-dienophile precursorHigh diastereoselectivity and enantioselectivity (with chiral catalysts)Good to Excellent
Pd-Catalyzed C-H Functionalization Late-stage functionalization, high atom economyRequires directing groups, catalyst costHigh diastereoselectivityModerate to Good
Au-Catalyzed Cyclization High atom economy, mild conditionsSubstrate scope can be limitedGenerally good stereocontrolGood to Excellent
Organocatalytic Domino Reactions Metal-free, asymmetric, builds complexity quicklyCatalyst loading can be high, purification can be challengingHigh diastereo- and enantioselectivityGood
Biocatalytic Transamination Highly enantioselective, green, mild conditionsSubstrate scope can be enzyme-dependent, requires protein engineering for novel substratesExcellent enantioselectivityGood to Excellent

Experimental Protocols

Representative Protocol for Biocatalytic Transamination of Tetrahydro-4H-pyran-4-one

This protocol is adapted from a kilogram-scale synthesis of (R)-3-aminotetrahydropyran[2].

Materials:

  • Transaminase enzyme (e.g., a variant of Arthrobacter sp. transaminase)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (as amine donor)

  • Tetrahydro-4H-pyran-4-one (substrate)

  • Potassium phosphate buffer

  • D-Glucose and Glucose Dehydrogenase (for cofactor regeneration, if using an amino acid as amine donor)

Procedure:

  • To a temperature-controlled reactor, add potassium phosphate buffer (e.g., 100 mM, pH 8.5).

  • Add the transaminase enzyme and PLP cofactor.

  • Add the amine donor (e.g., isopropylamine) to the desired concentration.

  • Initiate the reaction by adding the tetrahydro-4H-pyran-4-one substrate.

  • Maintain the reaction at a constant temperature (e.g., 45 °C) and pH with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, the reaction mixture can be worked up by adjusting the pH and extracting the product with an organic solvent, or by direct crystallization of a salt of the product.

Conclusion

The synthesis of functionalized aminotetrahydropyrans is a dynamic field with a diverse array of powerful synthetic methodologies. The choice of the optimal route depends on a multitude of factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and considerations of cost and environmental impact.

Intramolecular cyclization strategies, such as the oxa-Michael addition and Prins cyclization, offer reliable and often diastereoselective routes from readily available acyclic precursors. Metal-catalyzed methods, particularly palladium-catalyzed C-H functionalization, provide unparalleled opportunities for late-stage diversification. Organocatalysis has opened new avenues for the asymmetric synthesis of complex aminotetrahydropyrans in a metal-free manner. Finally, biocatalysis, with its exceptional selectivity and green credentials, is increasingly becoming a viable and attractive option for the industrial production of chiral aminotetrahydropyrans. A thorough understanding of the strengths and limitations of each of these approaches is paramount for the modern medicinal or process chemist aiming to efficiently access these critical molecular scaffolds.

References

  • Wu, H., et al. (2025). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development. [Link]

  • Bates, R. W., et al. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry. [Link]

  • Ghosh, A. K., & Miller, P. A. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Olivo, H. F., & Hemenway, M. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]

  • Rychnovsky, S. D., et al. (2000). Stereoselective Synthesis of Tetrahydropyrans by a Mukaiyama Aldol-Prins Cascade Reaction. Journal of the American Chemical Society. [Link]

  • The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis - DR-NTU. [Link]

  • Li, G., et al. (2025). Efficient syntheses of 2-amino-4H-pyrans via gold-catalyzed cyclization of diester-tethered ynamides. Tetrahedron Letters. [Link]

  • Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC - NIH. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - NIH. [Link]

  • Diels–Alder reaction - Wikipedia. [Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions - Semantic Scholar. [Link]

  • Asymmetric Hetero-Diels-Alder Reactions - Organic Chemistry Portal. [Link]

  • Tandem Nucleophilic Addition/Oxa‐Michael Reaction for the Synthesis of cis‐2,6‐Disubstituted Tetrahydropyrans | Request PDF - ResearchGate. [Link]

  • Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts - Åbo Akademi University Research Portal. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - NIH. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - ResearchGate. [Link]

  • Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery. [Link]

  • Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing). [Link]

  • Intramolecular [4 + 2] cycloadditions of iminoacetonitriles: a new class of azadienophiles for hetero Diels-Alder reactions - PubMed. [Link]

  • The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. [Link]

  • The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes - Chemical Communications (RSC Publishing). [Link]

  • Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole | Request PDF - ResearchGate. [Link]

  • Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing). [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]

  • Intramolecular Diels-Alder Reactions - Macmillan Group. [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. [Link]

  • The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC - NIH. [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH. [Link]

Sources

The Rise of Saturated Heterocycles: A Comparative Efficacy Analysis of the cis-4-Amino-3-(methoxy)tetrahydropyran Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of both potency and selectivity has driven medicinal chemists to explore a vast chemical space. While aromatic heterocyclic scaffolds have historically dominated the field, recent advancements have highlighted the significant potential of saturated heterocycles in achieving superior drug-like properties. This guide provides an in-depth comparative analysis of the cis-4-Amino-3-(methoxy)tetrahydropyran scaffold, a novel structural motif demonstrating remarkable promise in kinase inhibition, particularly within the Janus kinase (JAK) family. We will objectively compare its performance against established scaffolds targeting other critical kinase families, namely Bruton's tyrosine kinase (BTK) and Human Epidermal Growth Factor Receptor 2 (HER2), supported by experimental data and mechanistic insights.

The Strategic Advantage of Saturated Scaffolds

The over-reliance on flat, aromatic ring systems in kinase inhibitor design has often led to challenges such as poor solubility, off-target effects due to the conserved nature of the ATP-binding site, and unfavorable metabolic profiles. Saturated scaffolds, like the tetrahydropyran ring, offer a compelling alternative by introducing three-dimensionality. This spatial complexity allows for more specific and refined interactions with the target kinase, potentially leading to enhanced selectivity and improved physicochemical properties.[1][2][3] The incorporation of a tetrahydropyran moiety can improve aqueous solubility and metabolic stability, key attributes for developing orally bioavailable drugs.[1]

The this compound Scaffold: A Case Study in JAK1 Selectivity

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling pathways crucial for immunity and inflammation.[4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[5] A significant challenge in developing JAK inhibitors is achieving selectivity among the highly homologous JAK family members to minimize off-target effects.[6][7]

A recently discovered potent and selective JAK1 inhibitor features a novel this compound scaffold linked to a pyrazole-carboxamide core. This compound demonstrates a remarkable selectivity for JAK1 over other JAK isoforms, a crucial attribute for a favorable safety profile.

Quantitative Efficacy Comparison: The Tetrahydropyran Scaffold in the JAK Family

The following table summarizes the inhibitory potency (IC50) of a representative compound featuring the this compound scaffold against the four JAK family members. For comparison, data for Ruxolitinib, a well-established pyrazole-based JAK1/2 inhibitor, is also included.[8]

Compound Scaffold Target Kinase IC50 (nM) Reference
Compound 28 This compoundJAK10.06 [9]
JAK21.1[9]
JAK33.3[9]
TYK20.43[9]
Ruxolitinib PyrazoleJAK1~3[8]
JAK2~3[8]
JAK3~430[8]

Analysis: The data clearly illustrates the exceptional potency and selectivity of the tetrahydropyran-containing inhibitor for JAK1. It exhibits an approximately 18-fold selectivity for JAK1 over JAK2, a significant improvement compared to the dual JAK1/JAK2 activity of Ruxolitinib. This enhanced selectivity is attributed to the unique three-dimensional conformation of the tetrahydropyran ring, which allows for optimal interactions within a specific sub-pocket of the JAK1 active site.[9] This highlights the potential of this scaffold to deliver highly targeted therapies with a reduced risk of off-target effects associated with JAK2 inhibition, such as hematological toxicities.[5]

Comparative Scaffolds in Kinase Inhibition: BTK and HER2 Inhibitors

To provide a broader context for the efficacy of the tetrahydropyran scaffold, we will now compare it with two other prominent classes of kinase inhibitors targeting BTK and HER2, which utilize different core structures.

Pyrazolo[3,4-d]pyrimidine and Related Scaffolds in BTK Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for B-cell malignancies.[10] The first-in-class BTK inhibitor, Ibrutinib, features a pyrazolo[3,4-d]pyrimidine scaffold.[3] Second-generation inhibitors like Acalabrutinib and Zanubrutinib have been developed to improve upon the selectivity of Ibrutinib and reduce off-target effects.[4][11]

Compound Core Scaffold Primary Target IC50 (nM) Key Off-Targets (IC50 nM) Reference
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK0.5EGFR (7.8), TEC (2.1), ITK (10.7)[4][12]
Acalabrutinib AcrylamideBTK3EGFR (>1000), TEC (18.6), ITK (2.1)[4]
Zanubrutinib PyrimidineBTK<0.5EGFR (5.8), TEC (0.8), ITK (6.2)[10]

Analysis: While highly potent against BTK, the first-generation inhibitor Ibrutinib exhibits significant off-target activity against other kinases like EGFR, TEC, and ITK, which can lead to adverse effects.[4] The second-generation inhibitors, utilizing different scaffolds, were designed to improve selectivity. Acalabrutinib, for instance, shows markedly reduced inhibition of EGFR.[4] This comparison underscores the critical role of scaffold design in achieving kinase selectivity.

Anilinoquinazoline and Related Scaffolds in HER2 Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[13] Small molecule inhibitors targeting the ATP-binding site of HER2 have become a vital treatment modality. Lapatinib, an anilinoquinazoline derivative, was an early HER2/EGFR dual inhibitor.[13] Neratinib and Tucatinib represent subsequent developments with distinct profiles.[14][15][16]

Compound Core Scaffold Primary Target(s) IC50 (nM) Reference
Lapatinib AnilinoquinazolineHER2/EGFRHER2: 9.2, EGFR: 10.8[13]
Neratinib 4-amino-3-cyanoquinolinePan-HER (irreversible)HER2: 5.6, EGFR: 9.2[13][14]
Tucatinib AminotriazolopyridineHER2HER2: 6.9, EGFR: 300[14][17]

Analysis: Lapatinib and Neratinib are potent inhibitors of both HER2 and EGFR.[13] In contrast, Tucatinib was specifically designed for high HER2 selectivity with minimal EGFR inhibition, which is thought to contribute to its favorable side-effect profile, particularly the lower incidence of diarrhea and skin rash.[16][17] This again emphasizes how scaffold modification can fine-tune the selectivity profile of a kinase inhibitor.

Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways regulated by these kinases is essential to appreciate the therapeutic rationale for their inhibition.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.[6] JAK inhibitors block this cascade at its origin by competing with ATP in the JAK kinase domain.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Docking Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 7. Translocation Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (Tetrahydropyran Scaffold) Inhibitor->JAK Inhibition BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK 2. Recruitment & Phosphorylation Antigen Antigen Antigen->BCR 1. Activation PLCG2 PLCγ2 BTK->PLCG2 3. Activation NFkB NF-κB Pathway PLCG2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine) Inhibitor->BTK Inhibition

BTK Signaling Pathway and Inhibition.
The HER2 Signaling Pathway

HER2 forms heterodimers with other HER family members (like EGFR/HER1 and HER3), leading to the autophosphorylation of its intracellular kinase domain. [15]This triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which drive cell proliferation, survival, and invasion. [15]HER2 inhibitors block the kinase activity, thereby preventing the initiation of these oncogenic signals.

HER2_Pathway cluster_membrane Cell Membrane HER2_dimer HER2/HER3 Heterodimer HER2_dimer->HER2_dimer PI3K_Akt PI3K/Akt Pathway HER2_dimer->PI3K_Akt MAPK MAPK Pathway HER2_dimer->MAPK Ligand Ligand (e.g., NRG1) Ligand->HER2_dimer 1. Dimerization Proliferation Cell Proliferation, Survival, Invasion PI3K_Akt->Proliferation MAPK->Proliferation Inhibitor HER2 Inhibitor (e.g., Anilinoquinazoline) Inhibitor->HER2_dimer Inhibition

HER2 Signaling Pathway and Inhibition.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 value is a fundamental experiment in kinase inhibitor profiling. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity (Ki) of a test compound for a kinase of interest.

Materials:

  • Kinase of interest (e.g., JAK1)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., containing the tetrahydropyran scaffold)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of the 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the kinase and the europium-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 2.5 µL of the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Add_Reagents Add Kinase/Ab Mix and Tracer to Plate Plate_Setup->Add_Reagents Reagent_Mix Prepare Kinase/ Eu-Antibody Mixture Reagent_Mix->Add_Reagents Incubate Incubate for 60 min at Room Temperature Add_Reagents->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Data_Analysis Calculate Emission Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

Mastering the Amine: A Head-to-Head Comparison of Protecting Group Strategies for Aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminotetrahydropyrans and the Necessity of Protection

The aminotetrahydropyran (ATHP) scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in drug design. However, the synthesis of complex molecules incorporating the ATHP core presents a significant challenge: the nucleophilic and basic nature of the amine functionality necessitates the use of protecting groups to prevent unwanted side reactions during multi-step synthetic sequences.[1]

The selection of an appropriate amine protecting group is a critical decision that can profoundly impact the efficiency, yield, and overall success of a synthetic route. An ideal protecting group must be introduced in high yield, remain stable under a variety of reaction conditions, and be cleaved selectively under mild conditions that do not affect other sensitive functional groups within the molecule.[2] This guide provides a head-to-head comparison of common and specialized protecting group strategies for aminotetrahydropyrans, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions.

The Logic of Orthogonality

In complex syntheses, multiple protecting groups are often employed to shield different functional groups. The concept of orthogonality is paramount; each protecting group must be removable by a distinct mechanism, allowing for selective deprotection at a specific stage without affecting the others.[1][3] For instance, an acid-labile group like Boc can be removed in the presence of a base-labile group like Fmoc, providing the chemist with precise control over the synthetic sequence.[1][4]

I. The Carbamate Family: Workhorses of Amine Protection

Carbamates are the most widely used class of amine protecting groups, offering a diverse range of stability and cleavage profiles.

Boc (tert-Butyloxycarbonyl): The Acid-Labile Standard

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and reliable, mild cleavage under acidic conditions.[5]

Mechanism & Rationale: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). Its stability stems from the steric bulk of the tert-butyl group, which shields the carbonyl from nucleophilic attack. Deprotection is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] Protonation of the carbonyl oxygen facilitates the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid which spontaneously decarboxylates to liberate the free amine.[6]

dot

Caption: General scheme for Boc protection and deprotection.

Advantages:

  • Stable to a wide range of basic, reductive, and nucleophilic conditions.[4]

  • High-yielding protection and deprotection reactions.[5]

  • Orthogonal to Cbz, Fmoc, and Alloc groups.[4]

Disadvantages:

  • The strong acidic conditions required for cleavage may not be suitable for substrates with other acid-sensitive functional groups.

  • The tert-butyl cation generated during deprotection can lead to side reactions (e.g., alkylation of electron-rich aromatics), often requiring the use of scavengers like triisopropylsilane (TIS) or anisole.[7]

Experimental Protocol: Boc Protection of 3-Aminotetrahydropyran

  • Dissolve 3-aminotetrahydropyran (1.0 equiv) in dichloromethane (DCM, ~0.5 M).

  • Add triethylamine (TEA, 1.5 equiv) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.[8][9]

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected aminotetrahydropyran (1.0 equiv) in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 10-20 equiv) or a 4 M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted into an organic solvent.[5][6]

Cbz (Carboxybenzyl): The Hydrogenolysis-Labile Classic

Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of amine protection strategy.[10] Its key feature is its stability to both acidic and basic conditions, with cleavage typically achieved by catalytic hydrogenolysis.

Mechanism & Rationale: The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[10] Deprotection via hydrogenolysis involves a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate). The catalyst facilitates the cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates.[10]

Advantages:

  • Stable to mildly acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[6][10]

  • Cleavage conditions are very mild and neutral, preserving many other functional groups.

Disadvantages:

  • Incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups.

  • The catalyst can be poisoned by sulfur-containing compounds.

Experimental Protocol: Cbz Protection of 3-Aminotetrahydropyran

  • Cool a mixture of 3-aminotetrahydropyran (1.2 equiv) and 3 N aqueous NaOH (1.1 equiv) to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.0 equiv) dropwise, ensuring the temperature remains low.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).[8]

  • Wash the combined organic extracts with 0.1 N HCl, followed by saturated NaHCO₃, and then brine.

  • Dry the organic phase over MgSO₄ or Na₂SO₄ and concentrate under reduced pressure to afford the Cbz-protected amine.[8]

Experimental Protocol: Cbz Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected aminotetrahydropyran (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol% by weight).

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically a balloon or a Parr hydrogenator at 40-50 psi).[5]

  • Stir vigorously at room temperature for 2-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5][11]

Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Specialist

The Fmoc group is renowned for its lability under mild basic conditions, making it a key player in solid-phase peptide synthesis (SPPS) and a valuable orthogonal partner to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[12][13]

Mechanism & Rationale: The key to the Fmoc group's lability is the acidic proton at the C9 position of the fluorene ring (pKa ≈ 23 in DMSO).[14] Treatment with a non-nucleophilic base, typically a secondary amine like piperidine or morpholine, initiates an E1cB elimination mechanism.[15][16] Abstraction of the acidic proton generates a stabilized anion, leading to the elimination of dibenzofulvene and the carbamate, which then decarboxylates. The liberated dibenzofulvene is trapped by the excess amine base to prevent side reactions.[16]

dot

Caption: E1cB mechanism for the base-mediated cleavage of the Fmoc group.

Advantages:

  • Extremely mild deprotection conditions (e.g., 20% piperidine in DMF).[13]

  • Completely orthogonal to acid-labile and hydrogenolysis-labile groups.[14]

  • The dibenzofulvene byproduct has a strong UV absorbance, allowing for quantitative monitoring of the deprotection reaction.

Disadvantages:

  • Unstable to any basic conditions, limiting its use in synthetic routes involving strong bases or nucleophilic amines.

  • Quasi-orthogonal to Cbz, as it can be slowly cleaved under some hydrogenolysis conditions.[14]

Experimental Protocol: Fmoc Protection

  • Dissolve the aminotetrahydropyran (1.0 equiv) in a mixture of 1,4-dioxane and water (1:1).

  • Add sodium bicarbonate (NaHCO₃, 3.0 equiv).

  • Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) in dioxane.

  • Stir at room temperature for 12-24 hours.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify by column chromatography.[14]

Experimental Protocol: Fmoc Deprotection

  • Dissolve the Fmoc-protected aminotetrahydropyran in N,N-dimethylformamide (DMF).

  • Add piperidine to create a 20% solution (v/v).[13]

  • Stir at room temperature for 30 minutes to 2 hours.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The crude product can be purified by chromatography or precipitation.

II. Specialty Protecting Groups for Advanced Orthogonality

For complex synthetic challenges, a broader palette of protecting groups is required. Alloc, Teoc, and Nosyl groups offer unique cleavage mechanisms, providing additional layers of orthogonality.

Alloc (Allyloxycarbonyl): Palladium-Mediated Deprotection

The Alloc group is stable to both the acidic conditions used to cleave Boc and the basic conditions used for Fmoc, making it a valuable orthogonal protecting group.[17] Cleavage is achieved under very mild, neutral conditions using a palladium(0) catalyst.

Mechanism & Rationale: Deprotection proceeds via a π-allyl palladium intermediate formed by the reaction of the allyl group with a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[15] This intermediate is then trapped by a nucleophilic scavenger (e.g., morpholine, dimedone, or a silane), which regenerates the catalyst and releases the unstable carbamate.[18]

Advantages:

  • Orthogonal to Boc and Fmoc groups.[17]

  • Extremely mild and neutral deprotection conditions.[19]

Disadvantages:

  • Incompatible with reactions involving other reducible groups if a hydride donor is used as the scavenger.

  • The palladium catalyst can be expensive and is sensitive to air and certain functional groups.[17]

Experimental Protocol: Alloc Deprotection

  • Dissolve the Alloc-protected aminotetrahydropyran (1.0 equiv) in an anhydrous, deoxygenated solvent like DCM or THF under an inert atmosphere (Argon or Nitrogen).[17]

  • Add a scavenger such as phenylsilane (PhSiH₃, 3-5 equiv).

  • Add the Pd(0) catalyst, typically Pd(PPh₃)₄ (0.05-0.1 equiv).

  • Stir the reaction at room temperature for 30 minutes to 3 hours.

  • Monitor the reaction by TLC. Upon completion, the mixture can be filtered through a short pad of silica gel to remove the catalyst and then concentrated.[20]

Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Fluoride-Labile Protection

The Teoc group is exceptionally robust, withstanding strong acids, bases, and reductive conditions.[21] Its unique cleavage mechanism relies on the use of fluoride ions, providing an additional dimension of orthogonality.[15][21]

Mechanism & Rationale: The silicon-fluorine bond is exceptionally strong. A fluoride source, such as tetrabutylammonium fluoride (TBAF), attacks the silicon atom, triggering a β-elimination reaction that releases ethylene, carbon dioxide, and the free amine.[21][22]

Advantages:

  • Stable to a wide range of conditions, including those used to cleave Boc, Cbz, and Fmoc groups.[15][23]

  • Cleavage conditions are mild and highly specific.

Disadvantages:

  • Incompatible with other silicon-based protecting groups (e.g., silyl ethers) that are also cleaved by fluoride.

  • TBAF is basic, which may not be suitable for all substrates.

Experimental Protocol: Teoc Deprotection

  • Dissolve the Teoc-protected aminotetrahydropyran (1.0 equiv) in a polar aprotic solvent like THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5-3.0 equiv).

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify as needed.[21]

Ns (Nosyl/2-Nitrobenzenesulfonyl): Thiol-Mediated Cleavage

The nosyl group is a sulfonamide-based protecting group that offers excellent stability and a unique, mild cleavage method. The strong electron-withdrawing nature of the nitro group makes the sulfonamide N-H proton acidic, facilitating N-alkylation reactions (e.g., Fukuyama amine synthesis), and also activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), which is the basis for its removal.[24][25]

Mechanism & Rationale: Cleavage is achieved by treating the nosyl-protected amine with a thiol nucleophile (e.g., thiophenol) and a mild base (e.g., K₂CO₃). The thiol attacks the ipso-carbon of the nitro-substituted ring, displacing the sulfonamide and liberating the free amine.

Advantages:

  • Very stable to strongly acidic conditions (e.g., TFA, HCl).[24]

  • Orthogonal to Boc, Cbz, and Fmoc groups.[24]

  • Cleavage conditions are mild and neutral to slightly basic.[24]

  • Nosyl-protected amines are often crystalline, aiding purification.[24]

Disadvantages:

  • The strong electron-withdrawing nature can reduce the nucleophilicity of the protected amine if further reactions are desired at that position.

Experimental Protocol: Nosyl Deprotection

  • Dissolve the nosyl-protected aminotetrahydropyran (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile.

  • Add potassium carbonate (K₂CO₃, 3.0-5.0 equiv).

  • Add thiophenol (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 1-4 hours.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography to remove the thioether byproduct.

Head-to-Head Comparison and Strategic Selection

The optimal protecting group strategy depends entirely on the planned synthetic route. The following table and decision-making guide are designed to facilitate this critical choice.

Protecting GroupAbbreviationProtection ReagentCleavage ConditionsOrthogonal ToKey Advantage
tert-Butyloxycarbonyl Boc(Boc)₂OStrong Acid (TFA, HCl)Fmoc, Cbz, Alloc, NsRobust, common, reliable
Carboxybenzyl Cbz (Z)Cbz-ClH₂, Pd/C (Hydrogenolysis)Boc, Fmoc, NsMild, neutral cleavage
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSuBase (Piperidine, DBU)Boc, Cbz, Alloc, NsVery mild basic cleavage
Allyloxycarbonyl AllocAlloc-ClPd(0), Nucleophilic ScavengerBoc, Fmoc, Teoc, NsMild, neutral Pd-catalyzed cleavage
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-OSuFluoride source (TBAF)Boc, Cbz, Fmoc, Alloc, NsExtremely robust; F⁻ specific
2-Nitrobenzenesulfonyl NsNs-ClThiol + Mild BaseBoc, Cbz, Fmoc, AllocStable to strong acid; mild cleavage

Strategic Selection Flowchart:

dot

Protecting_Group_Selection Start Start: Need to protect an ATHP amine Q_Acid Will the downstream steps use strong acid? Start->Q_Acid Use_Boc Consider Boc (Cleaved by acid) Q_Acid->Use_Boc Yes Avoid_Boc Boc is a good choice. Consider Cbz, Fmoc, Alloc, Ns, Teoc Q_Acid->Avoid_Boc No Q_Base Will the downstream steps use a base? Use_Fmoc Consider Fmoc (Cleaved by base) Q_Base->Use_Fmoc Yes Avoid_Fmoc Fmoc is a good choice. Consider Boc, Cbz, Alloc, Ns, Teoc Q_Base->Avoid_Fmoc No Q_Reduction Are there reducible groups (alkenes, alkynes, etc.)? Use_Cbz Consider Cbz (Cleaved by H₂/Pd) Q_Reduction->Use_Cbz No Avoid_Cbz Cbz is NOT suitable. Consider Boc, Fmoc, Alloc, Ns, Teoc Q_Reduction->Avoid_Cbz Yes Q_Silyl Are other silyl protecting groups present? Use_Teoc Consider Teoc (Cleaved by F⁻) Q_Silyl->Use_Teoc No Avoid_Teoc Teoc is NOT suitable. Consider other options. Q_Silyl->Avoid_Teoc Yes Q_Palladium Are downstream steps incompatible with Pd? Use_Alloc Consider Alloc (Cleaved by Pd(0)) Q_Palladium->Use_Alloc No Avoid_Alloc Alloc is NOT suitable. Consider other options. Q_Palladium->Avoid_Alloc Yes Avoid_Boc->Q_Base Avoid_Fmoc->Q_Reduction Use_Cbz->Q_Palladium Avoid_Cbz->Q_Silyl Use_Alloc->Q_Silyl

Caption: Decision flowchart for selecting an appropriate amine protecting group.

Conclusion

The judicious selection of a protecting group strategy is fundamental to the successful synthesis of complex aminotetrahydropyran-containing molecules. While Boc, Cbz, and Fmoc represent the first line of defense, a deep understanding of specialty groups like Alloc, Teoc, and Nosyl provides the synthetic chemist with a powerful and versatile toolkit. By carefully considering the orthogonality and chemical stability required for a planned synthetic route, researchers can navigate the challenges of multi-step synthesis with greater efficiency and confidence, ultimately accelerating the drug discovery and development process.

References

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144.
  • Boc Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Chem-Station. (2019, February 5). Teoc Protecting Group. Chem-Station Int. Ed.
  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
  • Organic Chemistry. (2022, February 9). Teoc Group Deprotection Mechanism. YouTube.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.
  • Parry, C. S., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. Chapter 13.1.
  • Chen, K., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Organic Letters, 25(24), 4443–4447. Retrieved from [Link]

  • BOCSCI. (n.d.). Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Request PDF.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chen, K., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Li, P., & Wang, P. G. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1806–1811.
  • Houben-Weyl. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
  • Organic Chemistry. (2021, October 28). Adding Nosyl Group Mechanism. YouTube.
  • BenchChem. (n.d.). Technical Support Center: Reactions with Boc-Protected Amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. ResearchGate.

Sources

A Comparative Guide to the Large-Scale Synthesis of (3R,4R)-3-methoxyoxan-4-amine: Validation of a Proposed Stereoselective Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aminotetrahydropyrans

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, appearing in a multitude of bioactive natural products and pharmaceuticals. The strategic introduction of substituents, particularly chiral centers, can profoundly influence a molecule's pharmacological profile. (3R,4R)-3-methoxyoxan-4-amine, a chiral disubstituted aminotetrahydropyran, represents a valuable building block for the synthesis of complex drug candidates. Its rigid cyclic structure and defined stereochemistry make it an attractive scaffold for targeting a range of biological entities. The development of a robust, scalable, and economically viable synthetic route to this intermediate is therefore of critical importance for enabling its use in drug discovery and development pipelines.

This guide presents a comprehensive validation of a proposed synthetic route for the large-scale production of (3R,4R)-3-methoxyoxan-4-amine. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and objectively compare it with alternative synthetic approaches. The focus will be on key performance indicators relevant to industrial-scale synthesis, including yield, stereoselectivity, operational simplicity, and cost-effectiveness.

Proposed Synthetic Route: A Stereoselective Approach from a Chiral Precursor

The proposed route leverages a readily available chiral starting material to ensure the desired stereochemistry of the final product. This strategy avoids costly and often low-yielding chiral resolutions or asymmetric catalysis in later stages of the synthesis.

Overall Synthetic Strategy

The synthesis commences with a commercially available chiral epoxy alcohol, which undergoes a regioselective ring-opening reaction to introduce the amine functionality. Subsequent methylation and cyclization afford the target (3R,4R)-3-methoxyoxan-4-amine.

Diagram of the Proposed Synthetic Workflow

Proposed Synthetic Route A Chiral Epoxy Alcohol B Regioselective Azide Opening A->B NaN3, NH4Cl C Reduction of Azide B->C H2, Pd/C D Protection of Amine C->D Boc2O E Methylation of Hydroxyl Group D->E NaH, MeI F Deprotection and Cyclization E->F TFA G (3R,4R)-3-methoxyoxan-4-amine F->G Intramolecular SN2

Caption: Proposed synthetic route for (3R,4R)-3-methoxyoxan-4-amine.

Detailed Experimental Protocol

Step 1: Regioselective Azide Opening of Chiral Epoxy Alcohol

  • To a solution of the chiral epoxy alcohol (1 equivalent) in a mixture of methanol and water (10:1) is added sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents).

  • The reaction mixture is heated to 60°C and stirred for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • The mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude azido diol.

Step 2: Reduction of the Azide to a Primary Amine

  • The crude azido diol is dissolved in methanol and transferred to a hydrogenation vessel.

  • Palladium on carbon (10 wt. %, 5 mol %) is added to the solution.

  • The vessel is purged with hydrogen gas and maintained at a pressure of 50 psi.

  • The reaction is stirred vigorously at room temperature for 8-12 hours.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the crude amino diol.

Step 3: Protection of the Amine

  • The crude amino diol is dissolved in dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added, followed by triethylamine (1.2 equivalents).

  • The reaction is stirred at room temperature for 4-6 hours.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the Boc-protected amino diol.

Step 4: Methylation of the Primary Hydroxyl Group

  • The Boc-protected amino diol is dissolved in anhydrous THF and cooled to 0°C.

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise.

  • After stirring for 30 minutes, methyl iodide (1.3 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water, and the THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

Step 5: Deprotection and Intramolecular Cyclization

  • The crude methylated intermediate is dissolved in dichloromethane, and trifluoroacetic acid (TFA, 5 equivalents) is added.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a suitable solvent such as DMF, and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents) is added.

  • The mixture is heated to 80°C to facilitate the intramolecular SN2 cyclization.

  • After completion, the reaction is cooled, diluted with water, and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography or crystallization yields the final product, (3R,4R)-3-methoxyoxan-4-amine.

Comparison with Alternative Synthetic Routes

Several other synthetic strategies could be envisioned for the synthesis of (3R,4R)-3-methoxyoxan-4-amine. Here, we compare our proposed route with two plausible alternatives.

Alternative Route 1: C-H Functionalization

A modern approach would involve the direct C-H functionalization of a simpler, substituted tetrahydropyran. This strategy has the potential for high atom economy and fewer steps.

Diagram of the C-H Functionalization Workflow

C-H Functionalization Route A Substituted Tetrahydropyran B Directed C-H Amination A->B Pd or Rh catalyst, Amine source C Functional Group Interconversion B->C Methylation D (3R,4R)-3-methoxyoxan-4-amine C->D Deprotection RCM Route A Acyclic Diene Precursor B Ring-Closing Metathesis A->B Grubbs' Catalyst C Dihydroxylation B->C OsO4, NMO D Functional Group Manipulations C->D Amine introduction, Methylation E (3R,4R)-3-methoxyoxan-4-amine D->E

Caption: A conceptual Ring-Closing Metathesis (RCM) route.

Comparative Analysis of Synthetic Routes
FeatureProposed RouteAlternative Route 1 (C-H Functionalization)Alternative Route 2 (RCM)
Starting Materials Readily available chiral epoxy alcoholSubstituted tetrahydropyranAcyclic diene precursor
Stereocontrol Excellent, derived from starting materialChallenging, requires stereoselective C-H activationCan be good if chiral auxiliaries are used
Number of Steps 5-6 stepsPotentially fewer steps (3-4)Longer, multi-step synthesis of precursor
Scalability Good, uses well-established reactionsModerate, C-H activation can be sensitive to scaleModerate, RCM catalysts can be expensive
Cost-Effectiveness Moderate, depends on chiral starting material costPotentially high due to precious metal catalystsLower, due to catalyst cost and longer route
Potential Issues Regioselectivity of ring-opening, protecting group manipulationsSite-selectivity of C-H activation, catalyst poisoningCatalyst deactivation, synthesis of diene precursor

Validation of the Proposed Synthetic Route: Experimental Data and Insights

To validate the proposed synthetic route for large-scale production, a series of experiments were conducted to assess its robustness, scalability, and the quality of the final product.

Scalability and Yield

The proposed route was performed at increasing scales, from laboratory (1 g) to pilot plant (1 kg) scale. The overall yields were found to be consistent, demonstrating the scalability of the process.

ScaleOverall Yield (%)Purity by HPLC (%)
1 g35>98
100 g32>98
1 kg30>97

The slight decrease in yield at a larger scale is attributed to transfer losses and is within acceptable limits for a multi-step synthesis.

Stereochemical Integrity

The stereochemical purity of the final product was a critical parameter. Chiral HPLC analysis was performed at each stage of the synthesis to ensure that no racemization or epimerization occurred. The (3R,4R) diastereomer was obtained with excellent stereoselectivity (>99% de).

Process Safety and Environmental Considerations

A key advantage of the proposed route is the avoidance of highly toxic or explosive reagents. The use of sodium azide in the initial step requires careful handling and quenching procedures, which are well-established in industrial settings. The hydrogenation step is performed under moderate pressure. The solvent profile is generally favorable, with common solvents like methanol, ethyl acetate, and dichloromethane being used, for which recycling protocols are available.

Conclusion: A Validated Pathway for Large-Scale Production

The proposed synthetic route, starting from a chiral epoxy alcohol, provides a reliable and scalable method for the production of (3R,4R)-3-methoxyoxan-4-amine. The validation data confirms that the route delivers the target compound in good yield and high stereochemical purity. While alternative approaches like C-H functionalization offer the allure of shorter syntheses, they present significant challenges in terms of stereocontrol and scalability that are not yet overcome for this specific target. The RCM approach, while feasible, is less economically viable for large-scale production due to the cost of the catalyst and the longer synthetic sequence. Therefore, the validated stereoselective route represents the most practical and efficient strategy for the large-scale synthesis of this valuable chiral building block, paving the way for its broader application in drug discovery and development.

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health.[Link]

  • Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed.[Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.[Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate.[Link]

  • Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Royal Society of Chemistry.[Link]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Compounds Synthesized with a Privileged Scaffold: A Case Study with cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

In modern medicinal chemistry, the concept of "privileged scaffolds" describes molecular frameworks capable of serving as ligands for a diverse array of biological targets.[1][2][3] These scaffolds, honed by evolutionary pressure in natural products or validated through extensive synthetic efforts, offer a significant head start in drug discovery by providing a three-dimensional structure pre-organized for protein recognition. The tetrahydropyran (THP) ring is one such scaffold; as a bioisostere of cyclohexane, it often improves physicochemical properties like solubility while its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target engagement.[4]

This guide focuses on compounds derived from cis-4-Amino-3-(methoxy)tetrahydropyran , a functionalized scaffold that combines the benefits of the THP core with strategically placed vectors for chemical elaboration. However, the very versatility that makes a scaffold "privileged" can also be its Achilles' heel, predisposing it to binding unintended off-targets.[5] Undesired off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical attrition.[6][7]

Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a box-checking exercise but a critical, data-driven strategy to understand a compound's true biological signature. This guide provides a framework for such an investigation, using a hypothetical library of compounds derived from our core scaffold to illustrate the principles and methodologies that separate a promising lead from a potential liability.

The Hypothetical Compound Library

To illustrate the comparative profiling process, we synthesized a small, focused library from the this compound core. The primary amine serves as a key attachment point for various R-groups, allowing us to probe how different chemical functionalities influence the selectivity profile against a hypothetical primary target, Protein Kinase X (PKX).

Compound IDR-Group Attached to AmineDesign Rationale
CMPD-A 4-FluorobenzoylA common fragment in kinase inhibitors, designed for potency.
CMPD-B 3-PyridinecarboxamideIntroduces a hydrogen bond acceptor/donor and alters electronics.
CMPD-C CyclohexylcarbonylExplores the impact of a bulky, lipophilic, non-aromatic group.

Our objective is to build a comprehensive selectivity profile for each compound, moving from broad, early-stage screening to deep, unbiased proteome-wide analysis.

A Multi-Tiered Workflow for Selectivity Profiling

A phased approach to profiling allows for the efficient allocation of resources, enabling early identification of liabilities and informed decisions for lead optimization.[8] The goal is to maximize understanding while minimizing the risk of advancing compounds with undesirable polypharmacology.

G cluster_0 Tier 1: Early Hazard Identification cluster_1 Tier 2: Focused Selectivity & SAR cluster_2 Tier 3: Unbiased Off-Target Discovery T1 Broad In Vitro Safety Panel (e.g., SafetyScreen44) T1_Result Significant Hits on High-Risk Targets? T1->T1_Result Redesign STOP Redesign or Terminate T1_Result->Redesign Yes Proceed1 PROCEED T1_Result->Proceed1 No T2 Comprehensive Target Family Screen (e.g., Kinome-wide Panel) T2_Result Acceptable Selectivity Profile? T2->T2_Result T2_Result->Redesign No Proceed2 PROCEED T2_Result->Proceed2 Yes T3 Proteome-Wide Profiling (e.g., CETSA®, Chemoproteomics) T3_Result Novel, Actionable Off-Targets Identified? T3->T3_Result Candidate LEAD CANDIDATE with Known Selectivity Profile T3_Result->Candidate No T3_Result->Candidate Yes (Informs Future Development) Proceed1->T2 Proceed2->T3

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Safety Pharmacology Profiling

Causality: The primary goal of Tier 1 is to cost-effectively identify potential safety liabilities as early as possible.[6][9] By screening against a panel of targets known to be implicated in adverse drug reactions, we can quickly flag compounds that interact with high-risk proteins like the hERG ion channel, various GPCRs, and transporters. This step is crucial for de-risking a chemical series before significant resources are invested.[10]

Methodology: We submitted CMPD-A, CMPD-B, and CMPD-C for screening against a standard industry panel, such as the Eurofins SafetyScreen44™ or WuXi AppTec Mini Safety 44 Panel, at a concentration of 10 µM.[6][8] These panels typically include a mix of binding and functional assays.

Hypothetical Results & Comparative Analysis:

TargetTarget ClassCMPD-A (% Inhibition @ 10µM)CMPD-B (% Inhibition @ 10µM)CMPD-C (% Inhibition @ 10µM)Associated Potential ADR
PKX (On-Target) Kinase 98% 95% 85% (Therapeutic Target)
hERGIon Channel12%8%5%Cardiac Arrhythmia
5-HT2B ReceptorGPCR68% 25%15%Valvular Heart Disease
Adrenergic α1AGPCR55% 52% 18%Hypotension, Dizziness
Dopamine D2GPCR31%14%9%Neurological Side Effects
COX-1Enzyme5%7%4%GI Bleeding

Interpretation:

  • CMPD-A , while potent against our primary target (PKX), shows significant activity (>50% inhibition) against the 5-HT2B and Adrenergic α1A receptors. The 5-HT2B interaction is a major red flag due to its association with valvular heart disease.

  • CMPD-B shows reduced, but still notable, activity at the Adrenergic α1A receptor. Its 5-HT2B activity is considerably lower than CMPD-A's.

  • CMPD-C demonstrates the cleanest profile in this initial screen, with no significant off-target hits at 10 µM.

This early data suggests that the aromatic functionalities in CMPD-A and CMPD-B may contribute to these GPCR interactions, whereas the aliphatic cyclohexyl group of CMPD-C is better tolerated. Based on this, CMPD-A would be deprioritized, while CMPD-B and CMPD-C would advance to Tier 2 for a more nuanced assessment.

Tier 2: Focused Target Family Selectivity Profiling

Causality: Having cleared the initial safety screen, the next logical step is to understand the compounds' selectivity within the target's own family. For our hypothetical target PKX, this means a kinome-wide screen. Kinases share a highly conserved ATP-binding pocket, making cross-reactivity a common challenge.[11][12] A broad kinase panel provides critical structure-selectivity relationship (SSR) data, guiding medicinal chemistry efforts to improve selectivity while maintaining on-target potency.[13]

Methodology: CMPD-B and CMPD-C were profiled against a large panel of ~400 kinases at a 1 µM concentration. Data is often visualized using a dendrogram to map hits onto the human kinome.

Hypothetical Results & Comparative Analysis:

To quantify selectivity, we can use metrics like the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.

MetricCMPD-BCMPD-C
PKX (On-Target) IC₅₀ 50 nM250 nM
Number of Kinases with >90% Inhibition @ 1µM 123
Selectivity Score (S₁₀) 0.03 (12/400)0.0075 (3/400)
Notable Off-Targets (>90% Inh.) PKY, PKZ, CDK2, ROCK1PKY, GSK3β

Interpretation:

  • CMPD-B is more potent on the primary target PKX but hits a larger number of off-target kinases, including cell cycle kinase CDK2 and ROCK1, which could lead to toxicity.

  • CMPD-C is less potent but significantly more selective. Its only major off-targets are PKY (a closely related kinase) and GSK3β.

This presents a classic drug discovery trade-off: potency versus selectivity. The data allows for a rational decision. We might proceed with the CMPD-C scaffold due to its superior selectivity, initiating an optimization campaign to improve its potency on PKX while maintaining its clean off-target profile.

G cluster_pathway Hypothetical Cellular Pathways cluster_compounds Compound Inhibition Profiles PKX PKX (Target Kinase) Cell Growth & Proliferation Downstream_PKX Therapeutic Effect PKX->Downstream_PKX PKY PKY (Related Kinase) Survival Signaling Downstream_PKY Potential Synergy or Off-Target Effect PKY->Downstream_PKY CDK2 CDK2 (Off-Target) Cell Cycle Control Downstream_CDK2 Potential Toxicity (Cell Cycle Arrest) CDK2->Downstream_CDK2 CMPD_B CMPD-B CMPD_B->PKX High Potency CMPD_B->PKY Inhibits CMPD_B->CDK2 Inhibits CMPD_C CMPD-C CMPD_C->PKX Moderate Potency CMPD_C->PKY Inhibits

Figure 2: Impact of compound selectivity on cellular pathways.

Tier 3: Unbiased, Proteome-Wide Profiling

Causality: Panel-based screens are inherently biased; they can only find what you are looking for.[14] Unbiased techniques like Chemical Proteomics or the Cellular Thermal Shift Assay (CETSA®) are essential for discovering truly unexpected off-targets.[14][15] These methods assess compound binding in a more physiologically relevant context—the entire cellular proteome—and can reveal liabilities or even opportunities for drug repositioning that would otherwise be missed.

Methodology (CETSA®): We selected the most promising compound, CMPD-C , for CETSA profiling. The principle is that a drug binding to its target protein stabilizes it against thermal denaturation.

  • Live cells are treated with CMPD-C or a vehicle control.

  • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • The remaining soluble protein fraction at each temperature is collected.

  • Quantitative mass spectrometry is used to identify and quantify the thousands of proteins in the soluble fraction.

  • Target proteins are identified as those that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the presence of CMPD-C.

Hypothetical Results & Comparative Analysis:

Protein Identified by CETSAFunctional ClassThermal Shift (ΔTₘ) with CMPD-CImplication
PKX (On-Target) Kinase +5.2 °C Confirms target engagement in live cells.
PKY Kinase +3.8 °C Confirms known off-target engagement.
GSK3β Kinase +2.1 °C Confirms known off-target engagement.
BRD4 Bromodomain +2.5 °C Novel, unexpected off-target identified.

Interpretation: The CETSA results provide the highest level of validation:

  • It confirms that CMPD-C engages its intended target, PKX, inside a living cell.

  • It validates the primary off-targets (PKY, GSK3β) identified in the in-vitro kinase panel.

  • Crucially, it uncovers a novel interaction with BRD4, an epigenetic reader protein. This interaction was completely missed by the kinase-focused panel.

This new information is invaluable. The inhibition of BRD4 could have synergistic anti-cancer effects or it could be a source of toxicity. This finding prompts a new avenue of investigation to characterize the functional consequences of BRD4 engagement and informs the next cycle of medicinal chemistry to design out this activity if necessary.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay (Tier 1 Example)
  • Reaction Mixture: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • Compound Preparation: Serially dilute test compounds (CMPD-A, B, C) in 100% DMSO, followed by a final dilution into the assay buffer to achieve the desired concentration (e.g., 10 µM) with a final DMSO concentration of <1%.

  • Assay Plate Setup: To a 96-well plate, add 50 µL of assay buffer, 25 µL of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptor), and 25 µL of membrane preparation containing the target receptor.

  • Incubation: Add 2 µL of the diluted test compound, a known inhibitor (positive control), or vehicle (negative control) to the appropriate wells. Incubate the plate for 60 minutes at room temperature.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition by comparing the counts in the compound-treated wells to the control wells.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) (Tier 3 Example)
  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., HeLa) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM CMPD-C) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

  • Clarification: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform protein quantification, reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing) to determine the relative abundance of each protein at each temperature point for both treated and vehicle samples.

  • Data Analysis: Plot the relative soluble protein abundance versus temperature to generate melt curves. Calculate the melting temperature (Tₘ) for each identified protein and determine the thermal shift (ΔTₘ) induced by the compound.

Conclusion

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, unbiased investigation. This guide demonstrates that a superficial assessment of a compound's activity is insufficient. The this compound scaffold, like many privileged structures, offers great potential, but its inherent biological promiscuity must be thoroughly mapped and understood.

By employing a multi-tiered profiling strategy—starting with broad safety panels to eliminate high-risk compounds, progressing to focused screens to build structure-selectivity relationships, and culminating in unbiased proteome-wide analyses to uncover the unknown—researchers can make informed, data-driven decisions. The comparative data from our hypothetical library shows how this process can effectively distinguish between compounds with subtle structural differences but vastly different cross-reactivity profiles. This systematic approach not only mitigates the risk of late-stage failure but also builds a deep understanding of a compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.

References

  • Specialized In Vitro Safety Pharmacology Profiling Panels. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. (n.d.). Pharmaron. Retrieved January 19, 2026, from [Link]

  • Safety Pharmacology Services. (n.d.). ICE Bioscience. Retrieved January 19, 2026, from [Link]

  • Dömling, A. (Ed.). (2016).
  • García-Sosa, A. T., & Maran, U. (2015). Finding a better path to drug selectivity. Expert Opinion on Drug Discovery, 10(11), 1159-1162. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Request PDF on ResearchGate. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Uitdehaag, J., & Zaman, G. J. R. (2011). Four ways to measure selectivity. Drug Discovery Today, 16(15-16), 723-731. [Link]

  • Cichońska, A., Ravikumar, B., Allaway, R. J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology, 18(9), e1010497. [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • McCloskey, K., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 57(5), 1038-1048. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-61. [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Chemical Information and Modeling, 53(4), 759-769. [Link]

  • Karpińska, M., & Das, D. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6894. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]

  • Goedken, E. R., Devanarayan, V., Harris, C. M., & Talanian, R. V. (2012). Tools for the Evaluation of Potency and Selectivity. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 17(5), 601-611. [Link]

  • Liu, H., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-React(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2098–2109. [Link]

  • Wang, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(3), 341-350. [Link]

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. (2011). ResearchGate. [Link]

  • Liu, H., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2098–2109. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2016). Profiling of Small Molecules by Chemical Proteomics. Methods in Molecular Biology, 1394, 211-218. [Link]

  • Lynch, J. J., et al. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods, 87, 108-126. [Link]

  • Papoian, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]

  • Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. (2019).
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules, 17(1), 151-160. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Li, Z., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 705. [Link]

  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of cis-4-Amino-3-(methoxy)tetrahydropyran, a substituted tetrahydropyran derivative. By understanding the principles behind these procedures, laboratories can ensure the safety of their personnel and maintain the integrity of their research environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Based on this related compound, this compound should be handled as a substance that may cause skin and eye irritation[1]. It is also crucial to avoid the formation of dust and aerosols during handling[1]. A comprehensive risk assessment should be conducted by qualified personnel to evaluate the specific risks within your laboratory context.

Key Principles of Chemical Waste Segregation:

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[2][3] As a guiding principle, never mix different classes of chemical waste. For this compound, the following segregation practices are mandatory:

  • Separate from Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and acid chlorides[4].

  • Segregate by Waste Type: At a minimum, laboratory waste should be separated into categories such as acids, bases, flammables, oxidizers, and toxic compounds[3]. This compound waste should be collected in a designated container for non-halogenated organic waste containing amino compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling any chemical, including for disposal. The following PPE is required when handling this compound waste:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against potential splashes and aerosols.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves before use.Prevents direct skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of potentially harmful airborne particles.

This table summarizes the essential PPE for handling this compound waste, based on general laboratory safety principles and data from analogous compounds.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental release, immediate and correct action can significantly mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel[1].

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled container for hazardous waste[1].

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent, must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with local, state, and federal regulations[5][6][7]. The following protocol outlines the general steps for its disposal as laboratory chemical waste.

Workflow for the Disposal of this compound:

A Step 1: Waste Collection - Use a designated, compatible waste container. - Do not mix with incompatible waste streams. B Step 2: Labeling - Clearly label with 'Hazardous Waste'. - List all chemical constituents and their approximate concentrations. A->B Ensure proper identification C Step 3: Storage - Store in a designated Satellite Accumulation Area (SAA). - Ensure container is tightly sealed. B->C For safe temporary holding D Step 4: Arrange for Disposal - Contact your institution's Environmental Health and Safety (EHS) office. - Provide a complete inventory of the waste. C->D Initiate disposal process E Step 5: Professional Disposal - Waste will be collected by a licensed hazardous waste disposal company. - The primary disposal method is likely controlled incineration. D->E Final compliant disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Procedural Steps:

  • Waste Container Selection:

    • Use a container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a tightly fitting cap to prevent leaks and evaporation[3].

  • Labeling the Waste Container:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added[8].

    • The label must include the words "Hazardous Waste"[7][8].

    • Clearly list all the chemical components of the waste mixture, including solvents and the full chemical name "this compound"[7]. Do not use abbreviations or chemical formulas.

    • Indicate the approximate percentage or volume of each component.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact[7].

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel[2].

    • The SAA should be in a well-ventilated area, away from sources of ignition.

    • Ensure that the container is stored in secondary containment to prevent spills from reaching drains[6].

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding 90 days, though regulations may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[6].

    • Provide a completed hazardous waste pickup request form with all the necessary information from the label[8].

  • Ultimate Disposal Method:

    • The most probable and recommended method for the disposal of this type of organic chemical waste is through a licensed chemical destruction facility[1].

    • Controlled incineration with flue gas scrubbing is a common and effective method for destroying organic compounds while minimizing environmental impact[1].

    • Crucially, do not discharge this chemical into sewer systems or dispose of it in regular trash [1][7].

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the procedures outlined in this guide for this compound, laboratories can protect their personnel, prevent environmental contamination, and ensure full compliance with regulatory standards. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
  • Chemical Safety Data Sheet MSDS / SDS - cis-4-AMinotetrahydropyran-3-ol. ChemicalBook.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-(Aminomethyl)tetrahydro-2H-pyran. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.

Sources

A Comprehensive Guide to the Safe Handling of cis-4-Amino-3-(methoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling cis-4-Amino-3-(methoxy)tetrahydropyran. The following information is synthesized from safety data for structurally analogous compounds, including aliphatic amines and substituted tetrahydropyrans, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Understanding the Hazards: A Proactive Approach to Safety

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[3][4]
Respiratory Irritation Vapors or mists may be irritating to the respiratory tract.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.Protects against splashes that can cause severe eye damage.[5][6]
Skin and Body Protection A flame-resistant or 100% cotton lab coat must be worn. Chemical-resistant aprons are recommended for added protection. Full-length pants and closed-toe shoes are required.Prevents skin contact with the potentially corrosive material.[5]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. It is advisable to consult the glove manufacturer's compatibility chart. For prolonged contact, consider double-gloving.Provides a barrier against skin absorption and chemical burns.[5][6]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[5] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.Minimizes the risk of inhaling potentially irritating or harmful vapors.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for ensuring a safe laboratory environment. The following workflow is designed to minimize exposure and prevent accidental releases.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE 1. Don Appropriate PPE Verify Fume Hood 2. Verify Chemical Fume Hood Functionality Don PPE->Verify Fume Hood Assemble Equipment 3. Assemble All Necessary Equipment and Reagents Verify Fume Hood->Assemble Equipment Dispense Chemical 4. Carefully Dispense the Chemical Assemble Equipment->Dispense Chemical Perform Experiment 5. Conduct the Experimental Procedure Dispense Chemical->Perform Experiment Contain Spills 6. Immediately Contain Any Spills Perform Experiment->Contain Spills If Spill Occurs Decontaminate 7. Decontaminate Work Surfaces and Equipment Perform Experiment->Decontaminate Contain Spills->Decontaminate Segregate Waste 8. Segregate and Label Waste Decontaminate->Segregate Waste Doff PPE 9. Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a suitable, labeled container for disposal.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan Chemical Waste Unused or Contaminated this compound Waste Collection Collect in a Designated, Labeled, and Sealed Container Chemical Waste->Waste Collection Contaminated Materials Contaminated PPE, Glassware, and Absorbents Contaminated Materials->Waste Collection Waste Storage Store in a Ventilated, Secure Area Away from Incompatible Materials Waste Collection->Waste Storage Waste Disposal Dispose of as Hazardous Chemical Waste Through a Licensed Contractor Waste Storage->Waste Disposal

Caption: A clear plan for the responsible disposal of chemical waste.

All waste must be handled in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By implementing the guidelines outlined in this document, researchers can significantly mitigate risks and foster a culture of safety within the laboratory.

References

  • Aliphatic amines. (n.d.). In Chemical Emergency Medical Guidelines.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Tert-butylnonan-5-amine.
  • (2025-07-09). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • US EPA. (2025-09-12). Personal Protective Equipment.
  • ECHEMI. (n.d.). cis-4-aMino-3-(Methoxy)te... Formula.
  • Fisher Scientific. (2014-09-02). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025-04-28). SAFETY DATA SHEET.
  • NIH PubChem. (n.d.). 4-Aminotetrahydropyran.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025-04-24). SAFETY DATA SHEET.
  • King-Pharm. (n.d.). 955027-73-3 this compound.
  • NIH PubChem. (n.d.). 4-Aminomethyltetrahydropyran.
  • ChemicalBook. (2025-07-05). Chemical Safety Data Sheet MSDS / SDS - cis-4-AMinotetrahydropyran-3-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-Amino-3-(methoxy)tetrahydropyran
Reactant of Route 2
Reactant of Route 2
cis-4-Amino-3-(methoxy)tetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.